Product packaging for Sitofibrate(Cat. No.:CAS No. 55902-94-8)

Sitofibrate

Cat. No.: B1629212
CAS No.: 55902-94-8
M. Wt: 611.3 g/mol
InChI Key: AKGJIVJDHCUPMI-ISMOLGHHSA-N
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Description

Sitofibrate is a useful research compound. Its molecular formula is C39H59ClO3 and its molecular weight is 611.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H59ClO3 B1629212 Sitofibrate CAS No. 55902-94-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55902-94-8

Molecular Formula

C39H59ClO3

Molecular Weight

611.3 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(4-chlorophenoxy)-2-methylpropanoate

InChI

InChI=1S/C39H59ClO3/c1-9-27(25(2)3)11-10-26(4)33-18-19-34-32-17-12-28-24-31(20-22-38(28,7)35(32)21-23-39(33,34)8)42-36(41)37(5,6)43-30-15-13-29(40)14-16-30/h12-16,25-27,31-35H,9-11,17-24H2,1-8H3/t26-,27-,31+,32+,33-,34+,35+,38+,39-/m1/s1

InChI Key

AKGJIVJDHCUPMI-ISMOLGHHSA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C(C)(C)OC5=CC=C(C=C5)Cl)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C(C)(C)OC5=CC=C(C=C5)Cl)C)C)C(C)C

Origin of Product

United States

Foundational & Exploratory

A Deep Dive into the Molecular Action of Sitofibrate on PPAR-alpha

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of the molecular mechanism by which sitofibrate, a member of the fibrate class of hypolipidemic agents, exerts its therapeutic effects through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha).

Core Mechanism of Action: PPAR-alpha Activation

This compound's primary mechanism of action is centered on its function as a potent agonist for PPAR-alpha, a ligand-activated transcription factor highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and skeletal muscle.[1][2] The activation of PPAR-alpha by this compound initiates a cascade of molecular events that ultimately leads to a significant modulation of lipid metabolism.

The process begins with this compound binding to the ligand-binding domain (LBD) of PPAR-alpha.[3] This binding induces a conformational change in the receptor, which facilitates its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[1][4] This newly formed PPAR-alpha/RXR heterodimer then translocates to the nucleus, where it binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

Upon binding to a PPRE, the ligand-activated PPAR-alpha/RXR complex recruits a suite of co-activator proteins. This action displaces co-repressor complexes that are typically bound to the unliganded receptor, thereby maintaining the target genes in a silent state. The recruitment of co-activators initiates the assembly of the transcriptional machinery, leading to the upregulation of genes involved in multiple facets of lipid metabolism.

This compound PPAR-alpha Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_inactive PPAR-alpha (Inactive) This compound->PPARa_inactive Binds & Activates PPARa_active PPAR-alpha (Active) PPARa_inactive->PPARa_active Conformational Change RXR_inactive RXR RXR_active RXR Heterodimer PPAR-alpha/RXR Heterodimer PPARa_active->Heterodimer RXR_active->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates LipidMetabolism Modulation of Lipid Metabolism TargetGenes->LipidMetabolism Leads to

Figure 1. this compound's PPAR-alpha signaling pathway.

Quantitative Analysis of Fibrate-PPAR-alpha Interaction

While specific quantitative data for this compound is limited in publicly accessible literature, data from other fibrates, such as fenofibric acid (the active metabolite of fenofibrate), provide valuable insights into the potency and efficacy of this drug class. Fibrates are known to be high-affinity ligands for PPAR-alpha.

ParameterFibrate ExampleValueTarget GeneCell/System
EC50 Fenofibric Acid9.47 µMPPAR-alpha ActivationReporter Assay
Binding Affinity (Kd) Unsaturated Fatty Acyl-CoAs1-14 nMPPAR-alphaDirect Fluorescence Binding
Gene Upregulation ClofibrateModerately IncreasedVarious PPAR-alpha targetsPig Liver & Adipose Tissue
Gene Upregulation FenofibrateDecreased (38-66%)NPC1L1 mRNA & proteinMouse Small Intestine

Experimental Protocols: Luciferase Reporter Gene Assay

A standard method to quantify the activation of PPAR-alpha by a compound like this compound is the luciferase reporter gene assay.

Objective: To determine the dose-dependent activation of human PPAR-alpha by this compound.

Methodology:

  • Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Transfection: Cells are co-transfected with two plasmids:

    • An expression vector containing the full-length human PPAR-alpha gene.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a PPRE.

  • Treatment: Post-transfection, cells are treated with varying concentrations of this compound (or a vehicle control, typically DMSO).

  • Incubation: Cells are incubated for 24-48 hours to allow for PPAR-alpha activation and subsequent luciferase expression.

  • Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency. The fold activation relative to the vehicle control is calculated, and an EC50 value is determined by fitting the dose-response data to a non-linear regression curve.

Experimental_Workflow_Luciferase_Assay A 1. Cell Culture (e.g., HepG2 cells) B 2. Co-transfection - PPAR-alpha Expression Vector - PPRE-Luciferase Reporter A->B C 3. Treatment (Varying concentrations of this compound) B->C D 4. Incubation (24-48 hours) C->D E 5. Cell Lysis D->E F 6. Luciferase Assay (Measure Luminescence) E->F G 7. Data Analysis (Calculate Fold Activation & EC50) F->G

Figure 2. Workflow for a PPAR-alpha luciferase reporter assay.

Downstream Physiological Effects

The activation of PPAR-alpha by this compound leads to the transcriptional regulation of a broad array of genes, resulting in several beneficial physiological effects on lipid metabolism:

  • Increased Fatty Acid Oxidation: Upregulation of genes encoding enzymes for mitochondrial and peroxisomal beta-oxidation (e.g., Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase (ACOX)), leading to increased catabolism of fatty acids.

  • Reduced Plasma Triglycerides: Increased expression of Lipoprotein Lipase (LPL) and decreased expression of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL. This enhances the clearance of triglyceride-rich lipoproteins (VLDL and chylomicrons).

  • Increased HDL Cholesterol: Increased expression of Apolipoprotein A-I (ApoA-I) and ApoA-II, the major protein components of High-Density Lipoprotein (HDL), contributing to reverse cholesterol transport.

  • Anti-inflammatory Effects: PPAR-alpha activation can also exert anti-inflammatory effects by negatively interfering with pro-inflammatory signaling pathways, such as NF-κB.

References

An In-depth Technical Guide to the Conceptual Chemical Entity: Sitofibrate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The term "Sitofibrate" does not correspond to a recognized single chemical entity with a registered CAS number or a standardized IUPAC name in major chemical databases. It is hypothesized that "this compound" represents a conceptual combination therapy or a co-formulation involving a fibrate drug and sitosterol. Fibrates are a class of amphipathic carboxylic acids that are used for their lipid-modifying effects, primarily in the treatment of hypertriglyceridemia. Sitosterol is a plant-derived sterol known for its ability to inhibit cholesterol absorption. This guide will provide a detailed technical overview of the components that would conceptually constitute "this compound," focusing on a representative fibrate, Fenofibrate, and β-sitosterol.

Section 1: Chemical Structure and Properties

The chemical identity of "this compound" is presumed to be a combination of a fibrate and sitosterol. Below are the details for Fenofibrate and β-sitosterol.

1.1 Fenofibrate

Fenofibrate is a widely used fibric acid derivative.[1][2]

  • IUPAC Name: propan-2-yl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate

  • CAS Number: 49562-28-9

  • Chemical Formula: C₂₀H₂₁ClO₄

  • Molecular Weight: 360.8 g/mol

Table 1: Physicochemical Properties of Fenofibrate

PropertyValue
Melting Point79-82 °C
SolubilityPractically insoluble in water
pKaNot applicable (ester)
LogP5.25

1.2 β-Sitosterol

β-Sitosterol is one of several phytosterols with a chemical structure similar to that of cholesterol.

  • IUPAC Name: (3β)-Stigmast-5-en-3-ol

  • CAS Number: 83-46-5

  • Chemical Formula: C₂₉H₅₀O

  • Molecular Weight: 414.7 g/mol

Table 2: Physicochemical Properties of β-Sitosterol

PropertyValue
Melting Point136-140 °C
SolubilityInsoluble in water; soluble in chloroform, ethanol
pKaNot applicable (alcohol)
LogP8.9

Section 2: Mechanism of Action and Signaling Pathways

The therapeutic effect of a conceptual "this compound" would arise from the complementary mechanisms of action of its constituent parts: the lipid-modifying effects of the fibrate component and the cholesterol absorption inhibition by sitosterol.

2.1 Fibrate Mechanism of Action: PPARα Activation

Fibrates, including fenofibrate, exert their effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3] PPARα is a nuclear receptor that regulates the expression of genes involved in lipid and lipoprotein metabolism.

Key effects of PPARα activation by fibrates include:

  • Increased Lipoprotein Lipase (LPL) Synthesis: This enhances the catabolism of triglyceride-rich lipoproteins (VLDL and chylomicrons).

  • Increased Apolipoprotein A-I and A-II Expression: This leads to increased production of High-Density Lipoprotein (HDL).

  • Increased Fatty Acid Oxidation: Fibrates stimulate the uptake and oxidation of fatty acids in the liver and muscle.

  • Decreased Apolipoprotein C-III Expression: This apolipoprotein is an inhibitor of LPL, so its reduction further promotes triglyceride clearance.

PPARa_Signaling cluster_nucleus Nucleus Fibrate Fibrate (e.g., Fenofibrate) PPARa PPARα Fibrate->PPARa Activates RXR RXR PPRE PPRE PPARa->PPRE Binds to RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression LPL ↑ Lipoprotein Lipase (LPL) Gene_Expression->LPL ApoA ↑ ApoA-I, ApoA-II Gene_Expression->ApoA FAO ↑ Fatty Acid Oxidation Gene_Expression->FAO ApoCIII ↓ ApoC-III Gene_Expression->ApoCIII TG_Clearance ↑ Triglyceride Clearance LPL->TG_Clearance HDL ↑ HDL Production ApoA->HDL ApoCIII->TG_Clearance Inhibits

Caption: PPARα Signaling Pathway Activated by Fibrates.

2.2 Sitosterol Mechanism of Action: Cholesterol Absorption Inhibition

β-Sitosterol and other plant sterols have a structure similar to cholesterol. In the intestine, they compete with dietary and biliary cholesterol for incorporation into micelles, which are necessary for cholesterol absorption. This competition leads to a reduction in the amount of cholesterol absorbed into the circulation.

Cholesterol_Absorption_Inhibition Dietary_Chol Dietary & Biliary Cholesterol Micelles Intestinal Micelles Dietary_Chol->Micelles Excretion Excretion Dietary_Chol->Excretion Reduced absorption leads to increased excretion Sitosterol Sitosterol Sitosterol->Micelles Competes with Cholesterol for incorporation Sitosterol->Excretion Is poorly absorbed and is excreted NPC1L1 NPC1L1 Transporter Micelles->NPC1L1 Enterocyte Enterocyte NPC1L1->Enterocyte Chol_Absorption Cholesterol Absorption Enterocyte->Chol_Absorption

Caption: Mechanism of Cholesterol Absorption Inhibition by Sitosterol.

Section 3: Experimental Protocols

Detailed methodologies for key experiments related to the components of "this compound" are provided below.

3.1 In Vitro PPARα Activation Assay

This protocol describes a cell-based reporter assay to determine the activation of PPARα by a test compound like a fibrate.

Workflow:

PPARa_Assay_Workflow Start Start Cell_Culture Culture HEK293T cells Start->Cell_Culture Transfection Co-transfect with: - PPARα expression vector - PPRE-luciferase reporter vector - Renilla luciferase control vector Cell_Culture->Transfection Incubation1 Incubate for 24 hours Transfection->Incubation1 Treatment Treat cells with Test Compound (Fibrate) or Vehicle Control Incubation1->Treatment Incubation2 Incubate for 24 hours Treatment->Incubation2 Lysis Lyse cells Incubation2->Lysis Luciferase_Assay Measure Firefly and Renilla luciferase activity Lysis->Luciferase_Assay Analysis Normalize Firefly to Renilla and calculate fold activation Luciferase_Assay->Analysis End End Analysis->End

Caption: Experimental Workflow for PPARα Activation Assay.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Transfection: Cells are seeded in 24-well plates and co-transfected with a PPARα expression plasmid, a peroxisome proliferator response element (PPRE)-driven firefly luciferase reporter plasmid, and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, the medium is replaced with fresh medium containing the test compound (e.g., fenofibric acid, the active metabolite of fenofibrate) at various concentrations or a vehicle control (e.g., DMSO).

  • Luminometry: Following a 24-hour incubation with the test compound, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold activation is calculated relative to the vehicle control.

3.2 In Vivo Cholesterol Absorption Study

This protocol outlines an animal study to assess the effect of a compound like sitosterol on cholesterol absorption.

Methodology:

  • Animal Model: Male C57BL/6 mice are used. They are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Acclimation and Diet: Mice are acclimated for one week and then fed a diet containing the test compound (sitosterol) or a control diet for two weeks.

  • Tracer Administration: On the day of the experiment, mice are fasted for 4 hours and then administered an oral gavage of corn oil containing [³H]-cholesterol and [¹⁴C]-sitostanol (as a non-absorbable marker).

  • Fecal Collection: Feces are collected for 72 hours post-gavage.

  • Sample Analysis: The fecal samples are homogenized, and the levels of [³H] and [¹⁴C] are determined by liquid scintillation counting.

  • Calculation of Cholesterol Absorption: The percentage of cholesterol absorption is calculated using the following formula: % Absorption = 100 * (1 - (fecal [³H]/[¹⁴C]) / (dosed [³H]/[¹⁴C]))

Section 4: Quantitative Data Summary

The following tables summarize the expected quantitative effects of fenofibrate and sitosterol on lipid parameters based on clinical and preclinical data.

Table 3: Typical Effects of Fenofibrate Monotherapy on Lipid Profile

ParameterChange from Baseline
Triglycerides↓ 30-50%
Total Cholesterol↓ 15-25%
LDL-Cholesterol↓ 10-20%
HDL-Cholesterol↑ 10-20%
Apolipoprotein B↓ 15-25%
Apolipoprotein A-I↑ 5-15%

Table 4: Typical Effects of Sitosterol Supplementation on Cholesterol Levels

ParameterChange from Baseline
Total Cholesterol↓ 5-10%
LDL-Cholesterol↓ 8-15%
HDL-CholesterolNo significant change
TriglyceridesNo significant change

While "this compound" is not a formally recognized compound, the conceptual combination of a fibrate like fenofibrate and a plant sterol like β-sitosterol presents a dual-pronged approach to managing dyslipidemia. The fibrate component would primarily address high triglyceride levels and low HDL cholesterol through PPARα activation, while the sitosterol component would specifically target the reduction of LDL cholesterol by inhibiting its absorption. This technical guide provides the foundational chemical, mechanistic, and experimental details for understanding the individual components that would comprise such a combination therapy. Further research would be required to evaluate the safety and efficacy of a co-formulated product.

References

An In-depth Technical Guide to the Discovery and Synthesis of Fenofibrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibrate is a third-generation fibric acid derivative used for the treatment of hyperlipidemia and hypercholesterolemia.[1][2][3] It functions as a prodrug, rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[4] This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of fenofibrate, along with its physicochemical properties and relevant clinical data. Fenofibrate was first patented in 1969 and approved for medical use in 1975.[5] In 2023, it was the 83rd most commonly prescribed medication in the United States, with over 8 million prescriptions.

Physicochemical Properties of Fenofibrate

Fenofibrate is a white crystalline solid with the following properties:

PropertyValueUnitSource
Molecular FormulaC₂₀H₂₁ClO₄
Molecular Weight360.8 g/mol
Melting Point79 - 82°C
logPoct/wat4.680
Water SolubilityVery poorly soluble
Solubility in Organic SolventsSoluble in ethanol, DMSO, and DMFmg/mL
UV/Vis λmax287nm

Synthesis of Fenofibrate

A common and industrially scalable method for the synthesis of fenofibrate involves the esterification of fenofibric acid.

Experimental Protocol: Synthesis of Fenofibrate

Materials:

  • Fenofibric acid

  • Dimethyl sulfoxide (DMSO)

  • Isopropyl acetate

  • Potassium carbonate (K₂CO₃)

  • 2-bromopropane

  • Isopropanol

  • Pure water

Procedure:

  • A solution of fenofibric acid in a mixture of dimethyl sulfoxide and isopropyl acetate is prepared.

  • Potassium carbonate is added to the solution at ambient temperature with stirring.

  • The reaction mixture is heated to 85-90°C for 45 minutes.

  • The temperature is then lowered to approximately 80°C, and 2-bromopropane and additional isopropyl acetate are added over 50 minutes.

  • The mixture is stirred at 85-95°C for 5 hours.

  • After cooling to about 80°C, the solvents are removed by concentration.

  • Isopropanol and pure water are added to the residue, and the mixture is brought to a gentle reflux for 10 minutes, followed by hot filtration.

  • The filtrate is slowly cooled to 0°C with stirring to induce crystallization.

  • The crystallized fenofibrate is collected by filtration, washed with ice-cold isopropanol, and dried under a vacuum at 45-50°C.

This process yields fenofibrate with a purity of greater than 99.5%.

Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Esterification cluster_2 Purification A Fenofibric Acid D Reaction Mixture (85-90°C, 45 min) A->D B DMSO + Isopropyl Acetate B->D C Potassium Carbonate C->D E Add 2-bromopropane + Isopropyl Acetate (80°C) D->E F Stir at 85-95°C for 5h E->F G Solvent Removal F->G H Recrystallization from Isopropanol/Water G->H I Filtration and Drying H->I J Fenofibrate (>99.5% purity) I->J

Caption: Industrial synthesis workflow for Fenofibrate.

Mechanism of Action

Fenofibrate's therapeutic effects are mediated by its active metabolite, fenofibric acid, which is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism.

The activation of PPARα by fenofibric acid leads to:

  • Increased Lipolysis: Upregulation of lipoprotein lipase (LPL) and downregulation of apolipoprotein C-III (ApoC-III), leading to enhanced catabolism of triglyceride-rich lipoproteins.

  • Increased Fatty Acid Oxidation: Stimulation of genes involved in fatty acid uptake and beta-oxidation in the liver.

  • Increased HDL Cholesterol: Increased expression of apolipoproteins A-I and A-II, the major protein components of high-density lipoprotein (HDL).

  • Reduced VLDL Production: A combination of increased fatty acid catabolism and reduced triglyceride synthesis results in decreased production of very-low-density lipoprotein (VLDL) by the liver.

PPARα Signaling Pathway

cluster_effects Metabolic Effects Fenofibrate Fenofibrate Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Hydrolysis PPARa PPARα Fenofibric_Acid->PPARa Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Transcription LPL ↑ Lipoprotein Lipase Gene_Expression->LPL ApoCIII ↓ Apolipoprotein C-III Gene_Expression->ApoCIII Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation ApoAI_AII ↑ ApoA-I & ApoA-II Gene_Expression->ApoAI_AII VLDL ↓ VLDL Production Gene_Expression->VLDL

Caption: Fenofibrate's mechanism via PPARα activation.

Clinical Efficacy and Pharmacokinetics

Numerous clinical trials have demonstrated the efficacy of fenofibrate in managing dyslipidemia.

Clinical Trial Data
TrialPopulationTreatmentKey Findings
FIELD Study9,795 patients with type 2 diabetesFenofibrate 200 mg/day vs. placebo- 11% non-significant reduction in the primary endpoint (non-fatal MI and CHD death).- 24% reduction in non-fatal myocardial infarction.- 27% relative risk reduction in cardiovascular disease events in patients with marked dyslipidemia.
ACCORD-Lipid TrialPatients with type 2 diabetesFenofibrate + simvastatin vs. placebo + simvastatinShowed a benefit of fenofibrate in the subgroup of patients with high triglycerides and low HDL-C.
LENS Trial>1,100 patients with diabetic retinopathyFenofibrate vs. placebo27% reduction in the progression of diabetic retinopathy or the need for treatment.
PBC Trial117 treatment-naive patients with Primary Biliary CholangitisFenofibrate + UDCA vs. UDCA aloneCombination therapy resulted in a significantly higher biochemical response rate (81.4% vs. 64.3%).
Pharmacokinetic Parameters of Fenofibric Acid
ParameterValueUnitCondition
Half-life23hoursHealthy subjects
up to 143hoursPatients with renal failure
Cmax23mg/LSteady-state, 200mg micronized fenofibrate
Tmax~5.4hoursSteady-state, 200mg micronized fenofibrate
Volume of Distribution0.89L/kg
Protein Binding>99%Primarily to albumin
Oral Clearance1.1 - 1.2L/h
Excretion60-88% in urine, 5-25% in feces% of dose

Note: The absorption of fenofibrate is significantly increased when taken with food.

Conclusion

Fenofibrate is a well-established therapeutic agent for the management of dyslipidemia. Its synthesis is well-documented and scalable for industrial production. The mechanism of action, centered on the activation of PPARα, is well understood and leads to beneficial effects on lipid metabolism. Clinical evidence supports its use in reducing triglyceride levels, with emerging data suggesting benefits in diabetic retinopathy and primary biliary cholangitis.

References

Unraveling the Pharmacological Profile of Fibrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

While the specific entity "Sitofibrate" does not appear in current pharmacological literature and may be a misnomer, this technical guide provides an in-depth profile of a closely related and extensively studied fibrate, Fenofibrate. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its pharmacological properties, mechanism of action, and relevant experimental protocols.

Executive Summary

Fibrates are a class of amphipathic carboxylic acids that have been in clinical use for decades to treat dyslipidemia.[1] They are particularly effective in lowering high concentrations of triglycerides and very-low-density lipoprotein (VLDL) in the plasma, while also moderately increasing high-density lipoprotein (HDL) levels.[1] The pharmacological effects of fibrates are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of numerous genes involved in lipid metabolism. This guide will focus on Fenofibrate as a representative member of this class, detailing its pharmacological actions and the experimental methodologies used to elucidate them.

Mechanism of Action: A Multi-faceted Approach to Lipid Regulation

The primary mechanism of action of fibrates involves the activation of PPARα.[2] This ligand-activated transcription factor heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates gene expression, leading to a cascade of effects on lipid and lipoprotein metabolism.

Key Signaling Pathways:
  • Increased Lipoprotein Lipase (LPL) Synthesis: Fibrates upregulate the expression of the LPL gene, an enzyme responsible for the hydrolysis of triglycerides in VLDL and chylomicrons. This leads to enhanced catabolism of triglyceride-rich lipoproteins.

  • Apolipoprotein Regulation: Fibrates increase the expression of apolipoproteins A-I and A-II, which are major protein components of HDL, thereby promoting HDL formation. Conversely, they decrease the expression of apolipoprotein C-III, an inhibitor of LPL activity, further enhancing triglyceride clearance.

  • Fatty Acid Oxidation: Fibrates stimulate the hepatic uptake and β-oxidation of fatty acids by upregulating the expression of genes involved in fatty acid transport and mitochondrial and peroxisomal fatty acid oxidation. This reduces the availability of fatty acids for triglyceride synthesis.

  • Reduced Triglyceride Synthesis: By modulating the expression of key enzymes involved in hepatic triglyceride synthesis, fibrates lead to a decrease in VLDL production and secretion.

Below is a diagram illustrating the primary signaling pathway of fibrates.

Fibrate_Mechanism cluster_nucleus Nucleus Fibrate Fibrate (e.g., Fenofibric Acid) PPARa PPARα Fibrate->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (on DNA) RXR->PPRE Binds to Gene_Expression Modulation of Gene Expression PPRE->Gene_Expression LPL ↑ Lipoprotein Lipase (LPL) Synthesis Gene_Expression->LPL ApoA ↑ Apolipoprotein A-I & A-II Synthesis Gene_Expression->ApoA ApoC ↓ Apolipoprotein C-III Synthesis Gene_Expression->ApoC FAO ↑ Fatty Acid β-Oxidation Gene_Expression->FAO TGSynthesis ↓ Triglyceride Synthesis Gene_Expression->TGSynthesis

Caption: Fibrate Mechanism of Action via PPARα.

Pharmacokinetics of Fenofibrate

Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases in the body to its active metabolite, fenofibric acid.[3] Fenofibric acid is responsible for the systemic pharmacological effects.

ParameterValueReference
Absorption Well absorbed, absorption is increased with food.
Metabolism Rapidly hydrolyzed to fenofibric acid. Fenofibric acid is then primarily conjugated with glucuronic acid.[3]
Active Metabolite Fenofibric Acid
Protein Binding >99% (Fenofibric Acid)
Elimination Half-life Approximately 20 hours (Fenofibric Acid)
Excretion Primarily via urine as metabolites, mainly fenofibric acid glucuronide.

Pharmacodynamics of Fenofibrate

The pharmacodynamic effects of fenofibrate are a direct consequence of its mechanism of action on lipid metabolism.

ParameterEffectMagnitude of ChangeReference
Triglycerides (TG) Decrease20-50%
Very-Low-Density-Lipoprotein (VLDL) DecreaseSignificant
Low-Density-Lipoprotein (LDL) Cholesterol Variable (Decrease/Increase)-5 to +20%
High-Density-Lipoprotein (HDL) Cholesterol Increase10-30%

Experimental Protocols

In Vitro PPARα Activation Assay

This assay is fundamental to determining the potency of a fibrate in activating its primary molecular target.

Objective: To quantify the activation of the PPARα receptor by a test compound.

Methodology:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293, HepG2) is co-transfected with two plasmids:

    • An expression vector for the human PPARα protein.

    • A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.

  • Treatment: The transfected cells are incubated with varying concentrations of the test compound (e.g., fenofibric acid) for a specified period (e.g., 24 hours).

  • Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of PPARα activation.

  • Data Analysis: The dose-response curve is plotted, and the EC50 (half-maximal effective concentration) is calculated to determine the potency of the compound.

PPARa_Assay_Workflow start Start transfection Co-transfect cells with PPARα expression vector & PPRE-luciferase reporter start->transfection treatment Incubate cells with varying concentrations of test compound transfection->treatment lysis Lyse cells treatment->lysis luciferase_assay Measure luciferase activity lysis->luciferase_assay data_analysis Analyze data and calculate EC50 luciferase_assay->data_analysis end End data_analysis->end

Caption: Workflow for a PPARα Activation Assay.

Enzyme Inhibition Assays

While the primary mechanism of fibrates is not enzyme inhibition, they can be studied for their effects on various enzymes involved in lipid metabolism. General enzyme inhibition assays can be adapted for this purpose.

Objective: To determine if a compound inhibits the activity of a specific enzyme and to characterize the nature of the inhibition (e.g., competitive, non-competitive).

General Protocol:

  • Reagents:

    • Purified enzyme of interest.

    • Substrate for the enzyme.

    • Test inhibitor (e.g., fenofibric acid).

    • Buffer solution to maintain optimal pH and ionic strength.

  • Assay Procedure:

    • The enzyme is pre-incubated with various concentrations of the inhibitor.

    • The reaction is initiated by adding the substrate.

    • The rate of product formation or substrate depletion is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • The initial reaction velocities are plotted against the substrate concentration for each inhibitor concentration (e.g., Michaelis-Menten plot).

    • The data is then transformed (e.g., Lineweaver-Burk plot) to determine the type of inhibition and the inhibition constant (Ki). The IC50 (half-maximal inhibitory concentration) can also be calculated.

Enzyme_Inhibition_Workflow start Start pre_incubation Pre-incubate enzyme with varying concentrations of inhibitor start->pre_incubation reaction_initiation Initiate reaction by adding substrate pre_incubation->reaction_initiation monitoring Monitor reaction rate (product formation or substrate depletion) reaction_initiation->monitoring data_analysis Analyze data to determine IC50 and Ki monitoring->data_analysis end End data_analysis->end

References

In-vitro Studies on Fibrates: A Technical Guide Focused on Sitofibrate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Sitofibrate and the Fibrate Class

This compound is a lipid-lowering agent belonging to the fibrate class of drugs. Fibrates are primarily used to treat hypertriglyceridemia and mixed dyslipidemia. The therapeutic effects of fibrates are mediated through their interaction with the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and lipoprotein metabolism.

The chemical structure of this compound is 2-(4-chlorophenoxy)-2-methylpropanoic acid, 2-(4-chlorophenoxy)-2-methylpropyl ester. While its specific in-vitro profile is not extensively documented, its mechanism of action is presumed to be consistent with other members of the fibrate class.

Fibrates, upon binding to and activating PPARα, form a heterodimer with the Retinoid X Receptor (RXR).[1][2][3][4][5] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This modulation leads to a cascade of effects that ultimately result in reduced plasma triglycerides and, in some cases, a modest increase in high-density lipoprotein (HDL) cholesterol.

Core Mechanism of Action: PPARα Activation

The primary molecular mechanism of fibrates is the activation of PPARα. In-vitro assays are crucial for quantifying the potency and efficacy of fibrates in activating this nuclear receptor.

Experimental Protocol: In-vitro PPARα Transactivation Assay

This assay measures the ability of a compound to activate PPARα and induce the expression of a reporter gene.

Objective: To quantify the dose-dependent activation of PPARα by a test compound (e.g., a fibrate).

Materials:

  • HEK293T cells (or other suitable mammalian cell line)

  • Expression plasmid for a chimeric receptor containing the ligand-binding domain (LBD) of human PPARα fused to the GAL4 DNA-binding domain (GAL4-PPARα-LBD).

  • Reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

  • Transfection reagent (e.g., Lipofectamine).

  • Cell culture medium (e.g., DMEM) and supplements.

  • Test compound (e.g., Fenofibric acid, the active metabolite of Fenofibrate) and vehicle control (e.g., DMSO).

  • Luciferase assay system.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a suitable density to achieve 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the GAL4-PPARα-LBD expression plasmid and the GAL4-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the instructions of the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number. Plot the fold induction of luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualization of PPARα Activation Pathway

PPAR_Activation cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fibrate Fibrate (e.g., this compound) PPARa_inactive Inactive PPARα Fibrate->PPARa_inactive Binds to PPARa_active Active PPARα PPARa_inactive->PPARa_active Activation RXR_inactive Inactive RXR RXR_active Active RXR Heterodimer PPARα-RXR Heterodimer PPARa_active->Heterodimer RXR_active->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to TargetGene Target Gene Transcription PPRE->TargetGene Modulates

Caption: Fibrate activation of the PPARα signaling pathway.

Downstream In-vitro Effects of Fibrate-Mediated PPARα Activation

The activation of PPARα by fibrates leads to changes in the expression of genes involved in lipid metabolism. Key downstream effects that can be studied in vitro include the modulation of lipoprotein lipase activity and cholesterol metabolism.

Regulation of Lipoprotein Lipase (LPL) Activity

Fibrates are known to increase the expression and activity of LPL, an enzyme responsible for hydrolyzing triglycerides in very low-density lipoproteins (VLDL) and chylomicrons. They also decrease the expression of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL.

Objective: To measure the effect of a fibrate on the activity of LPL in a cell-free system or in cell culture.

Materials:

  • Purified LPL or cell lysates from a relevant cell line (e.g., 3T3-L1 adipocytes).

  • A triglyceride-rich substrate (e.g., a commercially available fluorescent triglyceride substrate or a radiolabeled triolein emulsion).

  • Assay buffer.

  • Test compound (fibrate) and vehicle control.

  • Fluorometer or liquid scintillation counter.

Procedure (Cell-Free Assay):

  • Reaction Setup: In a microplate, combine the assay buffer, purified LPL, and the test compound at various concentrations.

  • Substrate Addition: Initiate the reaction by adding the triglyceride substrate.

  • Incubation: Incubate at 37°C for a specified period.

  • Measurement: Measure the fluorescence of the liberated fatty acids or the radioactivity of the partitioned fatty acids.

  • Data Analysis: Calculate the percentage of LPL activity relative to the vehicle control.

LPL_Regulation Fibrate Fibrate PPARa PPARα Activation Fibrate->PPARa LPL_gene LPL Gene Transcription PPARa->LPL_gene Increases ApoCIII_gene ApoC-III Gene Transcription PPARa->ApoCIII_gene Decreases LPL Lipoprotein Lipase (LPL) Activity LPL_gene->LPL Leads to Increased ApoCIII Apolipoprotein C-III (LPL Inhibitor) ApoCIII_gene->ApoCIII Leads to Decreased Triglycerides Triglyceride Hydrolysis LPL->Triglycerides ApoCIII->LPL Inhibits

Caption: Fibrate-mediated regulation of LPL activity.

Effects on Cholesterol Metabolism

Fibrates can influence cholesterol metabolism, although their primary effect is on triglycerides. In-vitro studies have shown that fibrates can affect cholesterol biosynthesis and efflux.

Objective: To determine the effect of a fibrate on the efflux of cholesterol from macrophages.

Materials:

  • Macrophage cell line (e.g., J774 or THP-1).

  • [³H]-cholesterol.

  • Apolipoprotein A-I (ApoA-I) or HDL as a cholesterol acceptor.

  • Test compound (fibrate) and vehicle control.

  • Scintillation fluid and liquid scintillation counter.

Procedure:

  • Cell Labeling: Incubate macrophages with [³H]-cholesterol for 24 hours to label the intracellular cholesterol pools.

  • Equilibration: Wash the cells and incubate in a serum-free medium to allow for equilibration of the radiolabel.

  • Treatment and Efflux: Treat the cells with the test compound in the presence of a cholesterol acceptor (ApoA-I or HDL) for a defined period (e.g., 4-24 hours).

  • Radioactivity Measurement: Collect the medium and lyse the cells. Measure the radioactivity in both the medium and the cell lysate using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of cholesterol efflux as the amount of radioactivity in the medium divided by the total radioactivity (medium + cell lysate), multiplied by 100.

Quantitative Data Summary

The following table summarizes representative quantitative data from in-vitro studies on Fenofibrate, a well-characterized fibrate. Note: This data is not specific to this compound but is provided as a reference for the expected in-vitro activity of a fibrate.

ParameterAssayCell LineCompoundResultReference
PPARα Activation Luciferase Reporter AssayIshikawaFenofibrateSignificant growth inhibition at >25 µM
Cell Proliferation Cell Growth AssayIshikawaFenofibrate27% reduction in cell growth at 50 µM
Apoptosis Induction FACS AnalysisIshikawaFenofibrateIncreased apoptosis at doses >25 µM
Gene Expression Real-Time PCRHepG2FenofibrateDose-dependent increase in CPT1A mRNA

Conclusion

While direct in-vitro data for this compound remains elusive, the extensive body of research on other fibrates, particularly Fenofibrate, provides a strong framework for understanding its likely molecular mechanisms and cellular effects. The primary in-vitro action of this compound is expected to be the activation of PPARα, leading to the modulation of genes involved in lipid metabolism. This, in turn, is predicted to increase lipoprotein lipase activity and influence cholesterol homeostasis. The experimental protocols and representative data presented in this guide offer a comprehensive overview of the in-vitro methodologies used to characterize the activity of the fibrate class of compounds and can serve as a valuable resource for researchers and drug development professionals investigating this compound and related molecules. Further in-vitro studies are warranted to delineate the specific pharmacological profile of this compound.

References

An In-depth Technical Guide on the Core Lipid-Lowering Effects of Fibrates: A Focus on Early-Stage Research

Author: BenchChem Technical Support Team. Date: November 2025

A note on the topic: Initial research for "Sitofibrate" did not yield specific data on a compound with this name in early-stage lipid-lowering research. The scientific literature is rich with information on other fibrate class drugs. This guide will, therefore, focus on the well-documented lipid-lowering effects of fibrates as a class, with a particular emphasis on Fenofibrate, a widely researched and representative compound. This approach allows for a comprehensive overview that fulfills the core requirements of this technical guide.

Introduction

Fibrates are a class of amphipathic carboxylic acids that have been a cornerstone in the management of dyslipidemia for several decades. Their primary role is to address hypertriglyceridemia and low levels of high-density lipoprotein cholesterol (HDL-C). This technical guide delves into the early-stage research that elucidated the lipid-lowering effects of fibrates, focusing on their mechanism of action, quantitative effects on lipid profiles, and the experimental methodologies employed in these foundational studies.

Mechanism of Action: PPARα Activation

The lipid-modifying effects of fibrates are primarily mediated through their activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a nuclear receptor that acts as a ligand-activated transcription factor, playing a crucial role in the regulation of lipid and glucose metabolism.[3][4][5]

Signaling Pathway of Fibrate Action

The activation of PPARα by fibrates initiates a cascade of transcriptional events that ultimately lead to a more favorable lipid profile. The general signaling pathway is as follows:

Fibrate_Mechanism cluster_nucleus Nucleus Fibrate Fibrate PPARa PPARα Fibrate->PPARa binds to RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to TargetGenes Target Gene Transcription PPRE->TargetGenes initiates LipidMetabolism Modulation of Lipid Metabolism TargetGenes->LipidMetabolism

Figure 1: Fibrate-induced PPARα signaling pathway.

Upon entering the cell, a fibrate molecule binds to and activates PPARα. This activated receptor then forms a heterodimer with the Retinoid X Receptor (RXR). This complex subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes. This binding initiates the transcription of genes involved in various aspects of lipid metabolism.

Quantitative Effects on Lipid Profiles

Early-stage clinical research on fibrates consistently demonstrated their efficacy in modulating plasma lipid and lipoprotein concentrations. The following tables summarize the quantitative data from key studies on various fibrates.

Table 1: Effects of Fibrates on Plasma Lipids (Percentage Change from Baseline)
FibrateStudy PopulationLDL-CHDL-CTriglyceridesReference
Ciprofibrate (50 mg/day) Type II Hypercholesterolemia↓ 13%↑ 8%↓ 22%
Ciprofibrate (100 mg/day) Type II Hypercholesterolemia↓ 24%↑ 9.8%↓ 30%
Fenofibrate Hypercholesterolemia↓ 20.3%↑ 11.1%↓ 38%
Fenofibrate Combined Hyperlipidemia↓ 6%↑ 15.3%↓ 45%
Bezafibrate Hypertriglyceridemia-↑ 19%↓ 35%
Clofibrate Hypertriglyceridemia--↓ 61%

Note: "↓" indicates a decrease, and "↑" indicates an increase.

These studies highlight the robust effect of fibrates in lowering triglycerides and increasing HDL-C. The effect on LDL-C is more variable and can depend on the specific fibrate and the patient's baseline lipid profile.

Key Experimental Protocols

The understanding of fibrate's lipid-lowering effects was built upon various in vivo and in vitro experimental models. Below are detailed methodologies for key experiments.

In Vivo Assessment of Lipid-Lowering Efficacy in Animal Models

Objective: To determine the effect of a fibrate on plasma lipid levels in a controlled animal model of hyperlipidemia.

Experimental Workflow:

InVivo_Workflow Start Start: Hyperlipidemic Animal Model (e.g., high-fat diet-fed rats) Grouping Randomly assign to groups: - Control (vehicle) - Fibrate-treated Start->Grouping Treatment Daily oral administration of fibrate or vehicle for a set period (e.g., 4 weeks) Grouping->Treatment Sampling Collect blood samples at baseline and at the end of the treatment period Treatment->Sampling Analysis Measure plasma levels of: - Total Cholesterol - LDL-C - HDL-C - Triglycerides Sampling->Analysis Data Analyze data and compare lipid levels between groups Analysis->Data End End: Determine in vivo lipid-lowering efficacy Data->End

Figure 2: Workflow for in vivo lipid-lowering assessment.

Detailed Protocol:

  • Animal Model: Male Sprague-Dawley rats are often used. Hyperlipidemia is induced by feeding a high-fat diet (e.g., 45% kcal from fat) for a period of 4-8 weeks.

  • Grouping and Treatment: Animals are randomly assigned to a control group receiving the vehicle (e.g., 0.5% carboxymethyl cellulose) and one or more treatment groups receiving the fibrate compound at different doses, administered daily via oral gavage.

  • Blood Sampling: Blood is collected from the tail vein at baseline (before treatment) and at the end of the study period. Plasma is separated by centrifugation.

  • Lipid Analysis: Plasma concentrations of total cholesterol, HDL-C, and triglycerides are determined using commercially available enzymatic assay kits. LDL-C can be calculated using the Friedewald formula (if triglycerides are <400 mg/dL) or measured directly.

In Vitro Assessment of Lipoprotein Lipase (LPL) Activity

Objective: To investigate the effect of a fibrate on the activity of lipoprotein lipase, a key enzyme in triglyceride metabolism.

Experimental Workflow:

InVitro_LPL_Workflow Start Start: Cell Culture (e.g., 3T3-L1 adipocytes) Treatment Incubate cells with varying concentrations of the fibrate for a specified time (e.g., 24 hours) Start->Treatment Lysate Prepare cell lysates or collect conditioned media Treatment->Lysate Assay Perform LPL activity assay using a radiolabeled or fluorescent triglyceride substrate Lysate->Assay Measurement Measure the release of fatty acids (product of LPL activity) Assay->Measurement Analysis Normalize LPL activity to protein concentration and compare treated vs. control Measurement->Analysis End End: Determine the effect on LPL activity Analysis->End

Figure 3: Workflow for in vitro LPL activity assay.

Detailed Protocol:

  • Cell Culture: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes, which are known to secrete LPL.

  • Fibrate Treatment: Differentiated adipocytes are treated with the fibrate compound at various concentrations for a predetermined period (e.g., 24 hours). A vehicle-treated group serves as the control.

  • Sample Preparation: The conditioned medium containing secreted LPL is collected. Alternatively, cell lysates can be prepared to measure intracellular LPL activity.

  • LPL Activity Assay: The assay is typically performed using a substrate emulsion containing a radiolabeled triacylglycerol (e.g., [³H]triolein). The activity of LPL is determined by measuring the rate of release of radiolabeled free fatty acids. Non-radioactive, fluorescence-based assays are also available.

  • Data Analysis: The LPL activity is normalized to the total protein content of the cell lysate or a fixed volume of the conditioned medium. The results from the fibrate-treated groups are then compared to the control group to determine the effect on LPL activity.

Conclusion

The early-stage research on fibrates laid a robust foundation for their clinical use in managing dyslipidemia. Through the activation of PPARα, these compounds orchestrate a complex series of transcriptional events that lead to a significant reduction in plasma triglycerides and an increase in HDL-C levels. The experimental protocols developed during this period, from in vivo animal studies to in vitro enzymatic assays, were crucial in elucidating these mechanisms and quantifying the lipid-lowering efficacy of this important class of drugs. The data gathered from these foundational studies continue to inform our understanding of lipid metabolism and guide the development of novel therapeutic strategies.

References

Sitofibrate: An In-depth Technical Guide on its Potential as a Hypolipidemic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sitofibrate, a fibric acid derivative, holds potential as a hypolipidemic agent through its action as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and clinical landscape of fibrates, with a specific focus on the anticipated therapeutic profile of this compound. While clinical data specific to this compound is limited in publicly available literature, this document extrapolates its potential efficacy based on extensive data from analogous fibrates such as fenofibrate and ciprofibrate. This guide details the molecular pathways influenced by PPARα activation, summarizes quantitative data from relevant clinical trials in structured tables, outlines key experimental protocols for evaluating hypolipidemic agents, and provides visualizations of critical signaling and experimental workflows.

Introduction: The Role of Fibrates in Dyslipidemia Management

Dyslipidemia, characterized by elevated levels of triglycerides (TG) and low-density lipoprotein cholesterol (LDL-C), alongside reduced high-density lipoprotein cholesterol (HDL-C), is a major risk factor for atherosclerotic cardiovascular disease. Fibrates are a class of drugs that effectively modulate this lipid profile, primarily by lowering triglycerides and increasing HDL-C levels.[1] Their mechanism of action is centered on the activation of PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[2]

Mechanism of Action: PPARα-Mediated Lipid Modulation

The primary mechanism through which this compound and other fibrates exert their hypolipidemic effects is by activating PPARα.[2] This activation leads to a cascade of downstream events that collectively improve the lipid profile.

2.1. PPARα Activation and Gene Regulation

Upon binding to a fibrate ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to changes in protein expression and subsequent effects on lipid metabolism.

2.2. Key Downstream Effects

The activation of PPARα by fibrates leads to several key metabolic changes:

  • Increased Lipoprotein Lipase (LPL) Activity: Fibrates increase the expression of LPL, an enzyme responsible for hydrolyzing triglycerides in very-low-density lipoproteins (VLDLs) and chylomicrons. This leads to a reduction in circulating triglyceride levels.

  • Decreased Apolipoprotein C-III (ApoC-III) Expression: Fibrates suppress the production of ApoC-III, an inhibitor of LPL. This further enhances LPL activity and triglyceride clearance.

  • Increased Apolipoprotein A-I (ApoA-I) and A-II (ApoA-II) Expression: Fibrates stimulate the expression of ApoA-I and ApoA-II, the major protein components of HDL. This leads to increased HDL synthesis and reverse cholesterol transport.[2]

  • Increased Fatty Acid Oxidation: PPARα activation promotes the uptake and beta-oxidation of fatty acids in the liver, reducing the substrate available for triglyceride synthesis.

cluster_extracellular cluster_intracellular cluster_nucleus Nucleus cluster_downstream cluster_physiological This compound This compound PPARa PPARα This compound->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE LPL_gene ↑ Lipoprotein Lipase (LPL) Gene PPRE->LPL_gene ApoA1_A2_genes ↑ ApoA-I & ApoA-II Genes PPRE->ApoA1_A2_genes ApoC3_gene ↓ ApoC-III Gene PPRE->ApoC3_gene Fatty_Acid_Oxidation_genes ↑ Fatty Acid Oxidation Genes PPRE->Fatty_Acid_Oxidation_genes TG_levels ↓ Triglyceride Levels LPL_gene->TG_levels HDL_levels ↑ HDL Levels ApoA1_A2_genes->HDL_levels ApoC3_gene->TG_levels Fatty_Acid_Catabolism ↑ Fatty Acid Catabolism Fatty_Acid_Oxidation_genes->Fatty_Acid_Catabolism Fatty_Acid_Catabolism->TG_levels

This compound's PPARα Signaling Pathway

Quantitative Data from Clinical Trials of Fibrates

While specific clinical trial data for this compound is not extensively available in the public domain, the following tables summarize the quantitative effects of other fibrates on lipid and apolipoprotein levels, providing a reasonable expectation of this compound's potential performance.

Table 1: Effect of Fibrates on Plasma Lipid and Lipoprotein Levels (Percentage Change from Baseline)

Fibrate (Daily Dose)Study PopulationDurationTriglyceridesTotal CholesterolLDL-CHDL-CVLDL-C
Ciprofibrate (100 mg)Hypercholesterolemia12 weeks↓ 30%[3]↓ 20%↓ 24%↑ 9.8%-
Fenofibrate (200 mg)Coronary Artery Disease16 weeks--↓ 22%--
Fenofibrate (300 mg)Hypertriglyceridemia (Type IV)-↓ significant-↑ significant↑ significant↓ significant
Fenofibrate (300 mg)Hypertriglyceridemia (Type IIb)-↓ significant↓ significant↓ significant-↓ significant
Gemfibrozil (1200 mg)Hypertriglyceridemia4 weeks↓ 51%No significant change↑ 11%↑ 31%↓ 57%
Bezafibrate (400 mg)Primary Hypercholesterolemia---↓ 15.04 mg/dL--

Note: "-" indicates data not reported in the cited study.

Table 2: Comparative Efficacy of Fibrates on Apolipoprotein Levels

FibrateEffect on ApoA-IEffect on ApoB
Fenofibrate
Ciprofibrate ↑ (more than fenofibrate)↓ (similar to fenofibrate)
Gemfibrozil

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the hypolipidemic effects of fibrates.

4.1. Clinical Trial Protocol for Lipid-Lowering Efficacy

A typical clinical trial to assess the efficacy of a fibrate like this compound would follow a randomized, double-blind, placebo-controlled design.

cluster_screening cluster_baseline cluster_randomization cluster_treatment cluster_followup P1 Patient Screening (Inclusion/Exclusion Criteria) P2 Informed Consent P1->P2 B1 Lipid Profile Measurement (TG, TC, LDL-C, HDL-C) P2->B1 B2 Apolipoprotein Measurement (ApoA-I, ApoB) R Randomization B2->R T1 This compound Group (Specified Dosage) R->T1 T2 Placebo Group R->T2 F1 Periodic Lipid & Apolipoprotein Measurements T1->F1 T2->F1 F2 Safety Monitoring (Adverse Events, Lab Tests) F1->F2 F3 Statistical Analysis (Comparison of Treatment Arms) F2->F3

Typical Clinical Trial Workflow

4.2. In Vitro PPARα Activation Assay

This assay quantifies the ability of a compound to activate the PPARα receptor.

  • Cell Line: A human hepatoma cell line (e.g., HepG2) is commonly used.

  • Transfection: Cells are co-transfected with two plasmids:

    • An expression vector for the PPARα ligand-binding domain fused to a GAL4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.

  • Treatment: Transfected cells are treated with various concentrations of the test compound (e.g., this compound).

  • Measurement: Luciferase activity is measured using a luminometer. An increase in luciferase activity indicates PPARα activation.

4.3. Lipoprotein Fractionation by Density Gradient Ultracentrifugation

This technique separates lipoproteins based on their density.

  • Sample Preparation: Plasma samples are collected from subjects.

  • Gradient Formation: A density gradient is created in an ultracentrifuge tube using solutions of different densities (e.g., potassium bromide solutions).

  • Ultracentrifugation: The plasma sample is layered on top of the gradient and centrifuged at high speed for an extended period.

  • Fraction Collection: Lipoprotein fractions (VLDL, LDL, HDL) separate into distinct bands within the gradient and are carefully collected.

  • Analysis: The lipid and protein content of each fraction is then analyzed.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of a fibrate determines its dosing regimen and potential for drug-drug interactions. While specific data for this compound is limited, fibrates are generally well-absorbed orally and are extensively metabolized in the liver to their active form, fibric acid. The half-life of the active metabolite varies among different fibrates, influencing their dosing frequency.

Conclusion and Future Directions

This compound, as a member of the fibrate class, is anticipated to be an effective hypolipidemic agent, primarily through the activation of PPARα. The resulting modulation of gene expression is expected to lead to a favorable lipid profile, characterized by reduced triglycerides and increased HDL-C. While direct clinical evidence for this compound is not as robust as for other fibrates, the extensive data from related compounds strongly support its potential therapeutic value in the management of dyslipidemia.

Further research, including head-to-head comparative clinical trials, is warranted to definitively establish the efficacy and safety profile of this compound in relation to other available lipid-lowering therapies. Such studies will be crucial in defining its specific role in the clinical armamentarium for the prevention and treatment of atherosclerotic cardiovascular disease.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Fenofibrate from p-Trimethylsilylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Fenofibrate, a common lipid-regulating drug, starting from p-trimethylsilylphenol. Fenofibrate is a fibrate derivative used to treat hypercholesterolemia and hypertriglyceridemia. The synthetic route described herein involves a three-step process: 1) Deprotection of p-trimethylsilylphenol to yield hydroquinone, 2) Friedel-Crafts acylation of hydroquinone with 4-chlorobenzoyl chloride to produce the key intermediate 4-chloro-4'-hydroxybenzophenone, and 3) Williamson ether synthesis of the intermediate with isopropyl 2-bromo-2-methylpropanoate to yield the final product, Fenofibrate. This protocol offers a practical approach for the laboratory-scale synthesis of Fenofibrate and related compounds.

Introduction

Fenofibrate, the isopropyl ester of 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid, is a widely prescribed medication for the management of dyslipidemia. Its synthesis is of significant interest to the pharmaceutical industry. While various synthetic routes have been established, this application note details a pathway commencing with the readily available starting material, p-trimethylsilylphenol. The trimethylsilyl (TMS) group serves as a protecting group for the phenolic hydroxyl, which can be selectively removed under mild conditions. The subsequent Friedel-Crafts acylation and Williamson ether synthesis are fundamental and well-established reactions in organic chemistry, making this synthetic strategy accessible and reliable.

Overall Reaction Scheme

Synthesis_Workflow pTMSP p-Trimethylsilylphenol HQ Hydroquinone pTMSP->HQ Deprotection (TBAF, THF) Intermediate 4-Chloro-4'-hydroxybenzophenone HQ->Intermediate Friedel-Crafts Acylation (4-Chlorobenzoyl chloride, AlCl3) Fenofibrate Fenofibrate Intermediate->Fenofibrate Williamson Ether Synthesis (Isopropyl 2-bromo-2-methylpropanoate, K2CO3)

Caption: Synthetic workflow for Fenofibrate from p-trimethylsilylphenol.

Experimental Protocols

Step 1: Synthesis of Hydroquinone from p-Trimethylsilylphenol (Deprotection)

This procedure describes the removal of the trimethylsilyl protecting group from p-trimethylsilylphenol to yield hydroquinone.

Materials:

  • p-Trimethylsilylphenol (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-trimethylsilylphenol in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1 M TBAF solution in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude hydroquinone.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or toluene).

Step 2: Synthesis of 4-Chloro-4'-hydroxybenzophenone (Friedel-Crafts Acylation)

This protocol outlines the Friedel-Crafts acylation of hydroquinone with 4-chlorobenzoyl chloride to form the key intermediate.

Materials:

  • Hydroquinone (1.0 eq)

  • 4-Chlorobenzoyl chloride (1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C, slowly add 4-chlorobenzoyl chloride.

  • After the addition is complete, add a solution of hydroquinone in anhydrous DCM dropwise, maintaining the temperature at 0-5 °C.

  • After the addition of hydroquinone, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

  • Stir the mixture vigorously until the solid product precipitates.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain the crude 4-chloro-4'-hydroxybenzophenone.

  • The crude product can be purified by recrystallization from ethanol or toluene.

Step 3: Synthesis of Fenofibrate (Williamson Ether Synthesis)

This final step describes the etherification of 4-chloro-4'-hydroxybenzophenone to yield Fenofibrate.

Materials:

  • 4-Chloro-4'-hydroxybenzophenone (1.0 eq)

  • Isopropyl 2-bromo-2-methylpropanoate (1.5 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetone or 2-butanone, anhydrous

  • Isopropanol

Procedure:

  • In a round-bottom flask, combine 4-chloro-4'-hydroxybenzophenone, anhydrous K₂CO₃, and anhydrous acetone (or 2-butanone).

  • Add isopropyl 2-bromo-2-methylpropanoate to the mixture.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, with stirring.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the residue with acetone.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude Fenofibrate.

  • Recrystallize the crude product from isopropanol to obtain pure Fenofibrate.

Data Presentation

StepReactant 1Reactant 2Key ReagentSolventTypical Yield (%)Melting Point (°C)
1 p-Trimethylsilylphenol-TBAFTHF85-95172-175 (Hydroquinone)
2 Hydroquinone4-Chlorobenzoyl chlorideAlCl₃Dichloromethane70-85175-177 (4-Chloro-4'-hydroxybenzophenone)
3 4-Chloro-4'-hydroxybenzophenoneIsopropyl 2-bromo-2-methylpropanoateK₂CO₃Acetone80-9079-82 (Fenofibrate)

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Anhydrous aluminum chloride is highly reactive with water and should be handled with care.

  • 4-Chlorobenzoyl chloride is corrosive and a lachrymator.

  • TBAF is corrosive and should be handled with caution.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and reproducible method for the synthesis of Fenofibrate from p-trimethylsilylphenol. The procedures are based on well-established chemical transformations and can be readily implemented in a standard organic chemistry laboratory. The provided data and experimental details will be a valuable resource for researchers and professionals involved in the synthesis of fibrate-based drugs and other pharmaceutical compounds.

Application Note: Quantification of Sitofibrate Using a Validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sitofibrate is a fibrate class lipid-lowering agent. For quality control and research purposes, a reliable and accurate analytical method for its quantification is essential. This application note details a robust RP-HPLC method for the determination of this compound in bulk drug and pharmaceutical dosage forms. The described method is adapted from established and validated protocols for fenofibrate, a structurally related compound, ensuring high precision, accuracy, and sensitivity.

Chromatographic Conditions

The separation and quantification are achieved using a C18 column with an isocratic mobile phase, followed by UV detection. The method parameters have been optimized for excellent peak symmetry and resolution.

Experimental Protocol

1. Instrumentation

A High-Performance Liquid Chromatography (HPLC) system equipped with:

  • Isocratic Pumping System

  • UV-Vis Detector

  • Autosampler

  • Column Oven

  • Data Acquisition and Processing Software

2. Chemicals and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Ortho-phosphoric acid (AR Grade)

  • Methanol (HPLC Grade)

3. Chromatographic Parameters

ParameterValue
Stationary Phase C18 Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (pH 3.0 adjusted with ortho-phosphoric acid) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 10 minutes

4. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 80 µg/mL to 240 µg/mL using the mobile phase.

5. Preparation of Sample Solutions (for Tablet Dosage Form)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

  • From the filtered solution, prepare a suitable dilution to obtain a final concentration within the calibration range (e.g., 150 µg/mL).

6. Method Validation Summary

The adapted method is validated according to ICH guidelines to ensure its suitability for the intended purpose. The following validation parameters are assessed:

Validation ParameterTypical Results
Linearity (Concentration Range) 87-232 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 99.13 - 100.74%
Precision (% RSD) < 2%
Limit of Detection (LOD) To be determined for this compound
Limit of Quantification (LOQ) To be determined for this compound
System Suitability (Tailing Factor) < 2.0
System Suitability (Theoretical Plates) > 2000

7. Data Analysis

The concentration of this compound in the sample solutions is determined by comparing the peak area of the sample with the peak area of the standard from the calibration curve.

Experimental Workflowdot

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// Edges prep -> hplc [label="Inject 20 µL"]; mobile_phase -> hplc; hplc -> column [label="Separation"]; column -> detector [label="Elution"]; detector -> data [label="Signal"]; data -> results [label="Analysis"]; }

Application Notes and Protocols for the NMR Spectroscopic Characterization of Fenofibrate

Author: BenchChem Technical Support Team. Date: November 2025

ABSTRACT

This document provides detailed application notes and experimental protocols for the structural characterization and purity assessment of Fenofibrate using Nuclear Magnetic Resonance (NMR) spectroscopy. Fenofibrate, a widely used lipid-lowering drug, can be effectively analyzed using one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques. These methods offer comprehensive structural elucidation and quantitative analysis, crucial for drug development, quality control, and metabolic studies. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry.

INTRODUCTION

Fenofibrate, chemically known as propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, is a fibric acid derivative used to treat hypercholesterolemia and hypertriglyceridemia.[1] Its therapeutic efficacy is intrinsically linked to its chemical structure and purity. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and quantification of pharmaceutical compounds.[2] It provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of individual nuclei.

This application note details the use of ¹H NMR and ¹³C NMR spectroscopy for the qualitative and quantitative analysis of Fenofibrate. It includes protocols for sample preparation, data acquisition, and spectral interpretation.

DATA PRESENTATION

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Fenofibrate. These values are compiled from literature data and are essential for the structural verification of the molecule.[3][4][5]

Table 1: ¹H NMR Spectroscopic Data for Fenofibrate

Assignment Chemical Shift (δ) ppm (Solvent: DMSO-d₆) Multiplicity Integration
Isopropyl-CH₃1.15Doublet6H
Gem-dimethyl-CH₃1.60Singlet6H
Isopropyl-CH4.97Septet1H
Aromatic H (phenoxy)7.00Doublet2H
Aromatic H (benzoyl)7.55Doublet2H
Aromatic H (benzoyl)7.68Doublet2H
Aromatic H (phenoxy)7.72Doublet2H

Table 2: ¹³C NMR Spectroscopic Data for Fenofibrate

Assignment Chemical Shift (δ) ppm
Isopropyl-CH₃21.5
Gem-dimethyl-CH₃25.0
Isopropyl-CH69.3
C(CH₃)₂82.5
Aromatic CH (phenoxy)118.5
Aromatic C (phenoxy)129.5
Aromatic CH (benzoyl)130.5
Aromatic CH (benzoyl)131.5
Aromatic C-Cl135.0
Aromatic C (benzoyl)138.0
Aromatic C-O159.0
Ester C=O172.5
Ketone C=O194.5

EXPERIMENTAL PROTOCOLS

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of the Fenofibrate sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

  • Internal Standard (for qNMR): For quantitative analysis (qNMR), add a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) to the NMR tube. The chosen standard should have a resonance that does not overlap with any of the analyte signals.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 5 seconds (for quantitative analysis, ensure this is at least 5 times the longest T₁ of the protons of interest).

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 0-16 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the resulting spectrum.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

  • Peak Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Structural Assignment: Assign the observed signals to the corresponding nuclei in the Fenofibrate structure based on their chemical shifts, multiplicities, and integration values, as well as by comparison with reference data and 2D NMR experiments (COSY, HSQC, HMBC) if necessary.

VISUALIZATIONS

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of a small molecule like Fenofibrate using NMR spectroscopy.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Results weigh Weigh Fenofibrate dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR transfer->h1_nmr c13_nmr ¹³C NMR h1_nmr->c13_nmr twoD_nmr 2D NMR (optional) c13_nmr->twoD_nmr ft Fourier Transform twoD_nmr->ft phase_base Phase & Baseline Correction ft->phase_base reference Referencing phase_base->reference integrate Integration & Assignment reference->integrate structure Structural Confirmation integrate->structure purity Purity Assessment integrate->purity

Caption: Workflow for NMR-based characterization of Fenofibrate.

Logical Relationship of NMR Data for Structure Elucidation

This diagram shows the logical connections between different NMR experiments and the information derived for structural elucidation.

logical_relationship cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Derived Information cluster_final Final Output H1 ¹H NMR H_env Proton Environments (Chemical Shift) H1->H_env H_count Proton Count (Integration) H1->H_count H_neighbor Neighboring Protons (Multiplicity) H1->H_neighbor C13 ¹³C NMR C_types Carbon Types (Chemical Shift) C13->C_types COSY COSY H_H_conn ¹H-¹H Connectivity COSY->H_H_conn HSQC HSQC C_H_conn ¹H-¹³C Direct Connectivity HSQC->C_H_conn HMBC HMBC C_H_long ¹H-¹³C Long-Range Connectivity HMBC->C_H_long Structure Complete Structure Assignment H_env->Structure H_count->Structure H_neighbor->Structure C_types->Structure H_H_conn->Structure C_H_conn->Structure C_H_long->Structure

Caption: Logical flow of information from NMR experiments for structural elucidation.

CONCLUSION

NMR spectroscopy is an indispensable tool for the comprehensive characterization of Fenofibrate. The application of ¹H and ¹³C NMR provides definitive structural confirmation and allows for accurate purity determination. The protocols and data presented in this document serve as a robust starting point for the analysis of Fenofibrate in a research or industrial setting, ensuring the quality and integrity of this important pharmaceutical agent.

References

Application Note & Protocol: A Cell-Based Assay for Assessing Sitofibrate Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitofibrate, a member of the fibrate class of drugs, is recognized for its lipid-lowering properties, primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a nuclear receptor that plays a pivotal role in the regulation of genes involved in lipid and lipoprotein metabolism.[2][3] Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes that control fatty acid transport and oxidation, leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[2]

This application note provides a comprehensive set of protocols for a cell-based assay to characterize the activity of this compound. The described assays are designed to be conducted in the human hepatoma cell line HepG2, a well-established in vitro model for studying liver function and drug metabolism.[4] The protocols detail methods to quantify PPARα activation, intracellular triglyceride accumulation, and the expression of PPARα target genes.

Signaling Pathway of this compound Action

The primary mechanism of this compound action involves the activation of the PPARα signaling pathway. The diagram below illustrates the key steps in this pathway.

Sitofibrate_Signaling_Pathway cluster_cell Hepatocyte This compound This compound PPARa PPARα This compound->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds Target_Genes Target Genes (e.g., CPT1A, ACOX1) PPRE->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Proteins Proteins mRNA->Proteins Translation Lipid_Metabolism Altered Lipid Metabolism Proteins->Lipid_Metabolism Modulate Triglycerides Decreased Triglycerides Lipid_Metabolism->Triglycerides

Caption: this compound activates PPARα, leading to changes in gene expression and lipid metabolism.

Experimental Protocols

This section provides detailed protocols for three key experiments to assess the cellular activity of this compound.

PPARα Activation Luciferase Reporter Assay

This assay directly measures the ability of this compound to activate the PPARα receptor. It utilizes a reporter cell line, such as HEK293 or HepG2, stably transfected with a luciferase gene under the control of a PPRE-containing promoter.

Experimental Workflow:

PPARa_Assay_Workflow A Seed PPARα reporter cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with this compound (and controls) B->C D Incubate for 18-24 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Data Analysis: Normalize to vehicle control F->G

Caption: Workflow for the PPARα Luciferase Reporter Assay.

Protocol:

  • Cell Seeding: Seed HEK293 or HepG2 PPARα reporter cells in a white, clear-bottom 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in appropriate cell culture medium. A known PPARα agonist (e.g., GW7647) should be used as a positive control, and a vehicle control (e.g., DMSO) as a negative control.

  • Cell Treatment: Remove the growth medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Lysis and Luminescence Measurement: Following the manufacturer's instructions for your chosen luciferase assay system (e.g., Promega's ONE-Glo™), lyse the cells and add the luciferase substrate. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal of each well to the vehicle control to determine the fold activation.

Intracellular Triglyceride Quantification Assay

This assay measures the effect of this compound on the accumulation of intracellular triglycerides, a key downstream event of PPARα activation.

Experimental Workflow:

Triglyceride_Assay_Workflow A Seed HepG2 cells in a 96-well plate B Incubate for 24 hours A->B C Induce lipid accumulation (e.g., with oleic acid) B->C D Treat cells with this compound (and controls) C->D E Incubate for 24-48 hours D->E F Lyse cells E->F G Measure triglyceride levels using a commercial kit F->G H Data Analysis: Normalize to total protein G->H

Caption: Workflow for the Intracellular Triglyceride Quantification Assay.

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Lipid Loading: To induce a basal level of lipid accumulation, supplement the culture medium with a fatty acid such as oleic acid (e.g., 100 µM).

  • Compound Treatment: Add this compound at various concentrations to the lipid-supplemented medium. Include a vehicle control.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them according to the protocol of your chosen triglyceride quantification kit (e.g., Promega Triglyceride-Glo™ Assay).

  • Triglyceride Measurement: Perform the enzymatic reaction and measure the resulting colorimetric or luminescent signal.

  • Data Normalization: Normalize the triglyceride levels to the total protein concentration in each well, determined by a standard protein assay (e.g., BCA assay), to account for differences in cell number.

Quantitative Real-Time PCR (qPCR) for PPARα Target Gene Expression

This assay quantifies the changes in the mRNA levels of known PPARα target genes, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1), in response to this compound treatment.

Protocol:

  • Cell Culture and Treatment: Seed HepG2 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound and a vehicle control for 24 hours.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., Qiagen RNeasy Kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle control.

Data Presentation

Quantitative data from the described assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: PPARα Activation by this compound

CompoundConcentration (µM)Fold Activation (Mean ± SD)
Vehicle Control-1.0 ± 0.1
GW7647 (Positive Control)115.2 ± 1.8
This compound0.11.5 ± 0.2
This compound14.8 ± 0.5
This compound1012.3 ± 1.1
This compound10014.5 ± 1.5

Table 2: Effect of this compound on Intracellular Triglyceride Levels

TreatmentConcentration (µM)Triglyceride Level (nmol/mg protein; Mean ± SD)% Reduction vs. Vehicle
Vehicle Control-150.4 ± 12.10%
This compound1125.8 ± 10.516.4%
This compound1088.2 ± 7.941.3%
This compound10055.1 ± 6.263.4%

Table 3: Relative mRNA Expression of PPARα Target Genes

GeneTreatmentConcentration (µM)Relative Fold Change (Mean ± SD)
CPT1AVehicle Control-1.0 ± 0.1
CPT1AThis compound103.5 ± 0.4
CPT1AThis compound1008.2 ± 0.9
ACOX1Vehicle Control-1.0 ± 0.1
ACOX1This compound102.8 ± 0.3
ACOX1This compound1006.5 ± 0.7

Conclusion

The protocols outlined in this application note provide a robust framework for the cell-based characterization of this compound activity. By combining a direct measure of PPARα activation with functional downstream readouts of lipid metabolism and target gene expression, researchers can obtain a comprehensive understanding of the cellular and molecular mechanisms of this compound and other fibrate compounds. These assays are valuable tools for drug discovery and development, enabling the screening and characterization of novel PPARα modulators.

References

Application Notes and Protocols for Sitofibrate Formulation in In-Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of sitofibrate for in-vivo studies. Given that this compound is a fibrate derivative, it is presumed to have low aqueous solubility, a common characteristic of this drug class. The following protocols address this challenge by outlining methods for preparing a stable and bioavailable oral suspension suitable for preclinical animal studies.

Physicochemical Data and Formulation Strategy

Formulation Strategy Selection:

For initial in-vivo screening, an oral suspension is a practical and widely used approach for poorly water-soluble compounds.[1][2] This method involves reducing the particle size of the active pharmaceutical ingredient (API) and suspending it in an aqueous vehicle with the aid of various excipients.[1][3][4] This approach is favored for its relative simplicity, cost-effectiveness, and ease of administration in animal studies.

More advanced strategies such as self-emulsifying drug delivery systems (SEDDS), solid dispersions, and nanoparticle formulations can also be considered for later-stage development to further enhance bioavailability.

Quantitative Data Summary of a Model Oral Suspension Formulation

The following table outlines a model formulation for a 10 mg/mL this compound oral suspension. The quantities can be adjusted based on the required dose for the in-vivo study.

Component Function Concentration (% w/v) Example Excipient Rationale for Use
This compoundActive Pharmaceutical Ingredient1.0%-The therapeutic agent being tested.
Purified WaterVehicleq.s. to 100%-The primary solvent for the suspension.
Methylcellulose (or Sodium CMC)Suspending Agent0.5% - 2.0%Increases viscosity to prevent rapid sedimentation of drug particles.
Polysorbate 80 (Tween® 80)Wetting Agent0.1% - 0.5%Reduces the interfacial tension between the hydrophobic this compound particles and the aqueous vehicle, allowing for better dispersion.
GlycerinCo-solvent / Wetting Agent2.0% - 5.0%Can aid in wetting the particles and also acts as a humectant.
Sodium Citrate / Citric AcidBuffering AgentTo adjust to desired pHMaintains a stable pH to prevent chemical degradation of this compound.
Sodium BenzoatePreservative0.1% - 0.2%Prevents microbial growth in the aqueous formulation.

Experimental Protocols

Protocol for Preparation of this compound Oral Suspension (10 mg/mL)

This protocol details the steps for preparing a 100 mL batch of this compound oral suspension.

Materials and Equipment:

  • This compound powder

  • Methylcellulose (or Sodium Carboxymethylcellulose)

  • Polysorbate 80 (Tween® 80)

  • Glycerin

  • Sodium Citrate and Citric Acid

  • Sodium Benzoate

  • Purified Water

  • Mortar and Pestle (or micronizer)

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • pH meter

  • Analytical balance

Procedure:

  • Particle Size Reduction (Micronization):

    • If the this compound particle size is large, reduce it using a mortar and pestle or a mechanical micronizer. A smaller particle size increases the surface area, which can improve the dissolution rate.

  • Preparation of the Suspending Vehicle:

    • In a beaker, dissolve the sodium benzoate and buffering agents (sodium citrate and citric acid) in approximately 70 mL of purified water.

    • Slowly add the methylcellulose to the solution while stirring continuously with a magnetic stirrer to avoid clumping. Allow it to hydrate fully (this may take 30-60 minutes).

    • Add the glycerin to the vehicle and mix until uniform.

  • Wetting of the Active Pharmaceutical Ingredient (API):

    • In a separate small beaker, add the weighed amount of this compound powder (1.0 g for a 100 mL batch).

    • Add the polysorbate 80 and a small amount of the glycerin from the formulation.

    • Mix to form a smooth, uniform paste. This step is crucial to ensure the hydrophobic powder is adequately wetted before being introduced to the aqueous vehicle.

  • Formation of the Suspension:

    • Gradually add the this compound paste to the suspending vehicle while stirring continuously.

    • Use a small amount of the vehicle to rinse the beaker containing the paste to ensure the complete transfer of the API.

    • Continue to stir the suspension for at least 30 minutes to ensure homogeneity.

  • Final Volume and pH Adjustment:

    • Transfer the suspension to a 100 mL graduated cylinder and add purified water to reach the final volume (q.s. to 100 mL).

    • Mix the suspension thoroughly.

    • Measure the pH and adjust if necessary using citric acid or sodium citrate to a neutral or desired pH range for stability.

  • Storage:

    • Store the suspension in a well-closed, light-resistant container at 2-8°C. Shake well before each use.

Protocol for In-Vivo Efficacy Study in a Rodent Model of Hyperlipidemia

This protocol outlines a general procedure for evaluating the lipid-lowering effects of the this compound formulation in rats or mice.

Animal Model:

  • A common model is the high-fat diet (HFD)-induced hyperlipidemic model in rodents (e.g., Wistar rats or C57BL/6 mice). Animals are fed a diet rich in fat and cholesterol for several weeks to induce elevated plasma lipid levels.

Experimental Design:

  • Acclimatization and Induction of Hyperlipidemia:

    • House the animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

    • After a one-week acclimatization period, switch the animals to a high-fat diet for 4-8 weeks to induce hyperlipidemia.

  • Grouping and Dosing:

    • At the end of the induction period, randomize the animals into the following groups (n=8-10 per group):

      • Group 1: Normal Control: Fed a standard chow diet and receive the vehicle.

      • Group 2: High-Fat Diet (HFD) Control: Fed an HFD and receive the vehicle.

      • Group 3: this compound Treatment Group(s): Fed an HFD and receive the this compound suspension at one or more dose levels (e.g., 10, 30, 100 mg/kg).

      • Group 4: Positive Control (Optional): Fed an HFD and receive a standard-of-care drug like fenofibrate.

    • Administer the this compound suspension or vehicle orally via gavage once daily for a period of 4-6 weeks.

  • Sample Collection and Analysis:

    • Collect blood samples at baseline (before treatment) and at regular intervals during the study (e.g., weekly or bi-weekly), and at the end of the study. Blood is typically collected from the tail vein or saphenous vein.

    • At the end of the treatment period, euthanize the animals and collect terminal blood samples via cardiac puncture and liver tissue.

    • Analyze plasma or serum for the following lipid parameters:

      • Total Cholesterol (TC)

      • Triglycerides (TG)

      • Low-Density Lipoprotein Cholesterol (LDL-C)

      • High-Density Lipoprotein Cholesterol (HDL-C)

    • Liver tissue can be used for histopathological analysis or to measure hepatic lipid content.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the treatment groups and the HFD control group.

Visualizations

Formulation_Workflow cluster_prep Preparation cluster_process Processing Steps API This compound Powder Micronize 1. Particle Size Reduction API->Micronize Vehicle Aqueous Vehicle (Water, Buffer, Preservative) Hydrate 2. Hydrate Suspending Agent in Vehicle Vehicle->Hydrate Suspending_Agent Suspending Agent (Methylcellulose) Suspending_Agent->Hydrate Wetting_Agent Wetting Agent (Polysorbate 80) Wet_API 3. Wet API with Wetting Agent Wetting_Agent->Wet_API Micronize->Wet_API Combine 4. Combine API Paste with Vehicle Hydrate->Combine Wet_API->Combine QS 5. Adjust to Final Volume (q.s.) Combine->QS Store 6. Store Appropriately QS->Store

Caption: Workflow for the preparation of a this compound oral suspension.

PPARa_Signaling_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Downstream Effects This compound This compound (Fibrate) PPARa PPARα This compound->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Lipolysis ↑ Fatty Acid Oxidation PPRE->Lipolysis Upregulates Genes ApoA ↑ ApoA-I, ApoA-II (HDL Synthesis) PPRE->ApoA Upregulates Genes ApoC ↓ ApoC-III (Lipolysis Inhibitor) PPRE->ApoC Downregulates Gene TG_Lowering ↓ Plasma Triglycerides Lipolysis->TG_Lowering Leads to HDL_Increase ↑ HDL Cholesterol ApoA->HDL_Increase Leads to ApoC->TG_Lowering Contributes to

Caption: Hypothesized signaling pathway for this compound via PPARα activation.

References

Application Notes and Protocols: Assessing Sitofibrate's Effect on Lipoprotein Lipase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitofibrate, a member of the fibrate class of drugs, is a lipid-lowering agent expected to modulate lipid metabolism primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] Activation of PPARα, a nuclear receptor and transcription factor, leads to a cascade of effects that collectively improve dyslipidemia.[1][2] One of the key mechanisms is the upregulation of lipoprotein lipase (LPL), a critical enzyme responsible for the hydrolysis of triglycerides from circulating very-low-density lipoproteins (VLDL) and chylomicrons.[3] Increased LPL activity enhances the clearance of triglyceride-rich lipoproteins, thereby reducing plasma triglyceride levels. This document provides a detailed protocol for assessing the effect of this compound on lipoprotein lipase activity, based on the established mechanisms of fibrates. While specific quantitative data for this compound is limited, the methodologies described herein are applicable and can be adapted to determine its specific efficacy and potency.

Signaling Pathway of this compound Action

Fibrates, including this compound, exert their effects on lipoprotein lipase through the activation of PPARα. The binding of this compound to PPARα leads to a conformational change in the receptor, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, including the gene encoding for LPL. This binding event initiates the transcription of the LPL gene, leading to increased LPL synthesis and subsequent activity.

Sitofibrate_Signaling_Pathway This compound This compound PPARa PPARα This compound->PPARa Binds to PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE (on LPL Gene) PPARa_RXR->PPRE Binds to LPL_mRNA LPL mRNA PPRE->LPL_mRNA Initiates Transcription LPL_Protein Lipoprotein Lipase (LPL) Protein LPL_mRNA->LPL_Protein Translation Increased_LPL Increased LPL Activity LPL_Protein->Increased_LPL Leads to

Fig. 1: this compound's signaling pathway to increase LPL activity.

Experimental Protocols

This section details the methodologies for assessing the effect of this compound on lipoprotein lipase activity through both in vitro and in vivo approaches.

In Vitro Assessment of LPL Activity in Cultured Cells

This protocol describes how to treat a relevant cell line (e.g., 3T3-L1 adipocytes or HepG2 hepatocytes) with this compound and subsequently measure the change in LPL activity.

Materials:

  • 3T3-L1 or HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • DMSO (vehicle control)

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer

  • Lipoprotein lipase activity assay kit (fluorometric)

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Culture and Differentiation (for 3T3-L1):

    • Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.

    • Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., insulin, dexamethasone, and IBMX).

  • This compound Treatment:

    • Once cells are differentiated (for 3T3-L1) or have reached desired confluency (for HepG2), replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).

    • Include a vehicle control group treated with DMSO at the same final concentration as the this compound-treated groups.

    • Incubate the cells for a predetermined time (e.g., 24, 48 hours).

  • Cell Lysate Preparation:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add lysis buffer to the cells and scrape to collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • LPL Activity Assay:

    • Perform a fluorometric LPL activity assay according to the manufacturer's instructions. This typically involves the hydrolysis of a quenched fluorescent substrate by LPL, leading to an increase in fluorescence that is proportional to LPL activity.

    • Measure fluorescence using a microplate reader.

  • Protein Quantification:

    • Determine the total protein concentration of each cell lysate using a BCA protein assay.

  • Data Analysis:

    • Normalize the LPL activity to the total protein concentration for each sample.

    • Compare the LPL activity in this compound-treated cells to the vehicle-treated control cells.

In Vivo Assessment of Post-Heparin Plasma LPL Activity in a Rodent Model

This protocol outlines the procedure for treating rodents with this compound and measuring the resulting LPL activity in post-heparin plasma.

Materials:

  • Laboratory mice or rats

  • This compound

  • Vehicle control (e.g., corn oil)

  • Heparin

  • Anesthetic

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Lipoprotein lipase activity assay kit (fluorometric)

Procedure:

  • Animal Acclimatization and Treatment:

    • Acclimatize animals to the housing conditions for at least one week.

    • Administer this compound orally (gavage) at various doses (e.g., 10, 30, 100 mg/kg/day) for a specified period (e.g., 1-2 weeks).

    • Include a control group receiving the vehicle only.

  • Blood Collection:

    • At the end of the treatment period, fast the animals overnight.

    • Anesthetize the animals.

    • Inject heparin intravenously (e.g., via the tail vein) to release LPL from the endothelial surface into the circulation.

    • After a short interval (e.g., 10-15 minutes), collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Collect the plasma and store it on ice or freeze at -80°C for later analysis.

  • LPL Activity Assay:

    • Perform a fluorometric LPL activity assay on the plasma samples according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the LPL activity in the plasma of this compound-treated animals to that of the vehicle-treated control group.

Experimental_Workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol CellCulture Cell Culture (e.g., 3T3-L1) SitofibrateTreatment_invitro This compound Treatment (Varying Concentrations) CellCulture->SitofibrateTreatment_invitro CellLysate Cell Lysate Preparation SitofibrateTreatment_invitro->CellLysate LPLAssay_invitro LPL Activity Assay (Fluorometric) CellLysate->LPLAssay_invitro ProteinAssay Protein Quantification CellLysate->ProteinAssay DataAnalysis_invitro Data Analysis LPLAssay_invitro->DataAnalysis_invitro ProteinAssay->DataAnalysis_invitro AnimalTreatment Animal Treatment (Rodent Model) SitofibrateTreatment_invivo This compound Administration (Oral Gavage) AnimalTreatment->SitofibrateTreatment_invivo HeparinInjection Heparin Injection (i.v.) SitofibrateTreatment_invivo->HeparinInjection BloodCollection Post-Heparin Blood Collection HeparinInjection->BloodCollection PlasmaPrep Plasma Preparation BloodCollection->PlasmaPrep LPLAssay_invivo LPL Activity Assay (Fluorometric) PlasmaPrep->LPLAssay_invivo DataAnalysis_invivo Data Analysis LPLAssay_invivo->DataAnalysis_invivo

Fig. 2: Experimental workflow for assessing this compound's effect on LPL.

Data Presentation

The following tables provide examples of how to structure the quantitative data obtained from the described experiments. These tables are based on representative data for other fibrates and should be populated with experimental data for this compound.

Table 1: In Vitro Effect of this compound on LPL Activity in 3T3-L1 Adipocytes

Treatment GroupThis compound Concentration (µM)LPL Activity (nmol/min/mg protein)Fold Change vs. Vehicle
Vehicle Control0 (DMSO)[Insert experimental value]1.0
This compound0.1[Insert experimental value][Calculate]
This compound1[Insert experimental value][Calculate]
This compound10[Insert experimental value][Calculate]
This compound100[Insert experimental value][Calculate]

Table 2: In Vivo Effect of this compound on Post-Heparin Plasma LPL Activity in Mice

Treatment GroupThis compound Dose (mg/kg/day)Plasma LPL Activity (mU/mL)% Change vs. Vehicle
Vehicle Control0[Insert experimental value]0%
This compound10[Insert experimental value][Calculate]
This compound30[Insert experimental value][Calculate]
This compound100[Insert experimental value][Calculate]

Table 3: Representative Clinical Data for Fibrate Effects on Lipid Profiles and LPL Activity

This table summarizes data from a study on Clofibrate to illustrate the expected outcomes.

ParameterBefore Clofibrate TreatmentAfter Clofibrate Treatment (2 g/day for 1 week)% Change
Plasma Triglycerides (mmol/L)6.85 ± 1.12.66 ± 0.29-61.2%
Heparin-Releasable LPL Activity (nmol FFA/10⁶ cells/h)95 ± 16181 ± 34+90.5%
Extractable Lipase Activity (nmol FFA/10⁶ cells/h)88 ± 14179 ± 28+103.4%
Data from a study on hypertriglyceridemic patients.

Another study on Fenofibrate showed a 32.1% decrease in triglyceride levels in patients after elective coronary stenting.

Conclusion

The protocols outlined in this document provide a comprehensive framework for researchers to assess the effects of this compound on lipoprotein lipase activity. By employing both in vitro and in vivo models, investigators can elucidate the dose-dependent efficacy of this compound in upregulating LPL and, consequently, its potential as a therapeutic agent for dyslipidemia. The provided diagrams and tables serve as a guide for visualizing the mechanism of action and for the clear presentation of experimental findings. It is crucial to note that while the general mechanisms of fibrates are well-established, the specific potency and optimal conditions for this compound must be determined empirically through the diligent application of these methodologies.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Sitagliptin Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is an oral antihyperglycemic agent used for the treatment of type 2 diabetes.[1][2] Understanding the biotransformation of sitagliptin is crucial for characterizing its pharmacokinetic profile and identifying potential drug-drug interactions. This document provides detailed application notes and protocols for the analysis of sitagliptin and its metabolites using liquid chromatography-mass spectrometry (LC-MS).

Data Presentation

The following table summarizes the quantitative data for sitagliptin metabolites identified after incubation with rat hepatocytes. The data is presented with their proposed identities, observed mass-to-charge ratios (m/z), and retention times (tR).

Metabolite IDProposed IdentityObserved m/zRetention Time (min)Relative Abundance (%)
STG Sitagliptin (Parent) 408.1131 12.5 96.9
M1Hydroxylamine of STG424.10808.250.15
M1'Aromatic hydroxylation STG424.10809.7, 10.10.86
M2Desaturation of piperazine ring406.100211.20.44
M3Acetylated STG450.123713.1<0.01
M4Di-ketone metabolite407.092414.20.25
M5Hydroxylation and Glucuronidation600.14977.50.10
M5'Aromatic hydroxylation and Glucuronidation600.14978.90.10
M6N-glucuronide of STG584.15519.20.05
M7N-sulfate metabolite488.069610.80.07
M8Acetylation and Glucuronidation626.165711.8<0.01
M9Oxidative desaturation of NH2 and di-hydroxylation with loss of HF422.092513.80.01

Data adapted from Khreit et al. (2016). The abundance is relative to the total amount of metabolized STG.

Experimental Protocols

This section details the methodologies for the sample preparation and LC-MS/MS analysis of sitagliptin and its metabolites.

Sample Preparation: Liquid-Liquid Extraction for Plasma Samples

This protocol is suitable for the extraction of sitagliptin from human plasma.[3][4]

Materials:

  • Human plasma

  • Sitagliptin-d4 (Internal Standard, IS)

  • Methyl tert-butyl ether (MTBE)[5]

  • Methanol

  • Water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of Sitagliptin-d4 internal standard solution (1000 ng/mL in methanol).

  • Add 50 µL of 0.1 M NaOH.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex mix for 5 minutes.

  • Centrifuge at 6000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Sample Preparation: Protein Precipitation for Plasma Samples

This is an alternative, simpler method for sample preparation.

Materials:

  • Human plasma

  • Sitagliptin-d4 (Internal Standard, IS)

  • Acetonitrile

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Protocol:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of Sitagliptin-d4 internal standard solution (1000 ng/mL in methanol).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 12000 rpm for 10 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Inject 5 µL of the filtrate into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: Kinetex® C18 column (100 Å, 2.6 µm, 100 x 2.1 mm)

  • Mobile Phase A: 5 mM ammonium acetate with 0.04% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Isocratic elution with 50% A and 50% B

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Sitagliptin: m/z 408.2 → 235.0

    • Sitagliptin-d4 (IS): m/z 412.2 → 239.1

  • Ion Source Temperature: 500°C

  • Ion Spray Voltage: 5500 V

Mandatory Visualizations

Sitagliptin Biotransformation Pathway

The following diagram illustrates the primary metabolic pathways of sitagliptin based on the identified metabolites. The metabolism of sitagliptin is relatively minor, with the majority of the drug excreted unchanged. The main biotransformation routes involve oxidation and glucuronidation, primarily mediated by CYP3A4 and to a lesser extent, CYP2C8 enzymes.

Sitagliptin_Metabolism Sitagliptin Sitagliptin (STG) M1 M1: Hydroxylamine Sitagliptin->M1 Hydroxylation (Phase I) M1_prime M1': Aromatic Hydroxylation Sitagliptin->M1_prime Aromatic Hydroxylation (Phase I) M2 M2: Desaturation Sitagliptin->M2 Desaturation (Phase I) M3 M3: Acetylation Sitagliptin->M3 Acetylation (Phase II) M4 M4: Di-ketone Sitagliptin->M4 Oxidation (Phase I) M6 M6: N-glucuronide Sitagliptin->M6 Glucuronidation (Phase II) M7 M7: N-sulfate Sitagliptin->M7 Sulfation (Phase II) M9 M9: Oxidative Desaturation + Di-hydroxylation Sitagliptin->M9 Multi-step Oxidation (Phase I) M5 M5/M5': Hydroxylation + Glucuronidation M1_prime->M5 Glucuronidation (Phase II) M8 M8: Acetylation + Glucuronidation M3->M8 Glucuronidation (Phase II)

Caption: Biotransformation pathways of Sitagliptin.

Experimental Workflow for Sitagliptin Metabolite Analysis

The diagram below outlines the general workflow for the analysis of sitagliptin metabolites from plasma samples.

Experimental_Workflow start Start: Plasma Sample Collection sample_prep Sample Preparation (LLE or Protein Precipitation) start->sample_prep lc_separation UPLC Separation (C18 Column) sample_prep->lc_separation ms_detection Mass Spectrometry Detection (ESI+ MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification and Identification) ms_detection->data_analysis end End: Metabolite Profile data_analysis->end

Caption: LC-MS/MS workflow for Sitagliptin metabolite analysis.

References

Dissolving Sitofibrate for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitofibrate, a member of the fibrate class of drugs, is a compound of interest for in vitro studies investigating lipid metabolism and related cellular pathways. A significant challenge in utilizing this compound in cell culture experiments is its inherent hydrophobicity, leading to poor solubility in aqueous media. This document provides detailed application notes and a stepwise protocol for the effective dissolution of this compound for consistent and reliable experimental outcomes. The following protocols are based on established methods for dissolving hydrophobic compounds for cell culture applications.

Data Presentation: Solvent Considerations for Hydrophobic Compounds

The choice of solvent is critical for successfully preparing a this compound stock solution. Organic solvents are commonly used to dissolve hydrophobic compounds before their introduction into aqueous cell culture media.[1][2] It is imperative to minimize the final solvent concentration to avoid cytotoxic effects on the cultured cells.[1][2] Dimethyl sulfoxide (DMSO) and ethanol are frequently used solvents for such purposes.

SolventRecommended Starting Concentration for Stock SolutionMaximum Recommended Final Concentration in Culture MediumNotes
DMSO 1-100 mM (empirical)≤ 0.5% (v/v)A versatile solvent for a wide range of hydrophobic compounds. Can exhibit cytotoxicity at higher concentrations.
Ethanol 1-100 mM (empirical)≤ 0.5% (v/v)A less harsh solvent than DMSO for some cell lines. Purity of ethanol should be ≥ 95%.

Note: The optimal concentration of the stock solution and the final concentration in the cell culture medium should be determined empirically for each cell line and experimental condition to minimize solvent-induced artifacts.

Experimental Protocols

This section outlines two protocols for dissolving this compound. Protocol A is a standard method for compounds with moderate hydrophobicity, while Protocol B is an enhanced method for compounds that are particularly difficult to dissolve.

Protocol A: Standard Dissolution using DMSO or Ethanol

This protocol is suitable for initial attempts to dissolve this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Or Ethanol, absolute (≥ 99.5%), sterile

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

Procedure:

  • Prepare Stock Solution:

    • Aseptically weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

    • If the compound does not fully dissolve, gentle warming in a 37°C water bath or incubator for 5-10 minutes with intermittent vortexing may aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles. If particles remain, sonication for 5-10 minutes can be attempted.

  • Prepare Working Solution:

    • Serially dilute the stock solution in pre-warmed, complete cell culture medium to the desired final working concentration.

    • It is crucial to add the stock solution to the medium while gently vortexing or swirling the medium to ensure rapid and uniform dispersion, preventing precipitation.

    • The final concentration of the organic solvent in the cell culture medium should not exceed 0.5% (v/v). Prepare a vehicle control with the same final concentration of the solvent.

  • Application to Cells:

    • Immediately apply the freshly prepared this compound working solution to the cells.

Protocol B: Enhanced Dissolution for Highly Hydrophobic Compounds

This three-step protocol is adapted for compounds that are challenging to dissolve using standard methods and aims to improve solubility by utilizing the emulsifying properties of serum.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed Fetal Bovine Serum (FBS)

  • Sterile, pre-warmed cell culture medium (with reduced serum concentration or serum-free, depending on the final desired serum concentration)

  • Vortex mixer

  • Water bath at 50°C

  • Heating block or water bath at 37-40°C

Procedure:

  • Step 1: Prepare Initial Stock in DMSO

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-100 mM) in a sterile microcentrifuge tube as described in Protocol A, Step 1.

  • Step 2: Dilution in Pre-warmed Serum

    • Pre-warm an aliquot of FBS to approximately 50°C in a water bath.

    • Dilute the DMSO stock solution 10-fold with the pre-warmed FBS. For example, add 10 µL of the 10 mM DMSO stock to 90 µL of pre-warmed FBS to get a 1 mM solution.

    • Keep this intermediate solution warm (37-40°C) to maintain solubility.

  • Step 3: Final Dilution in Cell Culture Medium

    • Pre-warm the final cell culture medium to 37°C. The serum concentration of this medium should be adjusted to account for the serum added in Step 2 to achieve the desired final serum percentage.

    • Perform the final dilution of the this compound-serum solution into the pre-warmed cell culture medium to reach the desired final concentration for your experiment.

    • Gently mix the final solution before adding it to the cells.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

G cluster_0 Protocol A: Standard Dissolution A1 Weigh this compound A2 Add DMSO or Ethanol A1->A2 A3 Vortex / Heat / Sonicate to create Stock Solution A2->A3 A4 Dilute in pre-warmed Cell Culture Medium A3->A4 A5 Apply to Cells A4->A5

Caption: Workflow for the standard dissolution of this compound.

G cluster_1 Protocol B: Enhanced Dissolution B1 Prepare concentrated Stock in DMSO B2 Dilute 10-fold in pre-warmed FBS (50°C) B1->B2 B3 Keep intermediate solution warm (37-40°C) B2->B3 B4 Perform final dilution in pre-warmed Cell Culture Medium B3->B4 B5 Apply to Cells B4->B5

Caption: Workflow for the enhanced dissolution of highly hydrophobic compounds.

References

Application Notes and Protocols for Sitofibrate Dose-Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitofibrate, a fibric acid derivative, is a hypolipidemic agent investigated for its potential to modulate lipid profiles, primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α).[1] Activation of PPAR-α leads to a cascade of downstream effects, including the regulation of genes involved in fatty acid transport and oxidation, ultimately resulting in reduced triglyceride levels and modulation of lipoprotein metabolism.[2][3] This document provides detailed application notes and protocols for designing and conducting preclinical dose-response studies to evaluate the efficacy and safety of this compound.

Preclinical Dose-Response Study Design

A well-designed dose-response study is critical to determine the optimal therapeutic window for this compound, identifying effective doses while minimizing potential adverse effects.

Animal Model Selection:

The choice of animal model is crucial for the translatability of preclinical findings. Several models are suitable for studying hyperlipidemia:

  • Diet-Induced Hyperlipidemia Models:

    • High-Fat Diet (HFD)-Fed Mice or Rats: These models mimic human hyperlipidemia resulting from dietary factors. C57BL/6 mice are a commonly used strain that develops obesity and dyslipidemia on a high-fat diet.[4][5]

    • High-Cholesterol Diet-Fed Rabbits: New Zealand White rabbits fed a cholesterol-enriched diet develop hypercholesterolemia and are a well-established model for atherosclerosis research.

  • Chemically-Induced Hyperlipidemia Models:

    • Poloxamer 407 (P-407)-Induced Hyperlipidemic Mice: Intraperitoneal administration of P-407 induces a dose-dependent hyperlipidemia, providing a convenient and reproducible model.

  • Genetically Modified Models:

    • Apolipoprotein E-deficient (ApoE-/-) mice: These mice spontaneously develop hypercholesterolemia and atherosclerosis, even on a standard chow diet.

    • Low-Density Lipoprotein Receptor-deficient (LDLR-/-) mice: Similar to ApoE-/- mice, these animals exhibit elevated LDL cholesterol levels and are susceptible to atherosclerosis.

Dose Selection:

FibratePreclinical Animal ModelEffective Oral Dose RangeReference
CiprofibrateRat0.6 - 3 mg/kg/day
FenofibrateMouse50 - 300 mg/kg/day
BezafibrateMouse10 - 100 mg/kg/day

Based on this data, a suggested starting dose range for a preclinical study with this compound in rodents could be 10, 30, and 100 mg/kg/day . This range allows for the exploration of a dose-response relationship and is informed by the doses of other drugs in the same class.

Experimental Groups:

A typical study design would include the following groups (n=8-10 animals per group):

  • Vehicle Control: Animals receive the vehicle (e.g., corn oil, carboxymethyl cellulose) used to dissolve or suspend this compound.

  • This compound - Low Dose (e.g., 10 mg/kg/day): To determine the minimal effective dose.

  • This compound - Mid Dose (e.g., 30 mg/kg/day): To assess the dose-dependent effects.

  • This compound - High Dose (e.g., 100 mg/kg/day): To evaluate maximal efficacy and potential toxicity.

  • Positive Control (Optional): A known hypolipidemic agent (e.g., Fenofibrate at a clinically relevant dose) can be included for comparison.

Duration of Study:

The duration of the study will depend on the specific objectives. For acute effects on lipid profiles, a study of 2-4 weeks may be sufficient. To investigate effects on atherosclerosis development, a longer duration of 8-12 weeks or more is necessary.

Experimental Protocols

Plasma Lipid Profile Analysis

Objective: To quantify the levels of key lipids in the plasma to assess the efficacy of this compound.

Materials:

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Centrifuge

  • Commercial enzymatic assay kits for:

    • Total Cholesterol (TC)

    • High-Density Lipoprotein Cholesterol (HDL-C)

    • Triglycerides (TG)

  • Microplate reader

Protocol:

  • Blood Collection: At the end of the treatment period, collect blood from fasted animals (overnight fast of at least 8 hours) via cardiac puncture or from the retro-orbital sinus into EDTA-containing tubes.

  • Plasma Separation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.

  • Lipid Analysis:

    • Follow the manufacturer's instructions for the respective commercial assay kits to determine the concentrations of TC, HDL-C, and TG in the plasma samples.

    • Briefly, this typically involves mixing a small volume of plasma with the provided reagents and measuring the absorbance at a specific wavelength using a microplate reader.

  • LDL-C Calculation: Calculate the Low-Density Lipoprotein Cholesterol (LDL-C) concentration using the Friedewald formula (valid for triglyceride levels < 400 mg/dL): LDL-C = TC - HDL-C - (TG / 5)

Liver Function Tests

Objective: To assess the potential hepatotoxicity of this compound.

Materials:

  • Plasma samples (from the lipid profile analysis)

  • Commercial enzymatic assay kits for:

    • Alanine Aminotransferase (ALT)

    • Aspartate Aminotransferase (AST)

  • Microplate reader

Protocol:

  • Sample Preparation: Use the same plasma samples collected for the lipid profile analysis.

  • Enzyme Activity Measurement:

    • Follow the manufacturer's instructions for the ALT and AST assay kits.

    • This generally involves a kinetic assay where the change in absorbance over time is measured, which is proportional to the enzyme activity.

  • Data Analysis: Express the results as units per liter (U/L) of plasma. Elevated levels of ALT and AST may indicate liver damage.

PPAR-α Activation Assay

Objective: To confirm the mechanism of action of this compound by measuring its ability to activate PPAR-α.

Materials:

  • Nuclear extract from liver tissue of treated and control animals.

  • Commercial PPAR-α transcription factor activity assay kit (e.g., ELISA-based). These kits typically provide a 96-well plate coated with a specific DNA sequence that binds to activated PPAR-α.

Protocol:

  • Nuclear Extract Preparation: Isolate nuclei from liver tissue samples according to standard cell biology protocols.

  • PPAR-α Activity Assay:

    • Follow the protocol provided with the commercial assay kit.

    • In general, the nuclear extracts are incubated in the coated wells. Activated PPAR-α from the extracts will bind to the DNA.

    • A primary antibody specific to PPAR-α is then added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A substrate is added, and the resulting colorimetric change is measured using a microplate reader. The intensity of the color is proportional to the amount of activated PPAR-α.

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate comparison between the different treatment groups.

Table 1: Effect of this compound on Plasma Lipid Profile

Treatment GroupTotal Cholesterol (mg/dL)HDL-C (mg/dL)LDL-C (mg/dL)Triglycerides (mg/dL)
Vehicle Control
This compound (10 mg/kg)
This compound (30 mg/kg)
This compound (100 mg/kg)
Positive Control

Values are presented as mean ± standard error of the mean (SEM).

Table 2: Effect of this compound on Liver Function Enzymes

Treatment GroupALT (U/L)AST (U/L)
Vehicle Control
This compound (10 mg/kg)
This compound (30 mg/kg)
This compound (100 mg/kg)
Positive Control

Values are presented as mean ± standard error of the mean (SEM).

Table 3: Effect of this compound on Hepatic PPAR-α Activation

Treatment GroupPPAR-α Activity (OD450nm)
Vehicle Control
This compound (10 mg/kg)
This compound (30 mg/kg)
This compound (100 mg/kg)
Positive Control

Values are presented as mean ± standard error of the mean (SEM).

Visualizations

Sitofibrate_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_genes Target Gene Expression cluster_effects Physiological Effects This compound This compound (Ligand) PPARa PPAR-α This compound->PPARa Binds and Activates PPRE PPRE (DNA Response Element) PPARa->PPRE Forms heterodimer with RXR and binds to PPRE RXR RXR LPL Lipoprotein Lipase (LPL) ↑ PPRE->LPL ApoA ApoA-I / ApoA-II ↑ PPRE->ApoA FattyAcidOxidation Fatty Acid β-oxidation ↑ PPRE->FattyAcidOxidation ApoCIII ApoC-III ↓ PPRE->ApoCIII TG Triglyceride Clearance ↑ LPL->TG HDL HDL Formation ↑ ApoA->HDL FattyAcidOxidation->TG VLDL VLDL Production ↓ ApoCIII->VLDL

Caption: Molecular signaling pathway of this compound via PPAR-α activation.

Dose_Response_Workflow AnimalModel Select Animal Model (e.g., HFD-fed mice) Grouping Randomize into Treatment Groups (Vehicle, Low, Mid, High Dose) AnimalModel->Grouping Dosing Daily Oral Administration of this compound (e.g., 4 weeks) Grouping->Dosing SampleCollection Fasted Blood & Liver Tissue Collection Dosing->SampleCollection LipidAnalysis Plasma Lipid Profile Analysis (TC, HDL-C, LDL-C, TG) SampleCollection->LipidAnalysis LFT Liver Function Tests (ALT, AST) SampleCollection->LFT PPARaAssay PPAR-α Activation Assay (Nuclear Lysates) SampleCollection->PPARaAssay DataAnalysis Statistical Analysis & Data Interpretation LipidAnalysis->DataAnalysis LFT->DataAnalysis PPARaAssay->DataAnalysis Conclusion Determine Dose-Response Relationship & Therapeutic Window DataAnalysis->Conclusion

Caption: Experimental workflow for a this compound dose-response study.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sitofibrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Sitofibrate. Our aim is to help you optimize reaction conditions and improve the overall yield of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound, or β-sitosteryl p-chlorophenoxyisobutyrate, is synthesized through the esterification of β-sitosterol with p-chlorophenoxyisobutyric acid (also known as clofibric acid). A common and effective method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is particularly well-suited for the esterification of sterically hindered alcohols like β-sitosterol.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges in this compound synthesis include:

  • Steric Hindrance: The bulky nature of the β-sitosterol molecule can make the esterification reaction slow and incomplete.

  • Side Reactions: Competing reactions, such as the dehydration of β-sitosterol at elevated temperatures or the formation of N-acylurea byproduct when using DCC, can reduce the yield of the desired ester.

  • Purification: Separating the final product from unreacted starting materials, byproducts (like dicyclohexylurea), and other impurities can be challenging due to similar physical properties.

Q3: What are the expected yields for this compound synthesis?

A3: While specific yield data for this compound is not widely published, yields for the esterification of similar sterols with various carboxylic acids can be quite high under optimized conditions. With methods like the Steglich esterification, yields can potentially exceed 90%. However, actual yields will depend on the specific reaction conditions, purity of reagents, and effectiveness of the purification process.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials (β-sitosterol and p-chlorophenoxyisobutyric acid), you can observe the consumption of the reactants and the appearance of the product spot. A suitable solvent system for TLC would typically be a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Ineffective Coupling Agent: The DCC may have degraded due to moisture. 2. Insufficient Catalyst: The amount of DMAP may be too low to effectively catalyze the reaction. 3. Steric Hindrance: The reaction may be too slow at room temperature due to the bulky nature of β-sitosterol. 4. Poor Quality Reagents: Starting materials may be impure.1. Use fresh, high-quality DCC and store it under anhydrous conditions. 2. Increase the molar ratio of DMAP. A catalytic amount (5-10 mol%) is typical. 3. While avoiding high temperatures to prevent dehydration, a slight increase in temperature (e.g., to 40°C) might improve the reaction rate. Alternatively, consider a longer reaction time. 4. Ensure the purity of β-sitosterol and p-chlorophenoxyisobutyric acid through appropriate analytical techniques (e.g., NMR, melting point).
Formation of a White Precipitate That is Not the Product 1. Dicyclohexylurea (DCU) Byproduct: In DCC-mediated reactions, the urea byproduct is insoluble in many organic solvents and precipitates out. 2. N-Acylurea Byproduct: A side reaction can lead to the formation of an N-acylurea, which is difficult to remove.1. This is expected. The DCU precipitate should be removed by filtration at the end of the reaction. 2. Ensure that DMAP is used, as it is known to suppress the formation of the N-acylurea byproduct.[1][2]
Product is Contaminated with Starting Material 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Incorrect Stoichiometry: The molar ratio of reactants may not be optimal.1. Monitor the reaction by TLC until the limiting reagent is consumed. If the reaction stalls, consider adding more of the coupling agent or catalyst. 2. Use a slight excess of the p-chlorophenoxyisobutyric acid and DCC to ensure complete conversion of the more valuable β-sitosterol.
Difficulty in Purifying the Final Product 1. Similar Polarity of Product and Impurities: The product may have a similar Rf value to impurities on TLC, making chromatographic separation difficult. 2. Residual DCU: Traces of DCU may remain in the product after filtration.1. Crystallization: Attempt to purify the product by recrystallization from a suitable solvent or solvent mixture. 2. Chromatography: If crystallization is ineffective, column chromatography on silica gel is a common method for purifying sterol esters.[3][4] Experiment with different solvent systems to achieve better separation. 3. To remove residual DCU, you can wash the crude product with a solvent in which DCU is soluble but the product is not, or perform a second filtration after concentrating the reaction mixture.
Evidence of Dehydration Side Product 1. High Reaction Temperature: Heating the reaction mixture too high can lead to the elimination of water from β-sitosterol.1. Maintain the reaction at or near room temperature. The Steglich esterification is effective at mild temperatures.[1]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for the esterification of sterols, which can be used as a starting point for the optimization of this compound synthesis.

Table 1: Optimization of Sterol Esterification Parameters

ParameterRange ExploredOptimal Value (for similar systems)Reported Yield (%)Reference
Temperature (°C) 25 - 6040 - 50> 90
Molar Ratio (Acid:Alcohol) 1:1 - 3:11.5:1 - 2:1> 90
Catalyst Loading (mol%) 1 - 105> 90
Reaction Time (hours) 2 - 2412 - 24> 90

Table 2: Comparison of Esterification Methods for Sterols

MethodCoupling Agent/CatalystTypical Yield (%)AdvantagesDisadvantages
Steglich Esterification DCC/DMAP> 90Mild conditions, high yield, suitable for sterically hindered alcohols.Formation of DCU byproduct which requires filtration.
Acid-Catalyzed H₂SO₄ or TsOHVariable (often lower for sterols)Inexpensive reagents.Harsh conditions can lead to side reactions like dehydration.
Enzymatic Lipase> 90High selectivity, mild conditions.Longer reaction times, cost of enzyme.

Experimental Protocols

Key Experiment: Synthesis of this compound via Steglich Esterification

This protocol describes a general procedure for the synthesis of this compound based on the Steglich esterification method.

Materials:

  • β-Sitosterol

  • p-Chlorophenoxyisobutyric acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hexane

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a clean, dry round-bottom flask, dissolve β-sitosterol (1 equivalent) and p-chlorophenoxyisobutyric acid (1.2 equivalents) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.05 - 0.1 equivalents) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.5 equivalents) in a small amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture dropwise over 15-20 minutes, while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, and wash the filter cake with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to afford pure this compound.

Visualizations

Sitofibrate_Synthesis_Pathway beta_sitosterol β-Sitosterol This compound This compound beta_sitosterol->this compound pcpia p-Chlorophenoxyisobutyric Acid intermediate O-Acylisourea Intermediate pcpia->intermediate + DCC dcc DCC dmap DMAP (catalyst) intermediate->this compound + β-Sitosterol (catalyzed by DMAP) dcu DCU (byproduct) intermediate->dcu

Caption: Synthesis pathway of this compound via Steglich esterification.

Troubleshooting_Workflow start Low Yield of this compound check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes troubleshoot_reaction Troubleshoot Reaction Conditions: - Reagent Quality - Stoichiometry - Catalyst Amount - Reaction Time/Temp incomplete->troubleshoot_reaction check_workup Review Workup & Purification complete->check_workup troubleshoot_reaction->start Re-run Experiment purification_issue Purification Issue check_workup->purification_issue Problem Identified side_reactions Check for Side Products (e.g., Dehydration) check_workup->side_reactions No Obvious Issue troubleshoot_purification Optimize Purification: - Recrystallization Solvent - Chromatography Conditions purification_issue->troubleshoot_purification end Improved Yield troubleshoot_purification->end adjust_conditions Adjust Reaction Conditions (e.g., Lower Temperature) side_reactions->adjust_conditions Side Products Detected side_reactions->end No Side Products adjust_conditions->start Re-run Experiment

Caption: Troubleshooting workflow for improving this compound yield.

References

Technical Support Center: Troubleshooting Sitofibrate Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability issues with Sitofibrate in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What are the possible causes and solutions?

A1: Cloudiness or precipitation of this compound in solution can be attributed to several factors, including low solubility in the chosen solvent, temperature fluctuations, or pH shifts. This compound, like other fibrates, is a lipophilic compound with poor aqueous solubility. To address this, consider the following:

  • Solvent Selection: Ensure you are using an appropriate organic solvent or a co-solvent system. For many fibrates, solvents like acetonitrile, methanol, or DMSO are used.

  • Temperature Effects: Solubility can be temperature-dependent. Gently warming the solution may help dissolve the compound. However, be cautious as excessive heat can lead to degradation.[1]

  • pH Adjustment: The pH of the solution can significantly impact the solubility of ionizable compounds. While this compound itself is not strongly ionizable, formulation components might be. Ensure the pH of your buffer system is optimized.

  • Sonication: Using an ultrasonic bath can aid in the dissolution of suspended particles.

Q2: I am observing a loss of this compound concentration in my stock solution over time. What could be causing this degradation?

A2: Loss of active compound concentration suggests degradation. Common degradation pathways for fibrates include hydrolysis and photolysis.[2]

  • Hydrolysis: The ester group in many fibrates can be susceptible to hydrolysis, especially in acidic or alkaline conditions. Prepare solutions in neutral, buffered media and store them appropriately.

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation.[2] Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Oxidation: Although less common for this class of compounds, oxidative degradation can occur. If suspected, consider degassing your solvents or adding antioxidants, after verifying their compatibility.

Q3: My experimental results with this compound are inconsistent. How can I improve reproducibility?

A3: Inconsistent results often stem from issues with solution stability and preparation. To enhance reproducibility:

  • Freshly Prepared Solutions: Prepare this compound solutions fresh before each experiment whenever possible.

  • Standardized Preparation Protocol: Follow a consistent, detailed protocol for solution preparation, including the order of reagent addition, mixing times, and temperature.

  • Proper Storage: If solutions must be stored, keep them at low temperatures (e.g., 2-8 °C or frozen) and protected from light.[3] However, always perform a stability test to ensure the compound does not precipitate or degrade under these conditions.

  • System Suitability Tests: For analytical methods like HPLC, perform system suitability tests before each run to ensure the instrument is performing correctly.[2]

Troubleshooting Guide: Precipitate Formation in Aqueous Buffers

If you are observing precipitation when diluting a this compound stock solution into an aqueous buffer, follow this troubleshooting workflow:

G start Precipitation Observed in Aqueous Buffer check_solubility Is the final concentration below the aqueous solubility limit? start->check_solubility increase_cosolvent Increase organic co-solvent percentage in the final buffer. check_solubility->increase_cosolvent No check_ph Is the buffer pH appropriate? check_solubility->check_ph Yes increase_cosolvent->check_ph adjust_ph Adjust buffer pH and re-test. check_ph->adjust_ph No check_temp Was there a significant temperature change during dilution? check_ph->check_temp Yes adjust_ph->check_temp equilibrate_temp Equilibrate solutions to the same temperature before mixing. check_temp->equilibrate_temp Yes use_surfactant Consider adding a non-ionic surfactant (e.g., Tween 80). check_temp->use_surfactant No equilibrate_temp->use_surfactant success Solution is clear. use_surfactant->success Resolved fail Precipitation persists. Re-evaluate formulation. use_surfactant->fail Not Resolved

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data

Due to the limited availability of public data for this compound, the following table summarizes the solubility of a related and well-studied fibrate, Fenofibrate, in various solvents. This data can serve as a starting point for solvent selection in your experiments with this compound.

Table 1: Solubility of Fenofibrate in Common Solvents

SolventSolubility (mg/mL)Temperature (°C)
Water< 0.00125
Ethanol30 - 5025
Methanol20 - 4025
Acetonitrile50 - 10025
Dichloromethane> 10025
Acetone> 10025

Note: These values are approximate and can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO, analytical grade), amber glass vial, precision balance, volumetric flask.

  • Procedure: a. Accurately weigh the required amount of this compound powder. b. Transfer the powder to a volumetric flask. c. Add a portion of DMSO to the flask and gently swirl to dissolve the powder. Sonication for 5-10 minutes may be used to aid dissolution. d. Once dissolved, add DMSO to the final volume mark. e. Mix the solution thoroughly by inversion. f. Transfer the solution to a labeled amber glass vial for storage.

  • Storage: Store the stock solution at -20°C for short-term storage. For long-term storage, consult stability data or conduct an in-house stability study.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

  • Acid Hydrolysis: a. Dissolve this compound in a suitable solvent and add 0.1 M HCl. b. Incubate the solution at 60°C for 24-48 hours. c. Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: a. Dissolve this compound and add 0.1 M NaOH. b. Incubate at room temperature for 2-4 hours. Fibrates can be labile in alkaline conditions, so milder conditions are often necessary. c. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: a. Dissolve this compound and add 3% hydrogen peroxide (H₂O₂). b. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: a. Store solid this compound powder and a prepared solution at 70°C for 48 hours.

  • Photolytic Degradation: a. Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. b. A control sample should be wrapped in aluminum foil and stored under the same conditions to isolate light-induced degradation.

  • Analysis: Analyze all samples using a suitable stability-indicating method, such as RP-HPLC, and compare them to an untreated control.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis acid Acid Hydrolysis (0.1M HCl, 60°C) hplc Stability-Indicating HPLC Analysis acid->hplc base Base Hydrolysis (0.1M NaOH, RT) base->hplc oxidation Oxidation (3% H₂O₂, RT) oxidation->hplc thermal Thermal (70°C, Solid & Solution) thermal->hplc photo Photolytic (ICH Q1B Light) photo->hplc pathway Identify Degradants & Elucidate Pathways hplc->pathway This compound This compound Sample This compound->acid This compound->base This compound->oxidation This compound->thermal This compound->photo

Caption: Workflow for a forced degradation study.

Hypothetical Degradation Pathway

The ester linkage in this compound is a likely site for hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol. The following diagram illustrates this hypothetical primary degradation pathway.

G This compound This compound (Ester) Degradant_Acid This compound Acid (Carboxylic Acid) This compound->Degradant_Acid Hydrolysis (H⁺ or OH⁻) Degradant_Alcohol Corresponding Alcohol This compound->Degradant_Alcohol Hydrolysis (H⁺ or OH⁻)

Caption: Hypothetical hydrolysis pathway of this compound.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Sitofibrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of Sitofibrate in aqueous buffers. Given the limited publicly available solubility data for this compound, this guide leverages extensive data and established methodologies for Fenofibrate, a structurally and functionally similar fibrate drug, as a reliable surrogate.

Troubleshooting Guide

Issue: this compound precipitate is observed in my aqueous buffer.

Possible Cause 1: Low Intrinsic Aqueous Solubility

This compound, like other fibrates such as Fenofibrate, is a poorly water-soluble compound, classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability.[1][2] Its aqueous solubility is expected to be less than 0.1 mg/mL.[3]

Suggested Solution:

  • Verify pH of the Buffer: While this compound is a neutral compound and its solubility is largely pH-independent in the physiological range, extreme pH values can affect stability. Ensure your buffer pH is within the desired experimental range.

  • Employ Solubilization Techniques: It is highly probable that you will need to use a solubility enhancement technique. Refer to the detailed protocols in the FAQ section below. Common starting points include the use of co-solvents, surfactants, or cyclodextrins.

Possible Cause 2: Incorrect Stock Solution Preparation

If you are diluting a stock solution of this compound prepared in an organic solvent, the drug may precipitate upon addition to the aqueous buffer.

Suggested Solution:

  • Minimize Organic Solvent Concentration: Use the highest possible concentration for your stock solution to minimize the volume of organic solvent added to the aqueous buffer.

  • Slow Addition with Vigorous Stirring: Add the stock solution dropwise to the vigorously stirred aqueous buffer to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.

  • Incorporate a Surfactant: Including a surfactant in your aqueous buffer can help to solubilize the drug as it is introduced.

Issue: Inconsistent results in solubility assays.

Possible Cause 1: Equilibrium Not Reached

Solubility determination requires that the system reaches equilibrium, which can be a slow process for poorly soluble compounds.

Suggested Solution:

  • Increase Equilibration Time: The shake-flask method, a gold standard for solubility determination, often requires shaking for 24 to 72 hours to ensure equilibrium is reached.[4][5]

  • Monitor Concentration Over Time: Sample and analyze the concentration of dissolved this compound at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) to confirm that a plateau has been reached.

Possible Cause 2: Inadequate Phase Separation

Undissolved drug particles in the sample will lead to an overestimation of solubility.

Suggested Solution:

  • Proper Sample Filtration: Use a low-binding, chemically compatible syringe filter (e.g., 0.22 µm PVDF) to remove undissolved particles before analysis.

  • Centrifugation: For viscous solutions or nanoformulations, centrifugation at a high speed may be necessary to pellet undissolved material before taking the supernatant for analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

While specific data for this compound is scarce, its structural analogue, Fenofibrate, has a very low aqueous solubility of approximately 0.21 µg/mL. It is reasonable to assume that this compound exhibits similarly poor aqueous solubility.

Q2: Which solubilization techniques are most effective for fibrate drugs like this compound?

Several techniques have proven effective for enhancing the solubility of Fenofibrate and are expected to be successful for this compound. These include the use of surfactants, cyclodextrins, and the formation of solid dispersions.

Q3: How do I use surfactants to improve this compound solubility?

Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), encapsulating hydrophobic drug molecules and increasing their apparent solubility.

  • Recommended Surfactants: Sodium Lauryl Sulfate (SLS) and Polysorbate 80 (Tween® 80) are commonly used.

  • Expected Improvement: Studies on Fenofibrate have shown that a 2% (w/v) solution of sodium lauryl sulfate in a pH 6.8 buffer can increase solubility by approximately 2000-fold.

Q4: Can cyclodextrins be used to solubilize this compound?

Yes, cyclodextrins are effective solubilizing agents that form inclusion complexes with poorly soluble drugs.

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a preferred choice due to its higher water solubility and safety profile compared to other cyclodextrins.

  • Expected Improvement: Complexation of Fenofibrate with HP-β-CD has been shown to significantly enhance its dissolution rate. The formation of a 1:1.5 drug-to-cyclodextrin solid dispersion increased the drug release to over 99%.

Q5: What are solid dispersions and how can they improve this compound's solubility?

A solid dispersion is a system where a drug is dispersed in a solid hydrophilic carrier. This can lead to the drug being in an amorphous state, which has a higher apparent solubility and faster dissolution rate than the crystalline form.

  • Common Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and poloxamers are frequently used carriers.

  • Preparation Methods: Common methods include solvent evaporation, fusion (melting), and kneading.

  • Expected Improvement: Solid dispersions of Fenofibrate with PEG 6000 and Poloxamer 407 have demonstrated an 8- to 14-fold increase in dissolution. A sustained-release solid dispersion of Fenofibrate with Poloxamer 407 and Eudragit® RSPO increased oral bioavailability by 22-fold.

Q6: Can I use co-solvents to dissolve this compound?

Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar drugs by reducing the polarity of the aqueous solvent.

  • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400) are commonly used in preclinical and clinical formulations.

  • Considerations: While effective, the use of co-solvents can sometimes lead to drug precipitation upon dilution in a larger volume of aqueous medium. The concentration of the co-solvent should be carefully optimized.

Data Presentation

Table 1: Solubility Enhancement of Fenofibrate (as a surrogate for this compound) using Various Techniques

TechniqueExcipient/CarrierDrug-to-Excipient Ratio (w/w)Fold Increase in Solubility/DissolutionReference
SurfactantSodium Lauryl Sulfate (2% w/v)N/A~2000-fold increase in solubility
SurfactantPoloxamer 4071:257-fold increase in solubility
Cyclodextrin ComplexationHydroxypropyl-β-cyclodextrin1:1.5 (Solid Dispersion)>99% drug release in 90 mins
Solid DispersionPEG 60001:108-fold increase in dissolution
Solid DispersionPoloxamer 4071:814-fold increase in dissolution
Solid DispersionPoloxamer 407 + Eudragit® RSPO1:1:422-fold increase in oral bioavailability

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the well-established shake-flask method for determining equilibrium solubility.

  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8) in a sealed container.

  • Equilibration: Place the container in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (e.g., 48-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Replication: Perform the experiment in triplicate.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for thermolabile drugs and is widely used.

  • Dissolution: Dissolve a specific ratio of this compound and a hydrophilic carrier (e.g., PEG 6000) in a suitable volatile solvent (e.g., a mixture of dichloromethane and methanol).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the solid dispersion on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and physical form (e.g., using DSC and XRD to check for amorphous conversion).

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Add Excess this compound Add Excess this compound Aqueous Buffer Aqueous Buffer Add Excess this compound->Aqueous Buffer to Shake at Constant Temp Shake at Constant Temp Aqueous Buffer->Shake at Constant Temp 48-72h Filter Supernatant Filter Supernatant Shake at Constant Temp->Filter Supernatant Sample Quantify by HPLC Quantify by HPLC Filter Supernatant->Quantify by HPLC Determine Solubility Determine Solubility Quantify by HPLC->Determine Solubility

Caption: Workflow for determining aqueous solubility using the shake-flask method.

solubilization_pathways cluster_surfactants Surfactant Micelles cluster_cyclodextrins Cyclodextrin Complexation cluster_solid_dispersion Solid Dispersion Poorly Soluble this compound Poorly Soluble this compound Micelle Formation Micelle Formation Poorly Soluble this compound->Micelle Formation + Surfactant Inclusion Complex Inclusion Complex Poorly Soluble this compound->Inclusion Complex + Cyclodextrin Amorphous State Amorphous State Poorly Soluble this compound->Amorphous State + Carrier Drug Encapsulation Drug Encapsulation Micelle Formation->Drug Encapsulation Enhanced Aqueous Solubility Enhanced Aqueous Solubility Drug Encapsulation->Enhanced Aqueous Solubility Hydrophilic Exterior Hydrophilic Exterior Inclusion Complex->Hydrophilic Exterior Hydrophilic Exterior->Enhanced Aqueous Solubility Hydrophilic Carrier Hydrophilic Carrier Amorphous State->Hydrophilic Carrier Hydrophilic Carrier->Enhanced Aqueous Solubility

Caption: Signaling pathways for enhancing this compound's aqueous solubility.

References

Technical Support Center: Optimizing HPLC Parameters for Sitofibrate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Sitofibrate.

Frequently Asked Questions (FAQs)

Q1: Where can I find a starting HPLC method for this compound analysis?

While specific, validated methods for this compound may not be readily available in all literature, methods for structurally similar fibrate drugs, such as Fenofibrate and Ciprofibrate, provide an excellent starting point. The principles of reversed-phase HPLC are generally applicable.

Q2: What are the typical starting parameters for analyzing fibrates like this compound?

Based on methods for related compounds, a good starting point for this compound analysis would be a reversed-phase C8 or C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and water.[1] The pH of the mobile phase may need to be adjusted to ensure good peak shape.[1] Detection is typically performed using a UV detector.

Q3: How critical is the mobile phase preparation?

Mobile phase preparation is a critical step in HPLC analysis.[2] It is essential to use HPLC-grade solvents and to degas the mobile phase to prevent bubble formation, which can cause flow rate instability and baseline noise.[2][3] If a buffer is used, it should be freshly prepared. The mobile phase should also be filtered to remove any particulate matter that could clog the column or system.

Q4: How long should I equilibrate the column?

Proper column equilibration is crucial for reproducible results. For reversed-phase columns, equilibrating with at least 10-20 column volumes of the mobile phase is a good practice to ensure a stable baseline and consistent retention times.

Troubleshooting Guides

Peak Shape Problems

Abnormal peak shapes are a common issue in HPLC analysis. Common peak shape problems include tailing, fronting, broadening, and splitting.

Q5: My peaks are tailing. What could be the cause and how can I fix it?

Peak tailing, where the latter half of the peak is wider than the front, can be caused by several factors:

  • Secondary Silanol Interactions: Free silanol groups on the silica-based column packing can interact with basic compounds, causing tailing.

    • Solution: Adjusting the mobile phase pH to suppress the ionization of the analyte or the silanol groups can help. Adding a competitive base to the mobile phase or using an end-capped column can also mitigate this effect.

  • Column Contamination or Degradation: Accumulation of strongly retained compounds on the column inlet or deterioration of the column bed can lead to tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, replacing the guard column or the analytical column may be necessary.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or the sample concentration.

Q6: I am observing split peaks. What is the likely cause?

Split peaks can arise from:

  • Column Inlet Blockage or Void: A partially blocked frit or a void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks.

    • Solution: Reversing and flushing the column may resolve a blockage. If a void has formed, the column may need to be replaced.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.

    • Solution: Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.

  • Co-elution of an Interfering Compound: A closely eluting impurity can appear as a shoulder or a split peak.

    • Solution: Optimize the mobile phase composition or gradient to improve the resolution between the analyte and the impurity.

Retention Time Variability

Consistent retention times are crucial for compound identification and quantification.

Q7: My retention times are drifting or are not reproducible. What should I check?

Shifting retention times can be caused by:

  • Changes in Mobile Phase Composition: Inconsistent mobile phase preparation or on-line mixing issues can lead to retention time drift.

    • Solution: Ensure accurate and consistent mobile phase preparation. If using a gradient, check the pump's performance.

  • Fluctuations in Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Column Equilibration: Insufficient column equilibration between runs, especially after a gradient, can cause retention time shifts in subsequent injections.

    • Solution: Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection.

  • Changes in pH: For ionizable compounds, small changes in the mobile phase pH can significantly impact retention time.

    • Solution: Use a buffer to control the pH of the mobile phase and ensure the pH meter is properly calibrated.

Baseline Issues

A stable baseline is essential for accurate quantification.

Q8: I am experiencing baseline noise or drift. What are the common causes?

  • Mobile Phase Contamination or Air Bubbles: Impurities in the mobile phase or dissolved gases coming out of solution can cause a noisy or drifting baseline.

    • Solution: Use high-purity solvents, filter the mobile phase, and ensure it is properly degassed.

  • Pump Malfunction: Inconsistent solvent delivery from the pump can lead to baseline fluctuations.

    • Solution: Check for leaks in the pump seals and ensure the check valves are functioning correctly.

  • Detector Issues: A dirty flow cell or a failing lamp in the detector can contribute to baseline noise.

    • Solution: Flush the flow cell with an appropriate solvent. If the noise persists, the lamp may need to be replaced.

Data Presentation: HPLC Parameters for Fibrate Analysis

The following table summarizes typical HPLC parameters used for the analysis of fibrate drugs, which can be adapted for this compound method development.

ParameterCiprofibrate AnalysisEtofibrate AnalysisFenofibrate Analysis
Column Reversed-phase C8CyanopropylReversed-phase C18 (ODS)
Mobile Phase Methanol:Water (90:10, v/v), pH 3.7Acetonitrile:10 mM KH2PO4 (50:50, v/v), pH 4.1Methanol:0.4% Phosphoric Acid (pH 3.2) (82:18, v/v)
Flow Rate 1.0 mL/min1.5 mL/min1.0 mL/min
Detection UV at 232 nmUV at 221 nmUV at 286 nm
Injection Volume Not SpecifiedNot Specified100 µL

Experimental Protocols

General Protocol for this compound Analysis by HPLC

This protocol provides a general framework. Specific parameters should be optimized for your particular instrument and application.

  • Mobile Phase Preparation:

    • Prepare the desired mobile phase composition using HPLC-grade solvents (e.g., methanol and water).

    • If a buffer is required, dissolve the buffer salts in the aqueous portion of the mobile phase.

    • Adjust the pH of the aqueous portion using an appropriate acid or base.

    • Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter.

    • Degas the mobile phase using sonication or an online degasser.

  • Standard and Sample Preparation:

    • Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (ideally the mobile phase) to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample containing this compound by dissolving it in a suitable solvent and filtering it through a 0.45 µm syringe filter to remove any particulates.

  • HPLC System Setup and Equilibration:

    • Install the appropriate column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

    • Set the pump to the desired flow rate (e.g., 1.0 mL/min).

    • Purge the pump to remove any air bubbles.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (typically for at least 30 minutes).

    • Set the UV detector to the desired wavelength.

  • Analysis:

    • Inject a blank (sample solvent) to ensure the baseline is clean.

    • Inject the calibration standards, starting from the lowest concentration.

    • Inject the sample solutions.

    • After the analysis, flush the column with a suitable storage solvent.

Mandatory Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSetup HPLC System Setup & Equilibration MobilePhase->SystemSetup SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection SystemSetup->Injection Separation Chromatographic Separation Injection->Separation Detection Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Analysis Data Analysis DataAcquisition->Analysis Troubleshooting_Tree Problem Chromatographic Problem (e.g., Poor Peak Shape) CheckColumn Check Column (Age, Contamination) Problem->CheckColumn CheckMobilePhase Check Mobile Phase (Composition, pH, Degassing) Problem->CheckMobilePhase CheckSample Check Sample (Solvent, Concentration) Problem->CheckSample CheckSystem Check HPLC System (Leaks, Pump, Detector) Problem->CheckSystem SolutionColumn Flush or Replace Column CheckColumn->SolutionColumn SolutionMobilePhase Prepare Fresh Mobile Phase CheckMobilePhase->SolutionMobilePhase SolutionSample Adjust Sample Solvent/ Dilute Sample CheckSample->SolutionSample SolutionSystem Perform Maintenance CheckSystem->SolutionSystem

References

Technical Support Center: Storage and Handling of Sitofibrate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document has been compiled to provide guidance on the storage and prevention of degradation of Sitofibrate. Specific stability data for this compound is limited in publicly available literature. Therefore, some information provided herein is based on the well-documented stability profile of Fenofibrate, a structurally related fibrate, and on general principles of pharmaceutical stability testing. Researchers are advised to conduct their own stability studies for critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

A1: The primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), high temperatures, and humidity. Like other fibrates, the ester functional group in this compound is susceptible to hydrolysis, which can be accelerated by acidic or basic conditions. Oxidation is another potential degradation pathway.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. Specifically, it is recommended to store it in well-closed containers, protected from light, at controlled room temperature (typically 20-25°C or 68-77°F). For long-term storage, refrigeration (2-8°C or 36-46°F) may be considered, but it is crucial to prevent freezing.

Q3: How can I tell if my this compound sample has degraded?

A3: Degradation of this compound may not always be visible. However, you might observe a change in the physical appearance of the powder, such as discoloration or clumping. The most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent drug and its degradation products.

Q4: What are the likely degradation products of this compound?

A4: Based on the structure of this compound and degradation pathways of similar compounds like Fenofibrate, the primary degradation product is likely to be the corresponding carboxylic acid, formed by the hydrolysis of the ester group. Other potential degradation products could arise from oxidative processes.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected or inconsistent experimental results. This compound degradation leading to lower potency or interference from degradation products.1. Verify the storage conditions of your this compound stock. 2. Perform a purity check of your this compound sample using a validated analytical method (e.g., HPLC). 3. If degradation is confirmed, procure a new, verified batch of this compound.
Change in physical appearance of the solid (e.g., color change, clumping). Exposure to light, heat, or moisture.1. Discard the affected sample as its purity is compromised. 2. Review your storage procedures to ensure protection from environmental factors. 3. Always store this compound in airtight, light-resistant containers in a temperature and humidity-controlled environment.
Precipitation or cloudiness in this compound solutions. Poor solubility or degradation of the compound in the chosen solvent over time.1. Ensure the solvent is appropriate for this compound and the intended concentration. 2. Prepare solutions fresh before each experiment. 3. If solutions need to be stored, conduct a short-term stability study in that solvent to determine an acceptable storage duration and condition.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of a this compound sample and detecting potential degradation products. This method is adapted from established methods for Fenofibrate analysis.[1][2][3]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or another suitable acid for pH adjustment)

  • This compound reference standard

  • This compound sample for testing

Chromatographic Conditions:

Parameter Condition
Mobile Phase A mixture of Acetonitrile and water (e.g., 70:30 v/v), with the aqueous phase acidified with phosphoric acid to a pH of approximately 3.0.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 286 nm
Injection Volume 20 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 100 µg/mL).

  • Sample Preparation: Prepare a solution of the this compound sample to be tested in the mobile phase at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Evaluation: Compare the chromatogram of the sample to that of the standard. The presence of additional peaks in the sample chromatogram indicates the presence of impurities or degradation products. The peak area of this compound in the sample can be compared to the standard to quantify its purity.

Visualizations

Degradation Pathway of this compound

This compound This compound (Ester) Degradation_Product Sitofibric Acid (Carboxylic Acid) This compound->Degradation_Product Hydrolysis (+ H₂O) Water H₂O

Caption: Primary hydrolytic degradation pathway of this compound.

Experimental Workflow for Stability Testing

cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_outcome Outcome A Acid/Base Hydrolysis E HPLC Purity Assessment A->E B Oxidation B->E C Photolysis C->E D Thermal Stress D->E F Characterization of Degradation Products E->F G Establish Degradation Profile F->G H Determine Optimal Storage Conditions G->H

Caption: Workflow for conducting forced degradation studies.

References

Technical Support Center: Addressing Off-Target Effects of Sitofibrate in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sitofibrate in cell line-based experiments. Given the limited direct data on this compound, this guide draws upon extensive research on other fibrates, such as fenofibrate, which share a primary mechanism of action as Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Question 1: I'm observing unexpected levels of cytotoxicity at concentrations where I don't anticipate a strong PPARα-mediated effect. What could be the cause?

Possible Causes and Solutions:

  • Off-Target Cytotoxicity: this compound, like other fibrates, can induce apoptosis in a dose-dependent manner in various cell lines, which may be independent of PPARα activation.[1] This is a known off-target effect.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level, which is typically below 0.5%.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to fibrate-induced cytotoxicity.[1] It is advisable to test a panel of cell lines to understand the specificity of the observed effect.

To troubleshoot, consider the following experimental steps:

  • Perform a Dose-Response Cytotoxicity Assay: Utilize multiple assay formats to confirm the cytotoxic effect and rule out assay-specific artifacts. Recommended assays include:

    • Metabolic Viability Assays: Such as MTT or WST-1 assays, which measure metabolic activity.

    • ATP Measurement Assays: Like CellTiter-Glo®, which quantifies cellular ATP levels as an indicator of viability.

    • Membrane Integrity Assays: Using trypan blue exclusion or LDH release assays to assess cell membrane damage.

  • Include a PPARα Antagonist Control: Co-treat cells with this compound and a specific PPARα antagonist (e.g., GW6471). If the cytotoxicity persists, it is likely a PPARα-independent off-target effect.

  • Test in a PPARα-Null Cell Line: If available, use a cell line that does not express PPARα to definitively determine if the observed cytotoxicity is off-target.

Question 2: My results show an unexpected increase in cell proliferation at low concentrations of this compound. Is this a known phenomenon?

Possible Causes and Solutions:

  • Biphasic Proliferative Effect: Fibrates have been reported to have a biphasic effect on cell proliferation, with low concentrations promoting proliferation and higher concentrations being inhibitory.[2][3] This proliferative effect at lower, clinically relevant concentrations has been observed in several human cell lines.[2]

  • Activation of Pro-Survival Pathways: The increased proliferation could be due to the off-target activation of pro-survival signaling pathways.

To investigate this further:

  • Confirm with a Proliferation Marker: Use immunocytochemistry or western blotting to detect proliferation markers like Ki-67 to confirm the proliferative effect.

  • Cell Cycle Analysis: Perform flow cytometry-based cell cycle analysis to see if there are shifts in cell cycle phases (e.g., an increase in the S phase).

  • Investigate Downstream Signaling: Analyze the activation state of known pro-proliferative signaling pathways (e.g., MAPK/ERK, PI3K/Akt) via western blotting for phosphorylated forms of key proteins.

Possible Causes and Solutions:

  • Direct Off-Target Interaction: this compound may be directly interacting with and modulating the activity of proteins in other signaling pathways. Fibrates have been shown to influence pathways involving SIRT1 and NF-κB.

  • Indirect (Downstream) Effects: The observed changes could be a downstream consequence of PPARα activation or another off-target effect.

To differentiate between direct and indirect effects:

  • Time-Course Experiment: Perform a time-course experiment to observe the kinetics of the signaling event. A very rapid change (within minutes) upon this compound treatment might suggest a more direct effect, whereas a delayed response (hours) could indicate an indirect, transcriptional effect.

  • In Vitro Binding or Activity Assays: If the suspected off-target protein is known, test for direct interaction or modulation of its activity by this compound using purified proteins in a cell-free system.

  • siRNA-Mediated Knockdown of PPARα: Transfect your cells with siRNA against PPARα to silence its expression. If the unexpected signaling change persists in the absence of PPARα, it is a strong indicator of an off-target effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound, as a fibrate, is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Upon binding, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of their transcription. This pathway is central to the regulation of lipid metabolism.

Q2: What are some known off-target signaling pathways affected by fibrates like this compound?

A2: Research on fibrates, particularly fenofibrate, has identified several off-target signaling pathways:

  • SIRT1 Pathway: Fenofibrate has been shown to modulate the activity of SIRT1 (Sirtuin 1), a NAD+-dependent deacetylase involved in various cellular processes, including inflammation and metabolism. The interaction can be complex, with some studies showing upregulation and others downregulation depending on the context and dosage.

  • NF-κB Signaling: Fenofibrate can inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation. It can decrease the phosphorylation and nuclear translocation of NF-κB subunits like p65.

  • Mitochondrial Respiration: Fenofibrate has been reported to directly inhibit Complex I of the mitochondrial electron transport chain in a PPARα-independent manner.

Q3: How can I distinguish between on-target and off-target effects in my cell line experiments?

A3: A combination of experimental approaches is recommended:

  • Use of a PPARα Antagonist: Co-treatment with a specific PPARα antagonist like GW6471 can help determine if the observed effect is mediated by PPARα.

  • PPARα Knockdown/Knockout Models: Using siRNA to transiently knockdown PPARα expression or employing a PPARα knockout cell line provides a more definitive way to assess PPARα dependency.

  • Dose-Response Analysis: On-target effects often occur at lower, more physiologically relevant concentrations, while off-target effects may require higher concentrations. However, this is not always the case, and a full dose-response curve is informative.

  • Structure-Activity Relationship (SAR) Studies: If available, testing structurally related analogs of this compound with varying affinities for PPARα can help correlate on-target potency with the observed cellular effect.

Q4: Are there commercially available kits to measure the on-target activity of this compound?

A4: Yes, you can measure the on-target PPARα activation using several commercially available assay kits:

  • PPARα Reporter Assay Kits: These kits typically use a cell line engineered to express a luciferase reporter gene under the control of a PPRE-containing promoter. PPARα activation by this compound leads to luciferase expression, which can be quantified.

  • PPARα Transcription Factor Activity Assays: These are typically ELISA-based assays that measure the binding of activated PPARα from nuclear extracts to PPRE sequences immobilized on a microplate.

Data Presentation

Table 1: Concentration-Dependent Effects of Fenofibrate on Cell Viability in Various Cell Lines

Cell LineCell TypeIC50 (µM) after 72h
HEK293Human Embryonic Kidney>100 µM (low sensitivity)
HepG2Human Hepatocellular Carcinoma~80-100 µM
HT-29Human Colorectal Adenocarcinoma~50-70 µM
MDA-MB-231Human Breast Adenocarcinoma (TNBC)16.07 ± 4.44 µM
MDA-MB-453Human Breast Adenocarcinoma (TNBC)26.72 ± 10.04 µM
BT549Human Breast Ductal Carcinoma (TNBC)34.47 ± 13.88 µM

Data compiled from studies on fenofibrate, which is expected to have a similar profile to this compound.

Table 2: Effect of Fenofibrate on NF-κB Signaling in THP-1 Macrophages

TreatmentNuclear NF-κB p65 Binding Activity (% of LPS control)
Control (DMSO)Not applicable
LPS (10 ng/mL)100%
Fenofibrate (125 µM) + LPS69% (31% decrease)

Data adapted from a study on fenofibrate's effect on NF-κB activity.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phosphorylated NF-κB p65

Objective: To assess the effect of this compound on the activation of the NF-κB signaling pathway.

Materials:

  • This compound

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-total NF-κB p65, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with this compound at various concentrations for the desired time. Include appropriate controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated p65 levels to total p65 and the loading control.

Mandatory Visualizations

On_Target_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_RXR_inactive PPARα-RXR (inactive complex) This compound->PPARa_RXR_inactive Binds PPARa_RXR_active PPARα-RXR (active complex) PPARa_RXR_inactive->PPARa_RXR_active Conformational Change PPRE PPRE PPARa_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Lipid_Metabolism Regulation of Lipid Metabolism Target_Genes->Lipid_Metabolism Leads to Off_Target_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_IkB NF-κB-IκB (inactive complex) IkB->NFkB_IkB Binds to NFkB NF-κB (p50/p65) NFkB_active NF-κB (active) NFkB->NFkB_active Translocates to NFkB_IkB->NFkB Releases Inflammatory_Genes Inflammatory Gene Transcription NFkB_active->Inflammatory_Genes Promotes Experimental_Workflow Start Start: Unexpected Experimental Result Is_Cytotoxic Is the effect cytotoxic? Start->Is_Cytotoxic Is_Proliferative Is the effect proliferative? Is_Cytotoxic->Is_Proliferative No Dose_Response Perform Dose-Response Cytotoxicity Assays (MTT, CellTiter-Glo, LDH) Is_Cytotoxic->Dose_Response Yes Is_Signaling_Change Is it an unexpected signaling change? Is_Proliferative->Is_Signaling_Change No Proliferation_Assay Confirm with Proliferation Marker (Ki-67) and Cell Cycle Analysis Is_Proliferative->Proliferation_Assay Yes Time_Course Perform Time-Course Experiment and Western Blot Is_Signaling_Change->Time_Course Yes PPARa_Antagonist Use PPARα Antagonist (e.g., GW6471) Dose_Response->PPARa_Antagonist Proliferation_Assay->PPARa_Antagonist Time_Course->PPARa_Antagonist Off_Target Conclusion: Likely Off-Target Effect PPARa_Antagonist->Off_Target Effect Persists On_Target Conclusion: Likely On-Target Effect PPARa_Antagonist->On_Target Effect Abolished

References

Technical Support Center: Refining Animal Dosing Regimens for Sitofibrate Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and scientists on establishing and refining animal dosing regimens for studies involving Sitofibrate. Given that specific preclinical data for this compound is limited, this guide draws upon established knowledge of the fibrate class of drugs, including fenofibrate and ciprofibrate, to provide a robust framework for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and other fibrates?

A1: this compound, like other fibrates, is expected to act as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Activation of PPARα leads to changes in the transcription of genes involved in lipid and lipoprotein metabolism. This includes increasing the expression of lipoprotein lipase, which enhances the clearance of triglycerides, and stimulating fatty acid oxidation.

Q2: What is a reasonable starting dose for this compound in a rodent model?

A2: Without specific data for this compound, a starting point can be extrapolated from studies on other fibrates. For instance, ciprofibrate has been shown to be effective in hyperlipidemic rats at a daily dosage of 0.6–3 mg/kg.[1] In contrast, studies with fenofibric acid have used higher doses, such as 100 mg/kg in rats for specific interaction studies.[2] A dose-ranging pilot study is highly recommended to determine the optimal dose for this compound.

Q3: Which animal model is most appropriate for studying the efficacy of this compound?

A3: The choice of animal model depends on the specific research question. Rodent models, particularly rats and mice, are commonly used. To induce a hyperlipidemic state that is responsive to fibrates, animals are often fed a high-fat or high-cholesterol diet.[3] It is important to note that the lipid-lowering effects of drugs can vary significantly between species.[3][4]

Q4: How should this compound be administered to animals?

A4: Oral administration is the most common route for fibrates in preclinical studies, reflecting their clinical use. The drug can be administered by oral gavage as a suspension or solution in a suitable vehicle, such as carboxymethylcellulose (CMC) or corn oil.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High variability in plasma drug levels Improper dosing technique, variability in food intake affecting absorption, or genetic variability within the animal colony.Ensure consistent oral gavage technique. For drugs affected by food, dose at the same time relative to the feeding cycle. Consider using a more homogenous animal strain.
Lack of efficacy (no significant lipid lowering) Dose is too low, poor absorption of the compound, or the animal model is not responsive.Conduct a dose-escalation study to determine an effective dose. Analyze the formulation and vehicle to ensure optimal solubility and absorption. Verify that the chosen animal model develops a hyperlipidemic profile that is expected to respond to PPARα agonism.
Observed toxicity or adverse effects (e.g., weight loss, lethargy) The dose is too high, or there is off-target activity. Species-specific metabolism could lead to toxic metabolites.Reduce the dose. Monitor animals closely for clinical signs of toxicity. Conduct basic toxicological assessments, such as liver function tests, as fibrates can affect the liver.
Unexpected drug-drug interactions This compound may inhibit or induce metabolic enzymes (e.g., cytochrome P450s), affecting the clearance of other compounds.Be cautious when co-administering other drugs. Fenofibric acid, for example, has been shown to inhibit CYP2C6 and CYP3A1/2 in rats. If co-administration is necessary, a pilot study to assess potential interactions is recommended.

Experimental Protocols

General Protocol for a Dose-Ranging Efficacy Study in a Rodent Model of Hyperlipidemia
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Diet-Induced Hyperlipidemia: Acclimatize animals for one week on a standard chow diet. Then, switch to a high-fat diet (e.g., 45% kcal from fat) for 4-8 weeks to induce hyperlipidemia.

  • Group Allocation: Randomly assign animals to vehicle control and treatment groups (n=8-10 per group).

  • Dose Formulation: Prepare this compound suspensions in a 0.5% CMC solution.

  • Dosing Regimen: Administer this compound or vehicle daily via oral gavage for 2-4 weeks. Based on data from related fibrates, consider a dose range of 1, 3, 10, and 30 mg/kg.

  • Sample Collection: Collect blood samples at baseline (before treatment) and at the end of the study. Samples are typically collected via tail vein or cardiac puncture under anesthesia at termination.

  • Biochemical Analysis: Analyze plasma samples for total cholesterol, triglycerides, LDL-C, and HDL-C.

  • Data Analysis: Compare lipid levels between the vehicle and treatment groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Data from Related Fibrate Compounds

Compound Animal Model Dose Effect Reference
CiprofibrateHyperlipidemic Rats0.6 - 3 mg/kg/day33% suppression of blood lipid increase
Fenofibric AcidSprague-Dawley Rats100 mg/kgUsed in a pharmacokinetic interaction study

Visualizations

Signaling Pathway

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Ligand) PPARa_RXR_inactive PPARα-RXR (Inactive) This compound->PPARa_RXR_inactive Binds and Activates PPARa_RXR_active PPARα-RXR (Active) PPARa_RXR_inactive->PPARa_RXR_active Translocates to Nucleus PPRE PPRE (DNA Response Element) PPARa_RXR_active->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates

Caption: PPARα signaling pathway activation by this compound.

Experimental Workflow

Dosing_Study_Workflow start Start: Acclimatization (1 week) diet Induce Hyperlipidemia (High-Fat Diet, 4-8 weeks) start->diet randomize Randomize Animals into Control & Treatment Groups diet->randomize dosing Daily Oral Dosing (Vehicle or this compound, 2-4 weeks) randomize->dosing monitoring Monitor Animal Health (Daily) dosing->monitoring blood_collection Blood Sample Collection (Baseline and Endpoint) dosing->blood_collection analysis Plasma Lipid Analysis blood_collection->analysis stats Statistical Analysis analysis->stats end End: Evaluate Efficacy and Tolerability stats->end

References

Minimizing batch-to-batch variation in Sitofibrate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variation during the synthesis of Sitofibrate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, a fibrate drug, typically involves a two-step process. The first key step is a Williamson ether synthesis to couple a phenolic precursor with a halo-isobutyrate derivative. This is followed by esterification or transesterification to yield the final this compound molecule. The quality and purity of the intermediates from each step are critical for the consistency of the final product.

Q2: What are the most common sources of batch-to-batch variation in this compound synthesis?

A2: The most common sources of variation include:

  • Raw Material Quality: Purity, moisture content, and isomeric impurities in starting materials can significantly impact reaction kinetics and impurity profiles.[1]

  • Reaction Conditions: Minor fluctuations in temperature, reaction time, and agitation speed can affect reaction completeness, yield, and the formation of side products.

  • Reagent Stoichiometry: The precise molar ratios of reactants, bases, and catalysts are crucial. Inconsistent stoichiometry can lead to incomplete reactions or the generation of impurities.

  • Solvent Quality: The purity and water content of solvents can influence reaction rates and pathways.

  • Crystallization and Purification: The final crystallization step is critical for isolating the desired polymorph and achieving high purity. Variations in cooling rates, solvent systems, and seeding can lead to inconsistencies in crystal size, shape, and purity.

Q3: Which analytical techniques are recommended for monitoring the synthesis and ensuring batch consistency?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for assessing the purity of intermediates and the final product, as well as for quantifying impurities.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and to identify unknown impurities, often in conjunction with HPLC (LC-MS).[1]

  • Infrared (IR) Spectroscopy: IR can be used to confirm the presence of key functional groups and to help identify the correct polymorphic form.

Q4: How does this compound exert its therapeutic effect?

A4: this compound, like other fibrates, is a ligand for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), which is a nuclear receptor. Activation of PPARα leads to changes in the transcription of genes involved in lipid metabolism, ultimately resulting in reduced triglyceride levels and increased HDL cholesterol.

Troubleshooting Guides

This section provides guidance on specific issues that may arise during this compound synthesis, leading to batch-to-batch variation.

Issue 1: Low Yield of the Ether Intermediate
Potential Cause Recommended Action
Incomplete Deprotonation of the Phenol Ensure a sufficiently strong base (e.g., potassium carbonate, sodium hydride) is used in an appropriate molar excess. Confirm the quality and reactivity of the base.
Poor Quality of the Alkylating Agent Verify the purity of the halo-isobutyrate derivative. Consider using the bromo derivative, which is typically more reactive than the chloro derivative.
Presence of Water in the Reaction Use anhydrous solvents and ensure all glassware is thoroughly dried. Moisture can quench the phenoxide and hydrolyze the alkylating agent.
Suboptimal Reaction Temperature The reaction may require heating to proceed at a reasonable rate. Optimize the temperature to balance reaction speed with the potential for side reactions. A typical range is 50-100°C.
Side Reactions (Elimination) If using a secondary alkyl halide, elimination reactions can compete with the desired substitution. Ensure the use of a primary alkyl halide if possible and consider milder reaction conditions.
Issue 2: High Impurity Levels in the Final Product
Potential Cause Recommended Action
Incomplete Reaction Monitor the reaction to completion using TLC or HPLC. Extend the reaction time or adjust the temperature if necessary.
Side-Product Formation Common side products can include unreacted starting materials or products of side reactions. Identify these impurities using LC-MS and NMR to understand their origin and adjust reaction conditions to minimize their formation.
Isomeric Impurities in Starting Materials Source high-purity starting materials with low levels of isomeric impurities. These can be difficult to remove in the final product.
Inefficient Purification Optimize the crystallization process. This includes selecting the appropriate solvent system, controlling the cooling rate, and potentially using seeding to ensure the formation of pure, well-defined crystals. Column chromatography may be necessary for the removal of persistent impurities.
Issue 3: Inconsistent Crystal Form (Polymorphism)
Potential Cause Recommended Action
Variations in Crystallization Solvent The choice of solvent can significantly influence the resulting crystal form. Standardize the solvent system and ensure consistent solvent quality.
Inconsistent Cooling Rate The rate of cooling during crystallization affects nucleation and crystal growth. Implement a controlled and reproducible cooling profile.
Presence of Impurities Even small amounts of impurities can inhibit the growth of the desired polymorph or promote the formation of others. Ensure the purity of the material before crystallization.
Agitation Variations The speed and type of agitation can impact crystal size and form. Standardize the agitation parameters throughout the crystallization process.

Data Presentation

The following table summarizes the impact of key reaction parameters on the yield of a critical intermediate in a representative fibrate synthesis, based on a Design of Experiments (DoE) approach. This illustrates how systematic optimization can lead to improved and more consistent outcomes.

Parameter Level 1 Level 2 Effect on Yield
Temperature (°C) 8090Higher temperature generally increases yield, but may also increase impurity formation. An optimal temperature of around 87°C has been identified in similar syntheses.[4]
Reaction Time (hours) 34A longer reaction time up to a certain point (e.g., ~3.6 hours) can increase the yield by ensuring the reaction goes to completion.
Base (molar ratio to acid) 4:15:1A higher molar ratio of base can improve the yield by ensuring complete deprotonation of the starting material.
Alkylating Agent (molar ratio to acid) 5:16:1Increasing the excess of the alkylating agent can drive the reaction to completion and improve the yield.

Experimental Protocols

Protocol 1: Synthesis of a Representative Fibrate Intermediate (Williamson Ether Synthesis)

This protocol is based on the synthesis of a key intermediate for fibrate drugs and can be adapted for this compound.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenolic precursor (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K₂CO₃, 4.3 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add the halo-isobutyrate derivative (e.g., isopropyl 2-bromo-2-methylpropanoate, 6.0 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 87°C and maintain for 3.6 hours, monitoring the progress by TLC or HPLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Analysis of Impurities by HPLC

This protocol provides a general method for the analysis of fibrate purity.

  • Chromatographic System: A standard HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 75:25 v/v) with a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to improve peak shape.

  • Detection: Set the UV detector to a wavelength where both the API and potential impurities have significant absorbance, typically around 286 nm for fibrates.

  • Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL. Prepare working solutions by appropriate dilution.

  • Analysis: Inject the sample and standards into the HPLC system. Identify and quantify impurities based on their retention times and peak areas relative to a reference standard.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.

Visualizations

Sitofibrate_Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Esterification cluster_purification Purification Phenolic_Precursor Phenolic Precursor Ether_Intermediate Ether Intermediate Phenolic_Precursor->Ether_Intermediate Reaction Halo_Isobutyrate Halo-isobutyrate Derivative Halo_Isobutyrate->Ether_Intermediate Reaction Base Base (e.g., K2CO3) Base->Ether_Intermediate Reaction Solvent1 Anhydrous Solvent (e.g., DMF) Solvent1->Ether_Intermediate Reaction Sitofibrate_Ester This compound Ether_Intermediate->Sitofibrate_Ester Reaction with Alcohol Alcohol Alcohol (Sitosterol moiety) Alcohol->Sitofibrate_Ester Acid_Catalyst Acid Catalyst Acid_Catalyst->Sitofibrate_Ester Crystallization Crystallization Sitofibrate_Ester->Crystallization Final_Product Pure this compound Crystallization->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting_Decision_Tree Start Batch Fails Specification Check_Yield Low Yield? Start->Check_Yield Check_Purity High Impurity? Start->Check_Purity Check_Physical Incorrect Physical Properties? Start->Check_Physical Check_Yield->Check_Purity No Review_Stoichiometry Review Reactant Stoichiometry Check_Yield->Review_Stoichiometry Yes Check_Purity->Check_Physical No Identify_Impurities Identify Impurities (LC-MS, NMR) Check_Purity->Identify_Impurities Yes Analyze_Polymorph Analyze Polymorph (XRD, DSC) Check_Physical->Analyze_Polymorph Yes End Batch Passes Check_Physical->End No Check_Reaction_Conditions Check Reaction Temp & Time Review_Stoichiometry->Check_Reaction_Conditions Check_Raw_Materials_Yield Verify Raw Material Quality Check_Reaction_Conditions->Check_Raw_Materials_Yield Optimize_Reaction Optimize Reaction to Minimize Side Products Identify_Impurities->Optimize_Reaction Optimize_Purification Optimize Crystallization/Purification Optimize_Reaction->Optimize_Purification Control_Crystallization Control Crystallization Conditions Analyze_Polymorph->Control_Crystallization

Caption: A decision tree for troubleshooting batch failures.

PPARalpha_Signaling_Pathway cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa binds & activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression regulates Lipid_Metabolism Changes in Lipid Metabolism Gene_Expression->Lipid_Metabolism leads to

Caption: The mechanism of action of this compound via PPARα activation.

References

Dealing with interfering compounds in Sitofibrate bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Sitofibrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with interfering compounds during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the active form of this compound and why is it important for bioanalysis?

A: this compound is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, clofibric acid[1][2]. For pharmacokinetic and bioequivalence studies, it is often necessary to simultaneously measure the concentrations of both the parent compound (this compound) and its active metabolite (clofibric acid) in biological matrices like plasma[1][2]. The analytical method must be able to differentiate and accurately quantify both entities.

Q2: What are the most common sources of interference in this compound bioanalysis?

A: Interference in bioanalysis, often termed "matrix effects," can lead to inaccurate quantification. The primary sources include:

  • Endogenous Matrix Components: Biological samples are complex mixtures. Components like phospholipids, proteins, salts, and other organic compounds can co-elute with the analyte and interfere with detection, particularly in LC-MS/MS, causing ion suppression or enhancement[3].

  • Metabolites: Besides the primary active metabolite (clofibric acid), other metabolites may be present that could potentially interfere with the analysis.

  • Co-administered Drugs: If the subject is taking other medications, these compounds or their metabolites could interfere with the assay.

  • Sample Contamination: Contaminants introduced during sample collection, handling, or preparation can also lead to interfering peaks.

Q3: Which analytical technique is best suited for this compound bioanalysis?

A: Both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) have been used for the analysis of fibrates and their metabolites. However, LC-MS/MS is generally the preferred method for bioanalytical studies due to its superior sensitivity, selectivity, and robustness, allowing for the detection of low analyte concentrations in complex biological matrices.

Troubleshooting Guide

This section addresses specific issues that may arise during the bioanalytical method development and validation for this compound.

Problem 1: Poor Peak Shape or Unexpected Peaks in the Chromatogram

Symptoms:

  • The analyte peak is broad, shows significant tailing, or is split.

  • There are extra, unidentified peaks in the chromatogram of a biological sample that are not present in the pure standard solution.

Possible Causes & Solutions:

  • Cause: Co-elution of interfering compounds from the biological matrix.

  • Solution: Optimize the chromatographic conditions. Adjusting the mobile phase composition, pH, or gradient can help resolve the analyte peak from interferences. Poor retention of the analyte on the column is a major reason for failure, as it allows the analyte to elute with highly interfering matrix components. Consider a different column chemistry if needed.

  • Cause: Inadequate sample cleanup.

  • Solution: Improve the sample preparation method. A more rigorous extraction technique can remove a larger portion of the interfering matrix components. See the "Sample Preparation" section below for a comparison of techniques.

  • Cause: Hydrolysis of this compound to clofibric acid during sample handling.

  • Solution: To minimize the in-vitro hydrolysis of this compound to clofibric acid in plasma samples, conduct all sample collection and preparation steps at low temperatures (e.g., 5°C).

Problem 2: Inaccurate or Irreproducible Results due to Matrix Effects (Ion Suppression/Enhancement)

Symptoms:

  • The response of the analyte in a spiked matrix sample is significantly lower (suppression) or higher (enhancement) than in a pure solvent.

  • High variability in results between different lots of the same biological matrix.

Workflow for Investigating Matrix Effects:

The following diagram outlines a systematic approach to identifying and mitigating matrix effects.

start Inaccurate / Irreproducible Results Observed assess_me Assess Matrix Effect (Post-Extraction Spike Method) start->assess_me me_present Is Matrix Effect Significant? assess_me->me_present improve_cleanup Improve Sample Cleanup Method (e.g., SPE, LLE) me_present->improve_cleanup Yes revalidate Re-evaluate Matrix Effect and Re-validate Method me_present->revalidate No modify_chrom Modify Chromatographic Conditions to Separate Analyte from Interference improve_cleanup->modify_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) modify_chrom->use_sil_is use_sil_is->revalidate revalidate->me_present Re-assess end Method Validated revalidate->end

Caption: Troubleshooting workflow for matrix effects.

Detailed Steps:

  • Quantify the Matrix Effect: Use the post-extraction spike method to quantitatively assess the impact of the matrix. Compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a pure solvent.

  • Improve Sample Preparation: This is the most effective way to reduce matrix effects. If you are using a simple protein precipitation method, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which provide cleaner extracts.

  • Optimize Chromatography: Modify the LC method to achieve better separation between the analyte and the regions where matrix components elute. A technique like post-column infusion can help identify the chromatographic regions where ion suppression is most severe.

  • Use a Co-eluting Internal Standard: An ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte. A SIL-IS will co-elute and experience the same matrix effects as the analyte, thereby compensating for any ion suppression or enhancement and improving accuracy.

Experimental Protocols & Data

Key Experiment: Sample Preparation Methodologies

Effective sample preparation is crucial for removing interfering compounds before analysis. The choice of technique depends on the required cleanliness of the sample, throughput needs, and the nature of the analyte and matrix.

The diagram below illustrates a general workflow for Solid-Phase Extraction (SPE), a highly effective technique for cleaning biological samples.

cluster_workflow Solid-Phase Extraction (SPE) Workflow start Plasma Sample (+ Internal Standard) step1 Step 1: Condition Activate SPE sorbent with organic solvent (e.g., Methanol) start->step1 Begin step2 Step 2: Equilibrate Rinse sorbent with aqueous solution (e.g., Water) step1:f1->step2:f0 step3 Step 3: Load Pass plasma sample through the sorbent step2:f1->step3:f0 step4 Step 4: Wash Rinse with a weak solvent to remove interferences step3:f1->step4:f0 step5 Step 5: Elute Elute analyte and IS with a strong organic solvent step4:f1->step5:f0 end Clean Extract (Ready for LC-MS/MS) step5:f1->end Final

Caption: General workflow for Solid-Phase Extraction (SPE).

Comparison of Common Sample Preparation Techniques

The following table summarizes the advantages and disadvantages of the three most common sample preparation techniques used in bioanalysis.

TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound
Protein Precipitation (PPT) An organic solvent (e.g., Acetonitrile) or acid is added to precipitate proteins, which are then removed by centrifugation.Fast, simple, inexpensive, high throughput.Non-selective; final extract contains significant amounts of phospholipids and other interferences ("dirty" extract). High risk of matrix effects.Suitable for early-stage discovery, but may not be clean enough for regulated bioanalysis without further optimization.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on its solubility.Provides a cleaner extract than PPT. Can be optimized for selectivity by adjusting pH.Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents.A good option that offers a balance between sample cleanliness and complexity. Effective at removing salts and many polar interferences.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while the matrix is washed away. The analyte is then eluted with a small volume of solvent.Provides the cleanest extract. Highly selective and reproducible. Can concentrate the analyte.Most complex and expensive method. Requires method development to select the appropriate sorbent and solvents.The gold standard for regulated bioanalysis, offering the best performance in minimizing matrix effects and ensuring assay robustness.

References

Validation & Comparative

A Comparative Analysis of Sitofibrate and Clofibrate in Preclinical Hyperlipidemic Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial literature searches did not yield results for a compound named "sitofibrate." It is highly probable that this is a misspelling, and the intended compound was "fenofibrate," a widely used second-generation fibrate. This guide therefore presents a comparison between fenofibrate and the first-generation fibrate, clofibrate , based on available preclinical data in rat models.

This guide provides a detailed comparison of the performance, mechanisms of action, and experimental protocols of fenofibrate and clofibrate in the context of hyperlipidemic rat models. The information is intended for researchers, scientists, and professionals in drug development.

Efficacy in Hyperlipidemic Rat Models: A Comparative Overview

Direct comparative studies of fenofibrate and clofibrate in the same hyperlipidemic rat model are limited in the available scientific literature. However, individual studies and a comparative study in normolipidemic rats provide insights into their respective and comparative effects.

One comparative study in normolipidemic rats over 28 days indicated that clofibrate led to a greater reduction in plasma cholesterol and triglyceride levels than fenofibrate at the doses tested.[1] However, it is important to note that this study was not conducted in a hyperlipidemic model, which may influence the drugs' efficacy.

The following tables summarize the key findings from preclinical studies in rats.

Table 1: Comparative Effects on Plasma Lipids and Liver Parameters in Rats

ParameterClofibrate (250 mg/kg/24h)Fenofibrate (100 mg/kg/24h)Reference
Plasma Cholesterol LoweredNot significantly changed[1]
Plasma Triglycerides LoweredNot significantly changed[1]
Liver Weight IncreasedIncreased[1]
Liver to Bodyweight Ratio IncreasedIncreased[1]
SGOT & SGPT No changeNo change
Alkaline Phosphatase IncreasedNot assayed

Note: Data from a 28-day study in normolipidemic rats.

Table 2: Effects of Fenofibrate on Plasma Lipids in a Rat Model of Age-Related Hypercholesterolemia

ParameterControl GroupFenofibrate Group (300 mg/kg/day)Reference
Plasma Total Cholesterol (mg/dl) 125 ± 481 ± 10
Plasma Triglycerides (mg/dl) 51 ± 558 ± 6
Plasma Free Fatty Acids Significantly higher than fenofibrate groupSignificantly lower than control group

Note: Data from a 5-week study in rats with age-related hypercholesterolemia.

Mechanisms of Action: A Shared Pathway with Subtle Differences

Both clofibrate and fenofibrate belong to the fibrate class of drugs and share a primary mechanism of action: the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.

Activation of PPARα by fibrates leads to a cascade of downstream effects:

  • Increased Lipolysis and Fatty Acid Oxidation: Fibrates stimulate the expression of genes involved in fatty acid uptake and oxidation, leading to a reduction in the availability of fatty acids for triglyceride synthesis.

  • Enhanced Lipoprotein Lipase (LPL) Activity: Fibrates increase the expression of LPL, an enzyme that hydrolyzes triglycerides in very low-density lipoproteins (VLDL) and chylomicrons, facilitating their clearance from the circulation.

  • Reduced Apolipoprotein C-III (ApoC-III) Production: Fibrates decrease the production of ApoC-III, an inhibitor of LPL. This further enhances the catabolism of triglyceride-rich lipoproteins.

  • Increased HDL Cholesterol: Fibrates can increase the levels of high-density lipoprotein (HDL) cholesterol by stimulating the expression of apolipoproteins A-I and A-II, the major protein components of HDL.

While the core mechanism is the same, the potency and specific effects on different lipid parameters can vary between different fibrates.

Mechanism of Action of Fibrates (Clofibrate & Fenofibrate) cluster_drug Drug cluster_cellular Cellular Level cluster_metabolic Metabolic Effects cluster_outcome Clinical Outcome Fibrate Fibrate (Clofibrate/Fenofibrate) PPARa PPARα Activation Fibrate->PPARa Gene Gene Expression Modulation PPARa->Gene LPL ↑ Lipoprotein Lipase (LPL) Activity Gene->LPL Upregulation ApoCIII ↓ Apolipoprotein C-III (ApoC-III) Gene->ApoCIII Downregulation FAO ↑ Fatty Acid Oxidation Gene->FAO Upregulation VLDL ↓ VLDL Production Gene->VLDL Indirectly via ↓ fatty acids HDL ↑ HDL Synthesis (ApoA-I, ApoA-II) Gene->HDL Upregulation TG ↓ Plasma Triglycerides LPL->TG ApoCIII->TG Inhibition of LPL is reduced FAO->TG Reduced substrate for synthesis VLDL->TG HDL_C ↑ HDL Cholesterol HDL->HDL_C

Caption: Signaling pathway of fibrates via PPARα activation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols from the cited studies.

Study 1: Comparative Effects in Normolipidemic Rats
  • Animal Model: Male rats.

  • Drug Administration:

    • Probucol: 250 or 500 mg/kg/24h

    • Clofibrate: 250 mg/kg/24h

    • Fenofibrate: 100 mg/kg/24h

  • Duration: 28 days.

  • Parameters Measured: Body weight, liver weight, plasma cholesterol, plasma triglycerides, SGOT, SGPT, and alkaline phosphatase.

  • Histological Analysis: Electron microscopy of liver sections to observe changes in ultrastructure, including smooth-surfaced endoplasmic reticulum, ribosomes, glycogen, and peroxisomes.

Study 2: Fenofibrate in a Rat Model of Age-Related Hypercholesterolemia
  • Animal Model: Male Sprague-Dawley rats, 10 to 25 weeks of age.

  • Induction of Hyperlipidemia: Age-related increase in plasma cholesterol on a standard diet.

  • Drug Administration: At 20 weeks of age, rats were randomly assigned to:

    • Fenofibrate group: 300 mg/kg/day of fenofibrate by gavage.

    • Control group: Water by gavage.

  • Duration of Treatment: 5 weeks.

  • Parameters Measured: Daily food intake, body weight, fasting and random blood glucose, plasma total cholesterol (TC), triglycerides (TG), and free fatty acids (FFA).

Experimental Workflow for Hyperlipidemic Rat Studies cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis cluster_outcome Outcome Animal Select Rat Model (e.g., Sprague-Dawley) Induction Induce Hyperlipidemia (e.g., High-Fat Diet, Aging) Animal->Induction Acclimatization Acclimatization Period Induction->Acclimatization Grouping Randomly Assign to Groups (Control, Clofibrate, Fenofibrate) Acclimatization->Grouping Dosing Administer Drug Daily (Oral Gavage) Grouping->Dosing Monitoring Monitor Body Weight & Food Intake Dosing->Monitoring Blood Collect Blood Samples (e.g., Cardiac Puncture) Dosing->Blood Monitoring->Blood Lipid Measure Plasma Lipids (TC, TG, HDL, LDL) Blood->Lipid Enzyme Measure Liver Enzymes (ALT, AST) Blood->Enzyme Tissue Harvest Liver for Histology Blood->Tissue Comparison Compare Effects of Clofibrate vs. Fenofibrate Lipid->Comparison Enzyme->Comparison Histo Histopathological Examination Tissue->Histo Histo->Comparison

Caption: Generalized experimental workflow for fibrate studies.

Conclusion

Both fenofibrate and clofibrate are effective lipid-lowering agents that primarily act through the activation of PPARα. Based on the limited direct comparative data in rats, clofibrate may have a more pronounced effect on plasma lipids at the tested dosages in normolipidemic conditions. However, fenofibrate has demonstrated significant efficacy in a model of age-related hypercholesterolemia. Further head-to-head studies in well-defined hyperlipidemic rat models are necessary to provide a more definitive comparison of their potency and pleiotropic effects. The choice between these agents in a research setting will depend on the specific lipid profile being targeted and the desired experimental outcomes.

References

Comparative Efficacy of Sitofibrate and Fenofibrate: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available research for Sitofibrate and fenofibrate, precluding a direct, data-driven comparison of their clinical efficacy. While fenofibrate is a well-established and extensively studied lipid-lowering agent, there is a notable absence of published clinical trial data and detailed experimental protocols for this compound.

Fenofibrate, a third-generation fibric acid derivative, is widely recognized for its role in managing dyslipidemia. Its primary mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPARα).[1][2] This activation leads to a cascade of effects on lipid metabolism, including increased lipolysis and reduced production of apolipoprotein C-III, ultimately resulting in lower triglyceride levels.[2] Clinical studies have consistently demonstrated that fenofibrate effectively reduces triglycerides, total cholesterol, and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C).[3][4]

In contrast, searches for "this compound" in scholarly databases and clinical trial registries did not yield any comparative efficacy studies against fenofibrate or other fibrates. The limited information available suggests it may be an older or less commonly used compound, and as such, lacks the robust body of evidence required for a thorough scientific comparison.

Fenofibrate: An Overview of Efficacy and Mechanism

Fenofibrate's therapeutic effects are attributed to its active metabolite, fenofibric acid. It is indicated for the treatment of primary hypercholesterolemia and mixed dyslipidemia. The lipid-modifying effects of fenofibrate are well-documented, with studies showing a reduction in triglycerides by 30-50% and an increase in HDL-C by 10-25%.

Mechanism of Action: PPARα Activation

The central mechanism of fenofibrate's action is the activation of PPARα, a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism.

cluster_nucleus Nucleus Fenofibrate Fenofibrate PPARa PPARα Fenofibrate->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Lipid_Metabolism Modulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism

Caption: Fenofibrate's activation of the PPARα pathway.

This activation leads to the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism, resulting in the observed changes in lipid profiles.

Data on Fenofibrate Efficacy

The following table summarizes the typical lipid-lowering efficacy of fenofibrate based on various clinical studies. It is important to note that the exact percentages can vary depending on the patient population, baseline lipid levels, and study design.

Lipid ParameterTypical Range of Change with Fenofibrate
Triglycerides (TG) ↓ 30% to 50%
Total Cholesterol (TC) ↓ 9% to 13%
Low-Density Lipoprotein Cholesterol (LDL-C) ↓ 6% to 20%
High-Density Lipoprotein Cholesterol (HDL-C) ↑ 10% to 25%
Very-Low-Density Lipoprotein Cholesterol (VLDL-C) ↓ 44% to 49%
Apolipoprotein B (Apo B) ↓ (variable)

Data compiled from multiple sources.

Experimental Protocols for Assessing Fibrate Efficacy

While specific protocols for this compound are unavailable, the evaluation of fenofibrate's efficacy typically involves the following methodologies in a clinical trial setting:

Study Design

A randomized, double-blind, placebo-controlled, or active-comparator trial is the gold standard.

G cluster_screening Screening & Enrollment cluster_treatment Treatment Arms cluster_followup Follow-up & Assessment cluster_analysis Data Analysis P Patient Population (e.g., Hyperlipidemia) I Inclusion/Exclusion Criteria P->I C Informed Consent I->C R Randomization C->R T1 Fenofibrate Group R->T1 T2 Comparator Group (e.g., Placebo, Other Fibrate) R->T2 FU1 Baseline Assessment (Lipid Profile, Safety Labs) T1->FU1 T2->FU1 FU2 Follow-up Visits (e.g., Weeks 4, 8, 12) FU1->FU2 FU3 End of Study Assessment FU2->FU3 DA Statistical Analysis (Comparison of Lipid Changes, Adverse Events) FU3->DA

Caption: A typical workflow for a clinical trial evaluating a lipid-lowering agent.

Key Assessments
  • Lipid Panel: Measurement of total cholesterol, LDL-C, HDL-C, and triglycerides at baseline and at specified intervals throughout the study. This is the primary efficacy endpoint.

  • Apolipoproteins: Measurement of Apo B and Apo A-I levels can provide further insights into cardiovascular risk.

  • Safety Monitoring: Regular monitoring of liver function tests (ALT, AST), creatine kinase (CK) levels, and serum creatinine to assess for potential adverse effects.

  • Adverse Event Reporting: Systematic collection of all adverse events experienced by study participants.

Conclusion

Due to the lack of available scientific data for this compound, a direct and objective comparison of its efficacy with fenofibrate is not possible at this time. Fenofibrate remains a well-characterized therapeutic option for dyslipidemia with a substantial body of evidence supporting its efficacy and outlining its mechanism of action. Further research and publication of clinical data on this compound are necessary before any meaningful comparisons can be drawn. Researchers and drug development professionals are encouraged to consult the extensive existing literature on fenofibrate for a thorough understanding of its pharmacological profile.

References

A Head-to-Head Comparison of Fenofibrate and the Novel Fibrate, Pemafibrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for professional medical advice.

Introduction

Fibrates are a class of lipid-lowering drugs that have been in clinical use for decades. Their primary mechanism of action is the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Activation of PPARα leads to a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol. While older fibrates have demonstrated clinical efficacy, the development of novel fibrates with improved selectivity and safety profiles is an ongoing area of research.

Initial searches for "Sitofibrate" did not yield sufficient data for a comprehensive comparison, suggesting it is not a widely studied or commercially available agent. Therefore, this guide provides a head-to-head comparison of a well-established fibrate, Fenofibrate , with a novel, selective PPARα modulator (SPPARMα), Pemafibrate . This comparison is based on available experimental data from key clinical trials to provide objective insights into their respective performance.

Mechanism of Action: PPARα Activation

Both fenofibrate and pemafibrate exert their effects by activating PPARα. However, pemafibrate is a selective PPARα modulator (SPPARMα) with a higher affinity and selectivity for its target compared to fenofibrate. This enhanced selectivity is thought to contribute to its different clinical profile.

The activation of PPARα by fibrates initiates a cascade of downstream effects on lipid metabolism:

  • Increased Lipoprotein Lipase (LPL) Activity: PPARα activation increases the expression of the LPL gene, leading to enhanced breakdown of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.

  • Decreased Apolipoprotein C-III (ApoC-III) Production: Fibrates decrease the hepatic production of ApoC-III, an inhibitor of LPL, further promoting triglyceride clearance.

  • Increased HDL Cholesterol: PPARα activation stimulates the production of apolipoproteins A-I and A-II, the major protein components of HDL, leading to increased HDL levels.

  • Increased Fatty Acid Oxidation: Fibrates promote the uptake and oxidation of fatty acids in the liver and muscle, reducing the substrate available for triglyceride synthesis.

dot graph PPARa_Signaling_Pathway { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Fibrate [label="Fibrate\n(Fenofibrate/Pemafibrate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPARa [label="PPARα", fillcolor="#FBBC05", fontcolor="#202124"]; RXR [label="RXR", fillcolor="#FBBC05", fontcolor="#202124"]; PPRE [label="PPRE\n(Peroxisome Proliferator\nResponse Element)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; TargetGenes [label="Target Gene Transcription", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; LPL [label="↑ Lipoprotein Lipase (LPL)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ApoCIII [label="↓ Apolipoprotein C-III", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ApoAI_AII [label="↑ Apolipoproteins A-I & A-II", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FattyAcidOxidation [label="↑ Fatty Acid Oxidation", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Triglycerides [label="↓ Triglycerides", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; HDL [label="↑ HDL Cholesterol", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Fibrate -> PPARa [label="Activates"]; PPARa -> PPRE [label="Binds as heterodimer with RXR"]; RXR -> PPRE; PPRE -> TargetGenes [label="Initiates"]; TargetGenes -> LPL; TargetGenes -> ApoCIII; TargetGenes -> ApoAI_AII; TargetGenes -> FattyAcidOxidation; LPL -> Triglycerides; ApoCIII -> Triglycerides; ApoAI_AII -> HDL; FattyAcidOxidation -> Triglycerides; } Caption: PPARα signaling pathway activated by fibrates.

Head-to-Head Clinical Efficacy

The following tables summarize the quantitative data on the lipid-lowering effects of Fenofibrate and Pemafibrate from major clinical trials. The FIELD (Fenofibrate Intervention and Event Lowering in Diabetes) study for fenofibrate and the PROMINENT (Pemafibrate to Reduce Cardiovascular Outcomes by Reducing Triglycerides in Patients with Diabetes) trial for pemafibrate are key sources, along with direct comparative studies.

Table 1: Comparison of Lipid-Lowering Efficacy
ParameterFenofibrate (FIELD Study)[1][2]Pemafibrate (PROMINENT Trial)[3][4]Head-to-Head Phase 3 Trial (Pemafibrate vs. Fenofibrate)[5]
Triglycerides -29%-26.2%Pemafibrate (0.2 mg/d): -46.2%Pemafibrate (0.4 mg/d): -45.9%Fenofibrate (106.6 mg/d): -39.7%
LDL-Cholesterol -12%+12.3%Pemafibrate (0.4 mg/d): +4% (vs. fenofibrate)
HDL-Cholesterol +5%No significant changePemafibrate showed a trend towards increased HDL-C
VLDL-Cholesterol Not reported-25.8%Not reported
Apolipoprotein B -14%+4.8%Not reported

Note: The FIELD study population was not on statin therapy at entry, while the PROMINENT trial participants were on statin therapy. This difference in baseline treatment may influence the observed effects.

Experimental Protocols

Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) Study
  • Objective: To assess the effect of long-term fenofibrate therapy on cardiovascular events in patients with type 2 diabetes mellitus.

  • Study Design: A multinational, randomized, double-blind, placebo-controlled trial.

  • Participants: 9,795 patients aged 50-75 years with type 2 diabetes and not taking statin therapy at study entry.

  • Intervention: Patients were randomly assigned to receive either micronized fenofibrate 200 mg daily or a matching placebo.

  • Primary Endpoint: The primary outcome was a composite of nonfatal myocardial infarction and coronary heart disease death.

  • Lipid Measurements: Blood lipids were measured at baseline and at regular intervals throughout the 5-year follow-up period.

Pemafibrate to Reduce Cardiovascular Outcomes by Reducing Triglycerides in Patients with Diabetes (PROMINENT) Trial
  • Objective: To determine if pemafibrate reduces the risk of cardiovascular events in patients with type 2 diabetes, mild-to-moderate hypertriglyceridemia, and low HDL cholesterol levels who are already on statin therapy.

  • Study Design: A multinational, randomized, double-blind, placebo-controlled trial.

  • Participants: Approximately 10,497 patients with type 2 diabetes, fasting triglyceride levels of 200 to 499 mg/dL, and HDL cholesterol levels of 40 mg/dL or less.

  • Intervention: Participants were randomly assigned to receive pemafibrate 0.2 mg twice daily or placebo.

  • Primary Endpoint: A composite of nonfatal myocardial infarction, ischemic stroke, coronary revascularization, or death from cardiovascular causes.

  • Lipid Measurements: Lipid parameters were assessed at baseline and at 4 months, with continued monitoring throughout the trial.

Clinical_Trial_Workflow cluster_screening Screening & Run-in cluster_randomization Randomization cluster_treatment Treatment & Follow-up Screening Patient Screening (Inclusion/Exclusion Criteria) PlaceboRunIn Single-Blind Placebo Run-in Screening->PlaceboRunIn ActiveRunIn Active Treatment Run-in (Optional) PlaceboRunIn->ActiveRunIn Randomization Randomization ActiveRunIn->Randomization TreatmentArm Treatment Group (e.g., Pemafibrate) Randomization->TreatmentArm PlaceboArm Placebo Group Randomization->PlaceboArm FollowUp Follow-up Visits (Lipid Panels, Safety Labs) TreatmentArm->FollowUp PlaceboArm->FollowUp Endpoint Primary Endpoint Adjudication FollowUp->Endpoint

Safety and Tolerability

Table 2: Comparative Safety Profile
Adverse EventFenofibratePemafibrateHead-to-Head Phase 3 Trial
Renal Function Associated with increases in serum creatinine.Also associated with increases in serum creatinine, though potentially to a lesser extent than fenofibrate.Increments of serum creatinine were smaller with pemafibrate.
Liver Function Can increase liver transaminases.Showed a decrease in alanine aminotransferase.Pemafibrate significantly decreased alanine aminotransferase, while fenofibrate increased it.
Myopathy/Rhabdomyolysis Risk exists, particularly when combined with statins.Risk of myopathy and rhabdomyolysis can be increased when combined with statins.Not specifically reported as a primary outcome.
Venous Thromboembolism Increased risk observed in the FIELD study.Increased incidence observed in the PROMINENT trial.Not specifically reported as a primary outcome.
Pancreatitis A known rare side effect.Not reported as a significant adverse event in PROMINENT.Not specifically reported as a primary outcome.

Discussion and Conclusion

The comparison between fenofibrate and the novel SPPARMα, pemafibrate, reveals important distinctions for researchers and drug development professionals.

Efficacy: In a head-to-head trial, pemafibrate demonstrated a superior triglyceride-lowering effect compared to fenofibrate. However, a notable difference is the effect on LDL cholesterol. While fenofibrate generally lowers LDL-C, pemafibrate was associated with an increase in LDL-C in the PROMINENT trial, where patients were on background statin therapy. This finding is crucial and may have contributed to the neutral outcome of the PROMINENT trial on cardiovascular events. The mechanism for this LDL-C increase with pemafibrate in statin-treated patients warrants further investigation.

Safety: Pemafibrate appears to have a more favorable profile regarding liver enzymes compared to fenofibrate, as it was shown to decrease rather than increase ALT levels. Both drugs carry a risk of renal effects and venous thromboembolism. The more selective nature of pemafibrate was hypothesized to lead to a better safety profile, and on some markers, this appears to be the case.

Cardiovascular Outcomes: The FIELD study showed that fenofibrate did not significantly reduce the primary endpoint of major coronary events, though it did reduce total cardiovascular disease events, particularly nonfatal myocardial infarction and coronary revascularization. The PROMINENT trial with pemafibrate was stopped for futility as it showed no reduction in the primary composite cardiovascular endpoint compared to placebo in patients already treated with statins.

References

Validating Sitofibrate's Binding Affinity to PPAR-alpha: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Binding Affinity of Fibrates to PPAR-alpha

Fibrates exert their therapeutic effects by activating PPAR-alpha, a nuclear receptor that modulates the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism. The binding affinity of a ligand to PPAR-alpha is a critical determinant of its potency. The following table summarizes the half-maximal effective concentration (EC50) values for several fibrates, indicating the concentration of the drug required to elicit a half-maximal response in a PPAR-alpha activation assay.

CompoundPPAR-alpha EC50 (µM)Experimental AssayReference
Sitofibrate Data not available--
Fenofibric Acid9.47Transactivation Assay[1]
Bezafibrate30.4Transactivation Assay[1]
Pemafibrate0.0014Transactivation Assay[1]
Clofibric Acid~50Coactivator Recruitment[2]
Gemfibrozil>100Coactivator Recruitment[2]

Note: Lower EC50 values indicate higher potency. Fenofibric acid is the active metabolite of fenofibrate.

Experimental Protocols for Determining PPAR-alpha Binding Affinity

Several robust in vitro methods are employed to quantify the binding affinity and activation of PPAR-alpha by ligands. These assays are crucial for the validation and comparison of compounds like this compound.

Reporter Gene Assay (Transactivation Assay)

This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPAR-alpha.

Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., HEK293T, HepG2) is cultured under standard conditions.

  • Transfection: The cells are transiently transfected with two plasmids:

    • An expression vector containing the ligand-binding domain (LBD) of PPAR-alpha fused to a DNA-binding domain (e.g., GAL4).

    • A reporter plasmid containing a promoter with response elements for the DNA-binding domain (e.g., UAS), which drives the expression of a reporter gene (e.g., luciferase or beta-galactosidase).

  • Compound Treatment: Following transfection, the cells are treated with varying concentrations of the test compound (e.g., this compound) and a known reference agonist (e.g., fenofibrate).

  • Lysis and Reporter Assay: After an incubation period (typically 24-48 hours), the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • Data Analysis: The reporter activity is normalized to a control (e.g., vehicle-treated cells). The EC50 value is then calculated by fitting the dose-response data to a sigmoidal curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a sensitive and homogeneous assay that measures the direct binding of a ligand to the PPAR-alpha LBD.

Methodology:

  • Reagents:

    • Purified, tagged (e.g., GST or His-tagged) PPAR-alpha LBD.

    • A fluorescently labeled ligand (tracer) that binds to PPAR-alpha.

    • A terbium- or europium-labeled antibody that specifically binds to the tag on the PPAR-alpha LBD.

  • Assay Procedure:

    • The PPAR-alpha LBD, fluorescent tracer, and lanthanide-labeled antibody are incubated together in a microplate.

    • In the absence of a competing ligand, the tracer binds to the LBD, bringing the lanthanide and the fluorophore in close proximity, resulting in a FRET signal upon excitation.

  • Competition Binding: The test compound is added in increasing concentrations to compete with the fluorescent tracer for binding to the PPAR-alpha LBD.

  • Signal Detection: The TR-FRET signal is measured using a plate reader. A decrease in the FRET signal is proportional to the displacement of the tracer by the test compound.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the tracer binding) is determined from the dose-response curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the processes involved in validating this compound's binding affinity and its mechanism of action, the following diagrams illustrate the experimental workflow and the PPAR-alpha signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HEK293T) Transfection Transfection with PPAR-alpha LBD and Reporter Plasmids Cell_Culture->Transfection Compound_Addition Addition of this compound (Varying Concentrations) Transfection->Compound_Addition Cell_Lysis Cell Lysis Compound_Addition->Cell_Lysis Luminescence_Reading Luminescence Reading Cell_Lysis->Luminescence_Reading Data_Analysis Data Analysis (EC50 Calculation) Luminescence_Reading->Data_Analysis

Caption: Workflow for a PPAR-alpha Reporter Gene Assay.

PPAR_alpha_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PPARa PPAR-alpha This compound->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Coactivators Coactivators Target_Genes Target Gene Transcription (e.g., ACOX1, CPT1) Coactivators->Target_Genes Initiates PPRE->Coactivators Recruits Lipid_Metabolism Increased Fatty Acid Oxidation Target_Genes->Lipid_Metabolism Leads to

Caption: PPAR-alpha Signaling Pathway Activation by this compound.

Conclusion

While specific experimental data on the binding affinity of this compound to PPAR-alpha remains elusive in the current body of scientific literature, the established methodologies for determining ligand-receptor interactions provide a clear path forward for its validation. Based on its classification as a fibrate, this compound is presumed to function as a PPAR-alpha agonist. The comparative data for other fibrates, such as fenofibrate and bezafibrate, offer a benchmark for future studies on this compound. Researchers are encouraged to utilize the detailed experimental protocols outlined in this guide to quantitatively assess the binding affinity and potency of this compound, thereby providing crucial data for its pharmacological characterization and comparison with other PPAR-alpha agonists.

References

Cross-Validation of Analytical Methods for Fibrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry for the quantitative analysis of fibrates, using Fenofibrate as a representative compound.

In the development and quality control of pharmaceutical products containing fibrates, such as Sitofibrate, robust and reliable analytical methods are paramount. Cross-validation of different analytical techniques ensures data integrity and provides flexibility in laboratory operations. This guide presents a comparative analysis of two commonly employed methods for the quantification of fibrates: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Due to the limited availability of direct cross-validation studies for this compound, this guide utilizes data from studies on Fenofibrate, a structurally and functionally similar compound, to provide a representative comparison.

Data Presentation: Performance Characteristics

The performance of analytical methods is evaluated based on several key parameters. The following tables summarize the typical validation data for HPLC and UV-Vis spectrophotometric methods for the analysis of Fenofibrate, demonstrating their respective capabilities.

Table 1: Comparison of HPLC and UV-Vis Spectrophotometry for Fibrate Analysis

ParameterHPLC MethodUV-Vis Spectrophotometry Method
Linearity Range 5 - 30 µg/mL2 - 5 µg/mL
Correlation Coefficient (r²) > 0.997[1]> 0.998[2]
Accuracy (% Recovery) 99.13 - 100.74%99.36%[2]
Precision (% RSD) < 2%< 1.7%
Limit of Detection (LOD) Typically in the ng/mL rangeTypically in the µg/mL range
Limit of Quantitation (LOQ) Typically in the ng/mL rangeTypically in the µg/mL range

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and cross-validation of analytical methods.

High-Performance Liquid Chromatography (HPLC) Method

This method provides high selectivity and sensitivity for the determination of fibrates.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is used.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 1 mM ammonium acetate) and an organic solvent (e.g., Acetonitrile) in a ratio of 10:90 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Standard Solution Preparation: A stock solution of the fibrate reference standard is prepared in the mobile phase. A series of calibration standards are then prepared by diluting the stock solution to concentrations within the linear range (e.g., 5, 10, 15, 20, 25, 30 µg/mL).

Sample Preparation: A known weight of the powdered pharmaceutical formulation is dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm membrane filter. The filtrate is then diluted with the mobile phase to a concentration within the calibration range.

UV-Visible Spectrophotometry Method

This method is simpler and more rapid, making it suitable for routine quality control analysis.

Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

Methodology:

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of the fibrate in methanol over the UV range (typically around 287 nm for Fenofibrate).

  • Reagents: 0.5% 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in 0.5% HCl and 1% Ferric Chloride (FeCl₃) in 0.5% HCl.

Standard Solution Preparation: A stock solution of the fibrate reference standard is prepared in methanol. Calibration standards are prepared by diluting the stock solution to concentrations within the linear range (e.g., 2, 3, 4, 5 µg/mL).

Sample Preparation: A known amount of the powdered pharmaceutical formulation is accurately weighed and dissolved in methanol. The solution is sonicated and then filtered. An aliquot of the filtrate is taken and reacted with MBTH and FeCl₃ reagents to develop a stable color, which is then measured at the predetermined λmax.

Visualization of Cross-Validation Workflow

A systematic workflow is essential for the successful cross-validation of different analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase DefineObjective Define Objective: Compare HPLC and UV-Vis SelectMethods Select Analytical Methods: HPLC and UV-Vis DefineObjective->SelectMethods SetAcceptanceCriteria Set Acceptance Criteria: (e.g., %RSD, %Recovery) SelectMethods->SetAcceptanceCriteria PrepareSamples Prepare Identical Sample Sets SetAcceptanceCriteria->PrepareSamples AnalyzeHPLC Analyze Samples by HPLC PrepareSamples->AnalyzeHPLC AnalyzeUV Analyze Samples by UV-Vis PrepareSamples->AnalyzeUV CollectData Collect and Process Data AnalyzeHPLC->CollectData AnalyzeUV->CollectData CompareResults Compare Results Statistically CollectData->CompareResults AssessCriteria Assess Against Acceptance Criteria CompareResults->AssessCriteria Conclusion Draw Conclusion on Method Comparability AssessCriteria->Conclusion MethodAttributes cluster_hplc HPLC cluster_uv UV-Vis Spectrophotometry Specificity High Specificity Analyte Analyte Quantification Specificity->Analyte Sensitivity High Sensitivity Sensitivity->Analyte Complexity Higher Complexity Complexity->Analyte Cost Higher Cost Cost->Analyte Simplicity Simplicity Simplicity->Analyte Speed High Speed Speed->Analyte LowerCost Lower Cost LowerCost->Analyte LowerSpecificity Lower Specificity LowerSpecificity->Analyte

References

A Comparative Guide to the Effects of Sitofibrate and Bezafibrate on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

This guide aims to provide a comprehensive comparison of the effects of sitofibrate and bezafibrate on gene expression. However, an extensive review of the scientific literature reveals a significant disparity in the available data for these two compounds. While bezafibrate has been thoroughly studied, with a wealth of information on its mechanism of action and impact on the transcriptome, there is a notable lack of publicly available experimental data on the effects of this compound on gene expression.

Therefore, a direct, data-driven comparison is not currently feasible. This guide will proceed by presenting a detailed analysis of bezafibrate's effects on gene expression, which can serve as a benchmark. The experimental protocols and data formats provided for bezafibrate are representative of the information that would be necessary to conduct a thorough comparative evaluation should data for this compound become available.

Bezafibrate: A Pan-PPAR Agonist's Impact on Gene Expression

Bezafibrate is a well-established lipid-lowering agent that belongs to the fibrate class of drugs. Its primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that function as transcription factors to regulate the expression of a multitude of genes involved in lipid and glucose metabolism, as well as inflammation[1]. Bezafibrate is considered a pan-PPAR agonist, as it activates all three PPAR isoforms: PPARα, PPARγ, and PPARδ[1].

Modulation of Genes in Lipid Metabolism

Bezafibrate's activation of PPARα in the liver is central to its effects on lipid metabolism. This leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, and the downregulation of genes involved in triglyceride and cholesterol synthesis.

Table 1: Key Genes in Lipid Metabolism Regulated by Bezafibrate

Gene CategoryGene NameFunctionEffect of Bezafibrate
Fatty Acid Oxidation Acyl-CoA Oxidase (ACOX1)Rate-limiting enzyme in peroxisomal β-oxidationUpregulation[2]
Carnitine Palmitoyltransferase I (CPT1A)Rate-limiting enzyme in mitochondrial β-oxidationUpregulation[3]
Fatty Acid Translocase (CD36)Facilitates fatty acid uptake into cellsUpregulation[3]
Lipogenesis Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)Master regulator of fatty acid and triglyceride synthesisDownregulation
Fatty Acid Synthase (FASN)Key enzyme in fatty acid synthesisDownregulation
Apolipoprotein Regulation Apolipoprotein A-I (APOA1)Major protein component of HDL, involved in reverse cholesterol transportUpregulation
Apolipoprotein A-II (APOA2)Component of HDLUpregulation
Apolipoprotein C-III (APOC3)Inhibitor of lipoprotein lipase and hepatic lipaseDownregulation
Regulation of Genes in Inflammation

Beyond its effects on lipid metabolism, bezafibrate exhibits anti-inflammatory properties through the regulation of gene expression. This is primarily mediated through PPARα, which can interfere with the activity of pro-inflammatory transcription factors such as NF-κB.

Table 2: Key Inflammatory Genes Regulated by Bezafibrate

Gene NameFunctionEffect of Bezafibrate
Tumor Necrosis Factor-alpha (TNF-α)Pro-inflammatory cytokineDownregulation
Interleukin-6 (IL-6)Pro-inflammatory cytokineDownregulation
C-reactive protein (CRP)Acute-phase inflammatory markerReduction in plasma levels
Dual Agonism: PPARs and Pregnane X Receptor (PXR)

Recent studies have indicated that bezafibrate can also act as an agonist for the Pregnane X Receptor (PXR), another nuclear receptor that plays a key role in the metabolism and detoxification of foreign substances and the regulation of bile acid homeostasis. This dual agonism contributes to its anticholestatic effects.

Table 3: Key Genes Regulated by Bezafibrate via PXR Activation

Gene NameFunctionEffect of Bezafibrate
Cytochrome P450 3A4 (CYP3A4)Key enzyme in drug metabolism and detoxificationUpregulation
Multidrug Resistance Protein 3 (MDR3)Transports phospholipids into bileUpregulation
CYP7A1Rate-limiting enzyme in bile acid synthesisDownregulation

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes involved in studying the effects of fibrates on gene expression, the following diagrams are provided in the DOT language for Graphviz.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bezafibrate Bezafibrate PPAR PPARα / γ / δ Bezafibrate->PPAR Binds & Activates RXR RXR PPRE PPRE RXR->PPRE Binds to PPAR->RXR Heterodimerizes with TargetGenes Target Genes (e.g., ACOX1, CPT1A, APOA1) PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Transcription Protein Protein Synthesis (Metabolic & Anti-inflammatory Effects) mRNA->Protein Translation

Caption: Bezafibrate activation of the PPAR signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Model cluster_in_vivo In Vivo Model cluster_analysis Data Analysis CellCulture Hepatocyte Cell Culture (e.g., HepG2) Treatment_vitro Treatment with Bezafibrate (or this compound) CellCulture->Treatment_vitro RNA_Extraction_vitro RNA Extraction Treatment_vitro->RNA_Extraction_vitro Gene_Expression_vitro Gene Expression Analysis (qRT-PCR, Microarray) RNA_Extraction_vitro->Gene_Expression_vitro Data_Analysis Bioinformatics & Statistical Analysis Gene_Expression_vitro->Data_Analysis AnimalModel Animal Model (e.g., Mice, Rats) Treatment_vivo Administration of Bezafibrate (or this compound) AnimalModel->Treatment_vivo Tissue_Harvest Tissue Harvesting (e.g., Liver) Treatment_vivo->Tissue_Harvest RNA_Extraction_vivo RNA Extraction Tissue_Harvest->RNA_Extraction_vivo Gene_Expression_vivo Gene Expression Analysis (qRT-PCR, RNA-Seq) RNA_Extraction_vivo->Gene_Expression_vivo Gene_Expression_vivo->Data_Analysis Pathway_Analysis Pathway Enrichment Analysis Data_Analysis->Pathway_Analysis Comparison Comparative Analysis of Gene Expression Profiles Pathway_Analysis->Comparison

Caption: A general experimental workflow for comparing the effects of fibrates on gene expression.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo experiments designed to assess the effects of fibrates on gene expression. These protocols are based on methodologies commonly reported in the literature for bezafibrate and other fibrates.

In Vitro Gene Expression Analysis in Hepatocytes

Objective: To determine the effect of bezafibrate on the expression of target genes in a human liver cell line.

Materials:

  • Human hepatoma cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Bezafibrate (and this compound, if available)

  • Vehicle control (e.g., DMSO)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for target genes (e.g., ACOX1, CPT1A, SREBP-1c, APOA1) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Culture: Culture HepG2 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of bezafibrate (or this compound) or the vehicle control. Incubate for a predetermined time (e.g., 24 hours).

  • RNA Extraction: At the end of the treatment period, wash the cells with PBS and lyse them to extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. Compare the fold change in gene expression between the fibrate-treated and vehicle-treated groups.

In Vivo Gene Expression Analysis in a Rodent Model

Objective: To investigate the effect of bezafibrate on hepatic gene expression in a mouse model of dyslipidemia.

Materials:

  • Animal model (e.g., C57BL/6J mice on a high-fat diet)

  • Bezafibrate (and this compound, if available) formulated for oral administration

  • Vehicle control

  • RNA extraction reagents for tissue

  • Equipment for tissue homogenization

  • Reverse transcription and qPCR reagents as described for the in vitro protocol

Procedure:

  • Animal Acclimatization and Diet: Acclimatize mice to the housing conditions and provide them with a high-fat diet to induce dyslipidemia for a specified period.

  • Treatment: Randomly assign mice to treatment groups: vehicle control, bezafibrate, and this compound (if available). Administer the compounds or vehicle daily via oral gavage for a set duration (e.g., 2-4 weeks).

  • Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse the livers with saline. Excise the livers, weigh them, and snap-freeze a portion in liquid nitrogen for RNA analysis.

  • RNA Extraction and Analysis: Homogenize the frozen liver tissue and extract total RNA. Proceed with cDNA synthesis and qRT-PCR as described in the in vitro protocol to determine the expression levels of target genes.

  • Data Analysis: Analyze the gene expression data to determine statistically significant differences between the treatment groups and the control group.

Conclusion

Bezafibrate exerts a broad range of effects on gene expression, primarily through its action as a pan-PPAR agonist. Its ability to upregulate genes involved in fatty acid oxidation while downregulating those involved in lipogenesis and inflammation provides a clear molecular basis for its lipid-lowering and anti-inflammatory properties. The additional discovery of its PXR agonism further expands our understanding of its therapeutic potential.

A comprehensive comparison with this compound is contingent on the availability of similar detailed studies on its mechanism of action and its impact on the transcriptome. Future research focusing on the pharmacological profiling of this compound, including its affinity for PPAR isoforms and other nuclear receptors, and genome-wide expression analyses in relevant cell types and animal models, will be crucial to elucidate its comparative efficacy and potential unique therapeutic advantages.

References

In-Vivo Bioavailability: A Comparative Analysis of Sitofibrate and Simfibrate Not Possible Due to Lack of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in-vivo comparison of the bioavailability of sitofibrate and simfibrate cannot be provided at this time due to a significant lack of publicly available scientific literature and experimental data for these two compounds. Extensive searches of scholarly databases have yielded no relevant studies detailing the pharmacokinetic profiles, including key bioavailability parameters such as Area Under the Curve (AUC), maximum plasma concentration (Cmax), and time to maximum concentration (Tmax), for either this compound or simfibrate.

This absence of data prevents the creation of a meaningful comparison guide as requested. The core requirements of presenting quantitative data in structured tables, detailing experimental protocols, and visualizing experimental workflows cannot be fulfilled without foundational research on the in-vivo behavior of these specific drugs.

For researchers, scientists, and drug development professionals interested in the broader class of fibrate drugs, a wealth of information is available for other members of this class, such as fenofibrate . Numerous studies have been published detailing the in-vivo bioavailability and pharmacokinetic properties of various formulations of fenofibrate. Similarly, extensive research exists for simvastatin , a widely studied statin drug, often investigated in combination with fibrates.

Should data on this compound and simfibrate become available in the future, a comparative analysis could be conducted. Such an analysis would typically involve the following:

Hypothetical Experimental Protocol for a Comparative Bioavailability Study:

A standard in-vivo bioavailability study to compare two drugs like this compound and simfibrate would generally adhere to the following protocol:

  • Subject Recruitment: A cohort of healthy human volunteers, or a relevant animal model, would be selected based on specific inclusion and exclusion criteria. The number of subjects would be determined by statistical power calculations to ensure the results are meaningful.

  • Study Design: A randomized, crossover study design is often employed. In this design, each subject receives both drugs in a sequential manner, with a washout period in between, to minimize inter-individual variability.

  • Drug Administration: Standardized doses of this compound and simfibrate would be administered orally, typically after a period of fasting to reduce variability in absorption.

  • Blood Sampling: Blood samples would be collected at predetermined time points before and after drug administration. The sampling schedule is designed to capture the absorption, distribution, metabolism, and excretion phases of the drugs.

  • Bioanalytical Method: A validated bioanalytical method, such as High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS), would be used to accurately quantify the concentrations of the parent drugs and their major metabolites in the collected plasma samples.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data would be analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters including:

    • AUC (Area Under the Curve): A measure of the total drug exposure over time.

    • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.

    • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

    • t1/2 (Elimination Half-life): The time it takes for the plasma concentration of the drug to decrease by half.

  • Statistical Analysis: Statistical methods would be used to compare the pharmacokinetic parameters of this compound and simfibrate to determine if there are any significant differences in their bioavailability.

Visualization of a Typical Bioavailability Study Workflow:

The logical flow of a comparative bioavailability study can be represented as follows:

G cluster_0 Pre-Study Phase cluster_1 Clinical Phase cluster_2 Analytical & Data Analysis Phase Protocol_Design Protocol Design & IRB Approval Subject_Screening Subject Screening & Recruitment Protocol_Design->Subject_Screening Drug_Admin_1 Drug A Administration (this compound/Simfibrate) Subject_Screening->Drug_Admin_1 Blood_Sampling_1 Serial Blood Sampling Drug_Admin_1->Blood_Sampling_1 Washout Washout Period Blood_Sampling_1->Washout Sample_Analysis Bioanalytical Sample Analysis (e.g., HPLC-MS/MS) Blood_Sampling_1->Sample_Analysis Drug_Admin_2 Drug B Administration (Simfibrate/Sitofibrate) Washout->Drug_Admin_2 Blood_Sampling_2 Serial Blood Sampling Drug_Admin_2->Blood_Sampling_2 Blood_Sampling_2->Sample_Analysis PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) Sample_Analysis->PK_Analysis Stat_Analysis Statistical Comparison PK_Analysis->Stat_Analysis Report Final Report Generation Stat_Analysis->Report

Caption: Workflow of a typical crossover bioavailability study.

Assessing the Safety Profile of Fibrates: A Comparative Look at Older Generations and the Data Gap on Sitofibrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrates have long been a cornerstone in the management of dyslipidemia, particularly for lowering triglycerides and raising high-density lipoprotein (HDL) cholesterol. Their mechanism of action, primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα), has been well-documented. However, the safety profiles of these agents, especially the older generations such as clofibrate, gemfibrozil, and fenofibrate, have been a subject of ongoing evaluation. This guide provides a comparative assessment of the safety profiles of these established fibrates, supported by available data. It is critical to note at the outset that a direct comparative safety assessment including Sitofibrate is not possible at this time due to a lack of publicly available clinical or preclinical safety data for this specific agent.

Mechanism of Action: PPARα Activation

Fibrates exert their therapeutic effects by activating PPARα, a nuclear receptor that plays a crucial role in lipid metabolism. This activation leads to a cascade of downstream effects, ultimately altering the expression of genes involved in fatty acid oxidation and lipoprotein metabolism.

cluster_nucleus Nucleus Fibrate Fibrate (e.g., Fenofibrate, Gemfibrozil) PPARa PPARα Fibrate->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Lipid_Metabolism Altered Lipid Metabolism - Increased HDL - Decreased Triglycerides Gene_Expression->Lipid_Metabolism leads to

Figure 1: Simplified signaling pathway of fibrate action via PPARα activation.

Comparative Safety Profile of Older Fibrates

The safety concerns with older fibrates primarily revolve around hepatotoxicity, myopathy (muscle-related adverse effects), and nephrotoxicity. The following tables summarize the key adverse events associated with clofibrate, gemfibrozil, and fenofibrate based on available clinical data.

Table 1: Key Adverse Events Associated with Older Fibrates

Adverse Event CategoryClofibrateGemfibrozilFenofibrate
Gastrointestinal Nausea, dyspepsia, abdominal painDyspepsia, abdominal pain, diarrheaAbdominal pain, nausea, constipation[1]
Hepatotoxicity Increased liver enzymes (AST/ALT), cholestasisElevated liver enzymesElevated liver enzymes, rare reports of hepatitis[2][3]
Myopathy/Rhabdomyolysis Myalgia, myositis, rhabdomyolysis (risk increased with statins)Myopathy, rhabdomyolysis, particularly when co-administered with statins[4]Myopathy, myositis, though considered to have a lower risk than gemfibrozil when combined with statins[4]
Nephrotoxicity Not a primary concernNot a primary concernReversible increases in serum creatinine
Cholelithiasis Increased risk of gallstonesIncreased risk of gallstonesIncreased risk of gallstones
Venous Thromboembolism Potential increased riskReports of increased riskReports of increased risk

Table 2: Comparative Incidence of Selected Adverse Events (from various clinical studies)

Adverse EventClofibrateGemfibrozilFenofibrate
Myopathy (monotherapy) Incidence not well-quantified in recent literature~1%<1%
Rhabdomyolysis (with statin) High risk, use is discouragedHigher risk compared to fenofibrateLower risk compared to gemfibrozil
ALT > 3x ULN Data less recent~1-2%~2-5%
Serum Creatinine Increase Not a prominent featureNot a prominent featureCommon, but usually reversible

Note: Incidence rates can vary significantly based on the study population, duration, and concomitant medications.

Experimental Protocols for Safety Assessment

The evaluation of fibrate safety in a clinical trial setting involves a rigorous protocol of monitoring and data collection. Below is a generalized workflow for assessing the safety of a new fibrate.

cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials (Phase I-III) cluster_postmarket Post-Marketing Surveillance in_vitro In Vitro Assays (e.g., hepatocyte toxicity) animal_models Animal Toxicology Studies in_vitro->animal_models screening Patient Screening - Baseline labs (LFTs, CK, renal function) - Medical history animal_models->screening randomization Randomization - Fibrate arm - Placebo/Comparator arm screening->randomization monitoring Regular Monitoring - Adverse event reporting - Vital signs - Physical exams randomization->monitoring lab_testing Scheduled Laboratory Tests - LFTs (ALT, AST, Bilirubin) - Creatine Kinase (CK) - Serum Creatinine/eGFR monitoring->lab_testing data_analysis Data Analysis - Incidence of AEs - Statistical comparison lab_testing->data_analysis spontaneous_reporting Spontaneous Adverse Event Reporting (FAERS) data_analysis->spontaneous_reporting phase_iv Phase IV Studies spontaneous_reporting->phase_iv

Figure 2: Generalized experimental workflow for fibrate safety assessment.

Key Methodologies in Safety Evaluation:
  • Hepatotoxicity Assessment:

    • Protocol: Regular monitoring of liver function tests (LFTs), including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin, at baseline and at specified intervals during the trial.

    • Criteria for Discontinuation: Typically, a persistent elevation of ALT or AST greater than three times the upper limit of normal (ULN) would trigger discontinuation of the study drug.

  • Myopathy Assessment:

    • Protocol: Monitoring for muscle-related symptoms such as myalgia, weakness, and tenderness. Baseline and periodic measurement of creatine kinase (CK) levels.

    • Criteria for Concern: A significant elevation in CK levels (e.g., >5 or >10 times ULN), especially when accompanied by muscle symptoms, warrants immediate investigation and potential drug discontinuation.

  • Nephrotoxicity Assessment:

    • Protocol: Measurement of serum creatinine and calculation of estimated glomerular filtration rate (eGFR) at baseline and throughout the study.

    • Evaluation: Any significant and persistent decline in renal function is carefully evaluated to determine its relationship to the study drug.

The Unresolved Safety Profile of this compound

Despite a comprehensive search of scientific literature and clinical trial databases, no significant data on the safety profile of this compound could be retrieved. This includes a lack of information on:

  • Clinical Trials: No registered clinical trials with published safety data for this compound were identified.

  • Preclinical Toxicology: Publicly available preclinical toxicology data for this compound is absent.

  • Case Reports: No case reports detailing adverse events associated with this compound were found.

  • Comparative Studies: There are no studies directly comparing the safety of this compound to older fibrates.

Conclusion and Future Directions

While the safety profiles of older fibrates are relatively well-characterized, highlighting risks of myopathy (especially in combination with statins), hepatotoxicity, and reversible nephrotoxicity, the safety of newer agents remains a critical area of investigation. The complete lack of available safety data for this compound underscores the need for rigorous preclinical and clinical evaluation before its potential place in therapy can be determined. Researchers and drug development professionals should prioritize the transparent reporting of all safety findings from future studies to allow for a comprehensive and comparative assessment of all fibrates. Until such data becomes available, the use of this compound in any clinical context would be unsupported by evidence regarding its safety.

References

Reproducibility of Sitofibrate's lipid-lowering effects across different studies

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of specific clinical data on the lipid-lowering effects of sitofibrate in publicly available literature necessitates a comparative approach using its parent compound, clofibrate, and other commonly prescribed fibrates. This guide provides a comprehensive comparison of the lipid-modifying efficacy of clofibrate, fenofibrate, and gemfibrozil, alongside the widely used statin, atorvastatin, based on available clinical trial data. This analysis aims to offer researchers, scientists, and drug development professionals a clear perspective on the reproducible lipid-lowering profiles of these agents.

Due to the limited availability of dedicated studies on this compound, this guide utilizes data from its closely related predecessor, clofibrate, to provide a baseline for the fibrate class. This compound is a derivative of clofibric acid, the active metabolite of clofibrate, suggesting a similar mechanism of action. The comparison is extended to include fenofibrate and gemfibrozil, two extensively studied fibrates, and atorvastatin, a potent statin, to offer a broader context of lipid-lowering therapies.

Comparative Efficacy of Lipid-Lowering Agents

The following table summarizes the quantitative effects of clofibrate, fenofibrate, gemfibrozil, and atorvastatin on key lipid parameters as reported in various clinical studies. The data is presented as the mean percentage change from baseline.

Drug ClassDrugLDL CholesterolHDL CholesterolTriglyceridesTotal Cholesterol
Fibrate Clofibrate --~ -30%[1]~ -18%[1]
Fenofibrate -5.5% to -15.7%[2]+18.2% to +18.8%[2]-41.3% to -43.2%[2]-
Gemfibrozil -11%+11%-35%-10%
Statin Atorvastatin -35% to -61%--14% to -45%-

Experimental Protocols of Key Studies

Detailed methodologies from pivotal clinical trials are outlined below to provide context for the presented efficacy data.

Clofibrate: Comparative Study in Hyperlipidemia
  • Study Design: A double-blind, placebo-controlled study was conducted over four months.

  • Patient Population: The study included 48 patients under the age of 65 with hyperlipidemia.

  • Intervention: Patients were randomized to receive either clofibrate or a combination of clofibrate and beta-pyridylcarbinol.

  • Data Collection: Lipid levels were monitored to determine the percentage reduction in triglycerides and total cholesterol.

Fenofibrate: Monotherapy in Mixed Dyslipidemia
  • Study Design: Two recent clinical trials evaluated the efficacy of fenofibrate monotherapy in patients with mixed dyslipidemia.

  • Patient Population: The trials included large populations of patients diagnosed with mixed dyslipidemia.

  • Intervention: Patients received fenofibrate as monotherapy.

  • Data Collection: Lipid profiles, including LDL-C, HDL-C, and triglycerides, were assessed to determine the treatment effect.

Gemfibrozil: The Helsinki Heart Study
  • Study Design: The Helsinki Heart Study was a randomized, double-blind, placebo-controlled primary prevention trial conducted over five years.

  • Patient Population: The study enrolled 4,081 asymptomatic middle-aged men (40-55 years) with primary dyslipidemia, specifically a non-HDL cholesterol level of > 5.2 mmol/L.

  • Intervention: Participants were randomly assigned to receive either 600 mg of gemfibrozil twice daily or a placebo.

  • Data Collection: Lipid parameters, including total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides, were measured throughout the study to assess the lipid-modifying effects of gemfibrozil.

Atorvastatin: Treatment of Primary Hypercholesterolemia and Mixed Dyslipidemias
  • Study Design: This research involved a review of multiple multicenter, double-blind, placebo-controlled trials.

  • Patient Population: The trials included patients with primary hypercholesterolemia and mixed dyslipidemias.

  • Intervention: Patients received atorvastatin at doses ranging from 2.5 mg to 80 mg per day.

  • Data Collection: Fasting lipid panels were used to measure the percentage change in LDL-C and triglycerides compared to placebo.

Logical Workflow for Comparative Analysis

The following diagram illustrates the decision-making process and workflow for this comparative analysis, beginning with the initial topic of this compound and navigating the available data to provide a comprehensive comparison.

logical_workflow cluster_start Initial Query cluster_data_assessment Data Assessment cluster_alternative_strategy Alternative Strategy cluster_data_collection Data Collection & Synthesis cluster_output Final Output Generation start Topic: Reproducibility of This compound's Lipid-Lowering Effects data_search Literature Search for This compound Clinical Trials start->data_search data_scarcity Finding: Insufficient Quantitative Data for this compound data_search->data_scarcity substitution Decision: Substitute with Structurally Similar Clofibrate data_scarcity->substitution broaden_scope Broaden Scope to Include Other Fibrates and Statins substitution->broaden_scope collect_data Gather Quantitative Efficacy Data for: - Clofibrate - Fenofibrate - Gemfibrozil - Atorvastatin broaden_scope->collect_data collect_protocols Extract Experimental Protocols for Key Studies collect_data->collect_protocols comparison_guide Generate Comparison Guide: - Data Tables - Protocol Summaries - Visualizations collect_protocols->comparison_guide

Caption: Logical workflow for the comparative analysis of lipid-lowering drugs.

Signaling Pathway of Fibrate Action

Fibrates, including clofibrate, fenofibrate, and gemfibrozil, exert their lipid-lowering effects primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism. The diagram below illustrates this key signaling pathway.

fibrate_pathway cluster_drug_action Drug Action cluster_cellular_mechanism Cellular Mechanism cluster_metabolic_effects Metabolic Effects cluster_lipid_outcome Lipid Profile Outcome Fibrate Fibrate (e.g., Clofibrate, Fenofibrate) PPARa PPARα Activation Fibrate->PPARa Binds to and activates Gene_Expression Altered Gene Expression PPARa->Gene_Expression Regulates transcription LPL ↑ Lipoprotein Lipase Activity Gene_Expression->LPL ApoA ↑ Apo A-I & A-II Synthesis Gene_Expression->ApoA Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation VLDL_Production ↓ VLDL Production Gene_Expression->VLDL_Production Triglycerides ↓ Triglycerides LPL->Triglycerides Leads to HDL ↑ HDL Cholesterol ApoA->HDL Leads to Fatty_Acid_Oxidation->Triglycerides Contributes to VLDL_Production->Triglycerides Contributes to LDL Variable Effect on LDL Cholesterol Triglycerides->LDL Influences

Caption: Simplified signaling pathway of fibrate-mediated lipid metabolism.

References

A Comparative Analysis of the Anti-inflammatory Properties of Fibrates: Clofibrate and Fenofibrate

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research exists concerning the direct comparative anti-inflammatory effects of Sitofibrate and Clofibrate. Extensive database searches did not yield studies directly evaluating this compound's anti-inflammatory capacity. However, given the structural and mechanistic similarities among fibrates, this guide presents a comparative analysis of the well-documented anti-inflammatory effects of Clofibrate and a closely related compound, Fenofibrate. Both drugs are known to exert their effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a key regulator of lipid metabolism and inflammation.

This comparison guide delves into the mechanisms of action, experimental data, and relevant signaling pathways associated with the anti-inflammatory properties of Clofibrate and Fenofibrate, providing valuable insights for researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Pathway

Clofibrate and Fenofibrate, like other fibrates, function as agonists for the nuclear receptor PPAR-α.[1][2] The activation of PPAR-α leads to a cascade of molecular events that collectively reduce inflammation. A primary mechanism is the suppression of the pro-inflammatory NF-κB (nuclear factor-kappa B) signaling pathway.[2][3] By activating PPAR-α, these fibrates can inhibit the activation of NF-κB, which in turn reduces the expression of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3]

Additionally, fibrates have been shown to influence other inflammatory pathways. For instance, Fenofibrate and Clofibrate can activate the gene encoding for vanin-1, a protein with potential anti-inflammatory properties. Fenofibrate has also been demonstrated to directly upregulate heme oxygenase-1, contributing to its anti-inflammatory effects in human vascular cells.

Quantitative Comparison of Anti-inflammatory Effects

The following table summarizes key quantitative data from various studies, highlighting the anti-inflammatory efficacy of Clofibrate and Fenofibrate.

DrugModel/Study PopulationKey Inflammatory MarkersDosageResultsCitation
Clofibrate Male Wistar rats with myocardial infarctionIL-6, TNF-α, ICAM-1, VCAM-1, MMP-2, MMP-9, nuclear NF-kB, iNOS100 mg/kg for 7 daysDecreased expression of all listed inflammatory biomarkers.
Fenofibrate Diabetic patients with mixed dyslipidemiaC-reactive protein (CRP)Not specifiedReduced CRP levels by approximately 21–28%.
Fenofibrate Adult patients with Primary Biliary Cholangitis (PBC)TNF-α, IL-17A, IL-1β, IL-6, IL-8, MCP-1145–160 mg/dayReduced serum levels of the listed pro-inflammatory cytokines and increased the anti-inflammatory cytokine IL-10.
Fenofibrate Human THP-1 macrophages (in vitro)IL-1β, TNF-α, IL-8125 μMReduced LPS-stimulated peak concentrations of IL-1β (-63%), TNF-α (-88%), and IL-8 (-54%) in a PPARα-dependent manner.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.

Clofibrate in a Rodent Model of Myocardial Infarction:

  • Animal Model: Male Wistar rats were subjected to either a sham operation or coronary artery ligation to induce myocardial infarction (MI).

  • Treatment: Seven days post-MI, the rats were treated with either a vehicle or Clofibrate (100 mg/kg) for an additional seven days.

  • Inflammatory Marker Analysis: The expression levels of various inflammatory molecules (IL-6, TNF-α, ICAM-1, VCAM-1, MMP-2, MMP-9, nuclear NF-kB, and iNOS) were measured in the cardiac tissue. The specific techniques for measuring these markers were not detailed in the provided summary but would typically involve methods like Western blotting, immunohistochemistry, or ELISA.

Fenofibrate in Human THP-1 Macrophages:

  • Cell Culture: Human THP-1 monocytes were differentiated into macrophages.

  • Treatment: The macrophages were pretreated with Fenofibrate (125 μM) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement: The concentrations of the pro-inflammatory cytokines IL-1β, TNF-α, and IL-8 in the cell culture supernatant were measured, likely using ELISA.

  • NF-κB Signaling Analysis: The study investigated the effect of Fenofibrate on the NF-κB pathway by measuring the nuclear translocation and DNA binding of the NF-κB p50 and p65 subunits. This was achieved by assessing nuclear and cytoplasmic protein expression and the levels of IκBα, an inhibitor of NF-κB.

Visualizing the Anti-inflammatory Pathways

The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory effects of Clofibrate and Fenofibrate.

Fibrate_Anti_inflammatory_Pathway Fibrate Clofibrate / Fenofibrate PPARa PPAR-α Fibrate->PPARa activates NFkB_Inhib Inhibition of NF-κB Pathway PPARa->NFkB_Inhib leads to ProInflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Inhib->ProInflammatory_Cytokines Inflammation ↓ Inflammation ProInflammatory_Cytokines->Inflammation

Caption: General anti-inflammatory pathway of fibrates.

Experimental_Workflow_Fenofibrate THP1 THP-1 Monocytes Macrophages Differentiation to Macrophages THP1->Macrophages Pretreatment Pretreatment with Fenofibrate (125 μM) Macrophages->Pretreatment Stimulation LPS Stimulation Pretreatment->Stimulation Analysis Analysis of: - Pro-inflammatory Cytokines - NF-κB Pathway Activity Stimulation->Analysis

Caption: In vitro experimental workflow for Fenofibrate.

References

Safety Operating Guide

Navigating the Disposal of Sitofibrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adhering to established disposal protocols for compounds like sitofibrate is critical for ensuring a safe work environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, ensuring that its final disposition does not pose a threat to public health or the environment.

Regulatory Landscape

In the United States, the disposal of pharmaceutical and chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] State and local regulations may also apply and can be more stringent than federal mandates.[1][2] Therefore, it is imperative for laboratories to be familiar with all applicable regulations.

A key determination under RCRA is whether a waste is hazardous. While some pharmaceutical wastes are explicitly listed as hazardous, others may be classified as such if they exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity. Given that safety data sheets for the related compound fenofibrate classify it as potentially harmful if swallowed, a skin and eye irritant, and capable of causing organ damage through repeated exposure, a cautious approach is warranted. Consequently, this compound should be managed and disposed of as a hazardous chemical waste.

Regulatory Body Key Regulations and Responsibilities
EPA (Environmental Protection Agency) Sets federal guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).
DEA (Drug Enforcement Administration) Regulates the disposal of controlled substances.
State and Local Agencies May have more stringent regulations for pharmaceutical waste disposal than federal laws.

Step-by-Step Disposal Protocol

This protocol outlines the necessary procedures for the collection and disposal of this compound from a research environment.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure that appropriate personal protective equipment is worn. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

Step 2: Waste Collection and Segregation

All this compound waste, including unused product, contaminated labware (e.g., gloves, weighing paper), and spill cleanup materials, should be collected in a designated hazardous waste container that is clearly labeled. The container must be in good condition, sealed, and constructed of a compatible material. It is crucial to segregate this compound waste from other waste streams to prevent accidental chemical reactions.

Step 3: Labeling and Storage

The hazardous waste container must be labeled with the words "Hazardous Waste" and include the full chemical name ("this compound"). The label should also indicate the hazards associated with the chemical. Store the sealed container in a designated, secure area away from incompatible materials.

Step 4: Arrange for Professional Disposal

The accepted and required method of disposal for hazardous chemical waste is through a licensed hazardous material disposal company. These specialized contractors will ensure the waste is transported to a permitted facility for proper treatment, which for many pharmaceutical wastes is high-temperature incineration. Do not dispose of this compound in the regular trash or down the drain. Flushing pharmaceuticals can lead to the contamination of waterways, as wastewater treatment plants may not effectively remove all drug compounds.

Step 5: Documentation

Maintain accurate records of all hazardous waste generated and disposed of. This documentation is essential for regulatory compliance and internal safety audits.

Experimental Protocols

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Sitofibrate_Disposal_Workflow A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated Hazardous Waste Container B->C D Is the container properly labeled ('Hazardous Waste', Chemical Name)? C->D E Label the Container Correctly D->E No F Seal and Store the Container in a Secure, Designated Area D->F Yes E->F G Contact Licensed Hazardous Waste Disposal Company F->G H Complete all Necessary Waste Manifests and Documentation G->H I Waste is Transported for Proper Disposal (e.g., Incineration) H->I J End: this compound Properly Disposed I->J

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Sitofibrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in handling Sitofibrate. The following procedures for personal protective equipment, operational handling, and disposal are based on safety data for Fenofibrate, a closely related fibrate compound, in the absence of specific data for this compound. It is imperative to handle this compound with the same level of caution.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure laboratory safety. The recommended PPE is detailed below.

1. Eye and Face Protection:

  • Wear appropriate protective eyeglasses or chemical safety goggles.[1] Regulations such as OSHA's eye and face protection standards in 29 CFR 1910.133 or European Standard EN166 should be followed.[1]

2. Skin Protection:

  • Gloves: Wear appropriate chemical-resistant protective gloves to prevent skin contact.[1]

  • Clothing: Protective clothing should be worn to avoid skin exposure.[1] In the event of skin contact, immediately remove all contaminated clothing and rinse the skin with water.[2]

3. Respiratory Protection:

  • In case of insufficient ventilation, wear a suitable respiratory protective device. Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.

4. General Hygiene:

  • Handle in accordance with good industrial hygiene and safety practices.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.

Exposure Scenario Recommended Personal Protective Equipment
Routine Handling Chemical safety goggles, chemical-resistant gloves, lab coat.
Risk of Inhalation Approved respirator in addition to routine PPE.
Spill or Release Self-contained breathing apparatus, full protective suit.

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust, fume, gas, mist, vapors, or spray.

  • Keep containers tightly closed in a cool, well-ventilated place.

  • Store locked up.

Disposal:

  • Dispose of contents and container to an approved waste disposal plant. Disposal should be in accordance with local, state, and federal regulations.

Emergency Procedures

In Case of Accidental Exposure:

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

Spill Response Workflow

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Hazard Assessment cluster_Containment Spill Control cluster_Cleanup Decontamination and Disposal A Evacuate Immediate Area B Alert Others Nearby A->B C Assess Spill Size and Risk B->C D Wear Appropriate PPE C->D E Contain the Spill D->E F Neutralize/Absorb Material E->F G Collect and Bag Waste F->G H Decontaminate Area G->H I Dispose of Waste Properly H->I

Caption: Workflow for handling a chemical spill.

References

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